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  • Product: 2-Chloro-N-(2,6-diethylphenyl)acetamide
  • CAS: 6967-29-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-N-(2,6-diethylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloro-N-(2,6-diethylphenyl)acetamide is a chloroacetamide compound of significant interest in the fields of environmental science, toxicolog...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-(2,6-diethylphenyl)acetamide is a chloroacetamide compound of significant interest in the fields of environmental science, toxicology, and drug development. It is recognized as a principal metabolite of the widely used herbicides Alachlor and Butachlor.[1][2] Understanding the chemical and physical properties of this compound is crucial for assessing its environmental fate, toxicological profile, and potential applications in synthetic chemistry. This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and potential biological significance of 2-Chloro-N-(2,6-diethylphenyl)acetamide.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2-Chloro-N-(2,6-diethylphenyl)acetamide is presented below. It is important to note that while experimental data is available for some properties, others are predicted or extrapolated from similar compounds, such as the dimethyl analog.

PropertyValueSource
IUPAC Name 2-chloro-N-(2,6-diethylphenyl)acetamide[2]
Synonyms N-(2,6-diethylphenyl)-2-chloroacetamide, CDEPA-2[2]
CAS Number 6967-29-9[2]
Molecular Formula C₁₂H₁₆ClNO[2]
Molecular Weight 225.71 g/mol [2]
Physical Description Solid[2]
Melting Point 135 - 136 °C[2]
Boiling Point 316.8 ± 30.0 °C (Predicted for dimethyl analog)[3][4][5]
Density 1.187 g/cm³ (Predicted for dimethyl analog)[3]
Solubility Insoluble in water; Soluble in organic solvents like chloroform and methanol.[5][6]

Mandatory Visualizations

To visually represent the relationships between the key identifiers and properties of 2-Chloro-N-(2,6-diethylphenyl)acetamide, the following diagram has been generated using Graphviz.

chemical_properties cluster_identifiers Chemical Identifiers cluster_properties Core Properties cluster_structure Structural Information IUPAC IUPAC Name 2-chloro-N-(2,6-diethylphenyl)acetamide CAS CAS Number 6967-29-9 Synonyms Synonyms N-(2,6-diethylphenyl)-2-chloroacetamide CDEPA-2 Formula Molecular Formula C₁₂H₁₆ClNO MW Molecular Weight 225.71 g/mol Formula->MW MeltingPoint Melting Point 135 - 136 °C BoilingPoint Boiling Point ~317 °C (Predicted for analog) Density Density ~1.19 g/cm³ (Predicted for analog) Solubility Solubility Low in Water Soluble in Organics Structure 2-Chloro-N-(2,6-diethylphenyl)acetamide Structure->IUPAC Structure->CAS Structure->Synonyms Structure->Formula Structure->MeltingPoint Structure->BoilingPoint Structure->Density Structure->Solubility

Figure 1: Key identifiers and properties of the compound.

Experimental Protocols

Synthesis of 2-Chloro-N-Aryl Acetamides (Representative Protocol)

Materials:

  • 2,6-Diethylaniline (1.0 equivalent)

  • Chloroacetyl chloride (1.1 - 1.2 equivalents)

  • Triethylamine (TEA) or Sodium Acetate (1.1 - 1.5 equivalents) as a base

  • Dichloromethane (DCM) or other suitable organic solvent

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • Dissolve 2,6-diethylaniline and the base (e.g., triethylamine) in the organic solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture in an ice bath to 0-5 °C with continuous stirring.

  • Add chloroacetyl chloride dropwise to the cooled solution using a dropping funnel over a period of 15-30 minutes. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a few hours until the reaction is complete (monitoring by TLC is recommended).

  • Upon completion, the reaction mixture can be washed with water to remove the salt byproduct (e.g., triethylamine hydrochloride).

  • The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude 2-Chloro-N-(2,6-diethylphenyl)acetamide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Methods

High-Performance Liquid Chromatography (HPLC) (General Protocol)

The analysis of chloroacetamide compounds is often performed using reverse-phase HPLC.[9][10] A general protocol that can be adapted for 2-Chloro-N-(2,6-diethylphenyl)acetamide is outlined below.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water is commonly used. The exact ratio can be optimized for best separation. A common starting point is a 50:50 (v/v) mixture. For mass spectrometry detection, a volatile buffer like formic acid (0.1%) is typically added.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 254 nm).

  • Injection Volume: 10-20 µL.

Sample Preparation:

  • Prepare a stock solution of 2-Chloro-N-(2,6-diethylphenyl)acetamide in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to the desired concentrations.

  • Samples for analysis should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

Biological Activity and Metabolic Pathways

2-Chloro-N-(2,6-diethylphenyl)acetamide is a known metabolite of the herbicides Alachlor and Butachlor.[1][2] The metabolic pathway of these parent compounds involves the dealkylation of the nitrogen atom, leading to the formation of 2-Chloro-N-(2,6-diethylphenyl)acetamide.

This metabolite can be further metabolized in biological systems. Studies on the metabolism of Alachlor and Butachlor have shown that 2-Chloro-N-(2,6-diethylphenyl)acetamide can be converted to 2,6-diethylaniline (DEA).[1] DEA is then suspected to be bioactivated through hydroxylation and subsequent oxidation to form a reactive quinone imine species, which is considered a potential carcinogenic agent.[1]

The genotoxicity of chloroacetamide herbicides and their metabolites has been a subject of investigation. Studies on related chloroacetamides have shown that they can induce the generation of reactive oxygen species (ROS), leading to DNA damage and apoptosis in cell lines.[11][12][13]

The metabolic conversion of Alachlor and Butachlor to 2-Chloro-N-(2,6-diethylphenyl)acetamide and its subsequent transformation are depicted in the following workflow diagram.

metabolic_pathway Alachlor Alachlor / Butachlor Metabolism1 Metabolic Dealkylation Alachlor->Metabolism1 (e.g., in liver microsomes) CDEPA 2-Chloro-N-(2,6-diethylphenyl)acetamide Metabolism1->CDEPA Metabolism2 Further Metabolism CDEPA->Metabolism2 DEA 2,6-Diethylaniline (DEA) Metabolism2->DEA Bioactivation Bioactivation (Hydroxylation/Oxidation) DEA->Bioactivation QuinoneImine Reactive Quinone Imine Bioactivation->QuinoneImine Toxicity Potential Genotoxicity and Carcinogenicity QuinoneImine->Toxicity

Figure 2: Metabolic pathway of Alachlor/Butachlor.

Conclusion

2-Chloro-N-(2,6-diethylphenyl)acetamide is a compound with significant relevance in environmental and toxicological studies due to its role as a metabolite of common herbicides. This guide has provided a detailed overview of its chemical and physical properties, along with representative experimental protocols for its synthesis and analysis. The information on its metabolic fate and potential for genotoxicity highlights the importance of further research to fully understand its impact on biological systems. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals working with this compound.

References

Exploratory

In-Depth Technical Guide: 2-Chloro-N-(2,6-diethylphenyl)acetamide

This technical guide provides a comprehensive overview of 2-Chloro-N-(2,6-diethylphenyl)acetamide, including its chemical identity, physicochemical properties, synthesis, and biological significance. The information is i...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Chloro-N-(2,6-diethylphenyl)acetamide, including its chemical identity, physicochemical properties, synthesis, and biological significance. The information is intended for researchers, scientists, and professionals in drug development and chemical research.

Chemical Identity

IUPAC Name: 2-chloro-N-(2,6-diethylphenyl)acetamide[1]

Synonyms:

  • N-(2,6-diethylphenyl)-2-chloroacetamide

  • 2-Chloro-2',6'-diethylacetanilide

  • CDEPA-2

  • N-CHLOROACETYL-2,6-DIETHYLANILINE

  • NSC 68291

  • AI3-51046

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-Chloro-N-(2,6-diethylphenyl)acetamide.

PropertyValueSource
Molecular Formula C₁₂H₁₆ClNO[1]
Molecular Weight 225.71 g/mol [2]
CAS Number 6967-29-9[1]
Melting Point 135 - 136 °C[2]
Physical Description Solid[2]

Experimental Protocols

General Synthesis of N-Aryl Chloroacetamides

Reaction: 2,6-Disubstituted aniline + Chloroacetyl chloride → 2-Chloro-N-(2,6-disubstituted phenyl)acetamide

Procedure adapted for 2-Chloro-N-(2,6-dimethylphenyl)acetamide:

  • Dissolve 182 g of 2,6-xylidine in 4 L of 1,2-dichloroethylene.

  • Add 1.6 L of a 1N sodium hydroxide aqueous solution to the mixture and stir.

  • Add 203 g of chloroacetyl chloride dropwise over 1.5 hours, maintaining the internal temperature between 20 and 35°C.[3]

  • Continue stirring the mixture at this temperature for an additional 1.5 hours.[3]

  • Separate the organic layer and concentrate it under reduced pressure.[3]

  • Collect the resulting precipitate by filtration and dry under reduced pressure to yield the final product.[3]

This procedure can be adapted for the synthesis of 2-Chloro-N-(2,6-diethylphenyl)acetamide by substituting 2,6-xylidine with 2,6-diethylaniline.

Biological Significance and Metabolic Pathways

2-Chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) is a known human metabolite of the chloroacetanilide herbicides Alachlor and Butachlor.[2] The formation of CDEPA is a key step in the metabolic pathway of these herbicides.

Metabolic Pathway of Alachlor

The herbicide Alachlor undergoes N-dealkylation to form CDEPA. This metabolic conversion is catalyzed by cytochrome P450 enzymes, specifically CYP3A4 in humans.[4] CDEPA can then be further metabolized to 2,6-diethylaniline.[5]

Alachlor_Metabolism Alachlor Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) CDEPA 2-Chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) Alachlor->CDEPA N-dealkylation (CYP3A4 in humans) DEA 2,6-Diethylaniline (DEA) CDEPA->DEA Metabolism

Caption: Metabolic pathway of Alachlor to 2,6-Diethylaniline via CDEPA.

Experimental Workflow for Metabolite Analysis

The analysis of Alachlor and its metabolites, including CDEPA, often involves extraction from a biological matrix followed by chromatographic separation and detection.

Metabolite_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalMatrix Biological Matrix (e.g., Liver Microsomes) Extraction Solvent Extraction BiologicalMatrix->Extraction Concentration Concentration Extraction->Concentration HPLC HPLC Separation Concentration->HPLC MS Mass Spectrometry (Detection and Quantification) HPLC->MS

Caption: General workflow for the analysis of Alachlor and its metabolites.

References

Foundational

An In-depth Technical Guide to 2-Chloro-N-(2,6-diethylphenyl)acetamide

CAS Number: 6967-29-9 This technical guide provides a comprehensive overview of 2-Chloro-N-(2,6-diethylphenyl)acetamide (CDEPA), a molecule of significant interest to researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 6967-29-9

This technical guide provides a comprehensive overview of 2-Chloro-N-(2,6-diethylphenyl)acetamide (CDEPA), a molecule of significant interest to researchers, scientists, and drug development professionals involved in toxicology, carcinogenicity studies, and herbicide metabolism. This document details its chemical identity, synthesis, metabolic fate, and the molecular mechanisms underlying its biological activity.

Chemical and Physical Properties

2-Chloro-N-(2,6-diethylphenyl)acetamide is an aromatic amide and an organochlorine compound. It is recognized as a key metabolite of the chloroacetamide herbicides alachlor and butachlor.[1] Its primary significance in scientific research lies in its role as an intermediate in the metabolic pathway of these herbicides, which has been linked to genotoxicity and carcinogenicity.[1]

Table 1: Physicochemical Properties of 2-Chloro-N-(2,6-diethylphenyl)acetamide

PropertyValueReference
CAS Number 6967-29-9[1]
Molecular Formula C12H16ClNO[1]
Molecular Weight 225.71 g/mol [1]
IUPAC Name 2-chloro-N-(2,6-diethylphenyl)acetamide[1]
Synonyms CDEPA, 2-Chloro-2',6'-diethylacetanilide[1]
Physical Description Solid[1]
Melting Point 135 - 136 °C[1]

Synthesis

Experimental Protocol: General Synthesis of N-Aryl Chloroacetamides

Materials:

  • 2,6-Diethylaniline

  • Chloroacetyl chloride

  • A suitable organic solvent (e.g., 1,2-dichloroethylene, dichloromethane, or ethyl acetate)

  • A base (e.g., 1N sodium hydroxide solution or triethylamine)

  • Ice bath

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolve 2,6-diethylaniline in the chosen organic solvent in a round-bottom flask.

  • Add an aqueous solution of a base, such as 1N sodium hydroxide, to the flask and stir the mixture vigorously.[2]

  • Cool the reaction mixture in an ice bath to maintain a low temperature.

  • Slowly add chloroacetyl chloride dropwise to the stirring mixture. The temperature should be carefully monitored and maintained at a low level to control the exothermic reaction.[2]

  • After the addition is complete, continue to stir the reaction mixture for a specified period (e.g., 1.5 hours) to ensure the reaction goes to completion.[2]

  • Transfer the reaction mixture to a separatory funnel and allow the layers to separate.

  • Collect the organic layer, which contains the desired product.

  • Wash the organic layer with water and then with brine to remove any remaining impurities.

  • Dry the organic layer over an anhydrous salt, such as sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.[2]

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 2-Chloro-N-(2,6-diethylphenyl)acetamide.[3]

Biological Activity and Metabolic Pathway

The primary biological significance of 2-Chloro-N-(2,6-diethylphenyl)acetamide stems from its role as a metabolite of the herbicides alachlor and butachlor. The metabolic pathway is a critical area of study due to its implications for the carcinogenicity of the parent herbicides.

Metabolic Activation of Alachlor and Butachlor

Alachlor and butachlor undergo metabolic transformation in organisms and the environment, leading to the formation of CDEPA. This is a crucial first step in a metabolic activation pathway that can result in the formation of a DNA-reactive dialkylbenzoquinone imine.

Metabolic_Pathway Alachlor Alachlor / Butachlor CDEPA 2-Chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) Alachlor->CDEPA Metabolism DEA 2,6-Diethylaniline (DEA) CDEPA->DEA Metabolism Hydroxylated_DEA para-Hydroxylated 2,6-Diethylaniline DEA->Hydroxylated_DEA para-hydroxylation Quinoneimine Dialkylbenzoquinone imine (Carcinogenic) Hydroxylated_DEA->Quinoneimine Oxidation

Genotoxicity and DNA Adduct Formation

CDEPA itself is considered a genotoxic agent.[1] Both CDEPA and its parent compound, alachlor, have been shown to form adducts with DNA. Specifically, under mildly basic conditions, they can form N-1 adducts with 2'-deoxyguanosine and N-3 adducts with thymidine.[4] The formation of these DNA adducts is a key mechanism of genotoxicity, as it can lead to mutations and potentially initiate carcinogenesis. The subsequent metabolism of CDEPA to 2,6-diethylaniline (DEA) and then to a reactive quinoneimine is believed to be a critical pathway for the carcinogenic effects observed with the parent herbicides.

Toxicology

The toxicological profile of 2-Chloro-N-(2,6-diethylphenyl)acetamide and its metabolites is of significant concern. Studies on related chloroacetanilides and their metabolites have demonstrated cytotoxicity and developmental toxicity.

Table 2: Summary of Toxicological Data for Chloroacetanilides and their Metabolites

EndpointObservationCell/Organism ModelReference
Cytotoxicity Inhibition of cell viability in a dose-dependent manner.HepG2 cells[5]
Oxidative Stress Induction of Reactive Oxygen Species (ROS) generation; decreased levels of superoxide dismutase (SOD) and glutathione (GSH).HepG2 cells, Zebrafish embryos[5][6]
DNA Damage Promotion of DNA breakage.HepG2 cells[5]
Cellular Damage Increased lactate dehydrogenase (LDH) leakage.HepG2 cells, Zebrafish embryos[5][6]
Apoptosis Induction of apoptosis.HepG2 cells, Zebrafish embryos[5][6]
Embryo Toxicity Decreased hatching and survival rates.Zebrafish embryos[5][6]
Signaling Pathways in Chloroacetamide-Induced Toxicity

Research into the molecular mechanisms of chloroacetamide toxicity has implicated the involvement of specific signaling pathways. The generation of ROS appears to be a central event, which can trigger downstream signaling cascades leading to cellular damage and apoptosis. One of the key pathways identified is the MAPK/ERK pathway. Specifically, exposure to chloroacetanilides and their metabolites has been shown to induce the phosphorylation of JNK and p38, which are key kinases in the stress-activated protein kinase (SAPK) signaling cascade.

Signaling_Pathway

Applications in Research and Drug Development

The primary application of 2-Chloro-N-(2,6-diethylphenyl)acetamide in the context of research and drug development is as a reference standard and a key intermediate in toxicological and mechanistic studies. Its role is not that of a therapeutic agent but rather as a tool to understand the carcinogenic potential of chloroacetamide herbicides.

  • Toxicology and Carcinogenesis Research: CDEPA is crucial for studying the metabolic activation pathways of alachlor and butachlor and for investigating the mechanisms of DNA adduct formation and genotoxicity.

  • Environmental Science: As a known metabolite, CDEPA serves as an analytical standard for monitoring the environmental fate and contamination of chloroacetamide herbicides.

  • Drug Development (Toxicology Screening): While not a drug candidate, understanding the toxic mechanisms of compounds like CDEPA can inform the toxicological screening of new drug candidates that may share similar structural motifs or metabolic pathways.

Conclusion

2-Chloro-N-(2,6-diethylphenyl)acetamide (CAS No. 6967-29-9) is a compound of significant scientific interest due to its central role in the metabolic activation and genotoxicity of the widely used herbicides alachlor and butachlor. This technical guide has provided an in-depth overview of its chemical properties, a general synthesis protocol, its metabolic pathway, and the molecular mechanisms underlying its toxicological effects. For researchers in toxicology, environmental science, and drug safety, a thorough understanding of CDEPA is essential for assessing the risks associated with chloroacetamide herbicides and for the broader study of chemical carcinogenesis.

References

Exploratory

A Technical Guide to 2-Chloro-N-(2,6-diethylphenyl)acetamide: Molecular Properties and Structure

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of the molecular structure and key physicochemical properties of 2-Chloro-N-(2,6-diethylphenyl)acetamide. The inform...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the molecular structure and key physicochemical properties of 2-Chloro-N-(2,6-diethylphenyl)acetamide. The information is presented to support research and development activities where this compound is of interest.

Quantitative Molecular Data

The fundamental molecular and physical properties of 2-Chloro-N-(2,6-diethylphenyl)acetamide are summarized in the table below. This data is compiled from established chemical databases.

PropertyValueReference
Molecular Formula C₁₂H₁₆ClNO[1][2]
Molecular Weight 225.71 g/mol [1][2][3]
IUPAC Name 2-chloro-N-(2,6-diethylphenyl)acetamide[1][2]
CAS Registry Number 6967-29-9[2]
Physical Description Solid[1]
Melting Point 135 - 136 °C[1]

Molecular Structure

2-Chloro-N-(2,6-diethylphenyl)acetamide is an aromatic amide.[1] Its structure consists of a 2,6-diethylphenyl group bonded to the nitrogen atom of a 2-chloroacetamide moiety.[1] This structural arrangement is visualized in the diagram below.

Molecular structure of 2-Chloro-N-(2,6-diethylphenyl)acetamide.

Experimental Protocols

This document focuses on the fundamental molecular properties and structure of 2-Chloro-N-(2,6-diethylphenyl)acetamide. Detailed experimental protocols for its synthesis, purification, and analytical characterization are beyond the current scope. Researchers are advised to consult specialized chemical synthesis and analytical literature for established methodologies.

References

Foundational

An In-depth Technical Guide to the Synthesis of 2-Chloro-N-(2,6-diethylphenyl)acetamide from 2,6-diethylaniline

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-N-(2,6-diethylphenyl)acetamide, a key intermediate in the manuf...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-N-(2,6-diethylphenyl)acetamide, a key intermediate in the manufacturing of various pharmaceutical compounds. The primary synthetic route involves the N-acylation of 2,6-diethylaniline with chloroacetyl chloride. This document outlines the underlying reaction mechanism, detailed experimental protocols, and characterization of the final product. Quantitative data from representative synthetic procedures are summarized, and a detailed workflow of the synthesis and purification process is provided.

Introduction

2-Chloro-N-(2,6-diethylphenyl)acetamide is an aromatic amide that serves as a crucial building block in organic synthesis.[1] Its structure, featuring a reactive chloroacetyl group, makes it a versatile precursor for the synthesis of a variety of more complex molecules. Notably, it is a known human metabolite of the herbicides Alachlor and Butachlor.[1] This guide focuses on the prevalent and efficient synthesis of this compound from 2,6-diethylaniline.

Reaction Mechanism: N-Acylation

The synthesis of 2-Chloro-N-(2,6-diethylphenyl)acetamide from 2,6-diethylaniline is a classic example of nucleophilic acyl substitution. The reaction proceeds as follows:

  • Nucleophilic Attack: The nitrogen atom of the amino group in 2,6-diethylaniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

  • Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, leading to the departure of the chloride ion as a leaving group and the formation of a protonated amide.

  • Deprotonation: A base present in the reaction mixture abstracts the proton from the nitrogen atom, yielding the final product, 2-Chloro-N-(2,6-diethylphenyl)acetamide, and a salt of the base.

The presence of a base is crucial to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.

Experimental Protocols

Several methods have been reported for the synthesis of 2-Chloro-N-(2,6-diethylphenyl)acetamide and its analogues. Below are detailed protocols representative of common laboratory and potential scale-up procedures.

Protocol 1: Synthesis in a Biphasic System with Aqueous Base

This protocol is adapted from a high-yield synthesis of the analogous 2,6-dimethyl compound and is suitable for large-scale preparations.[2]

Materials:

  • 2,6-diethylaniline

  • Chloroacetyl chloride

  • 1,2-dichloroethylene (or other suitable organic solvent like toluene or dichloromethane)

  • 1N Sodium hydroxide (NaOH) solution

  • Water

Procedure:

  • In a well-ventilated fume hood, dissolve 2,6-diethylaniline in 1,2-dichloroethylene in a reaction vessel equipped with a mechanical stirrer and a dropping funnel.

  • Add an aqueous solution of 1N sodium hydroxide to the vessel and stir the biphasic mixture vigorously.

  • Cool the mixture in an ice bath to maintain a temperature between 20 and 35°C.

  • Slowly add chloroacetyl chloride dropwise to the reaction mixture over a period of 1.5 hours, ensuring the temperature remains within the specified range.

  • After the addition is complete, continue stirring the mixture at the same temperature for an additional 1.5 hours.

  • Transfer the reaction mixture to a separatory funnel and allow the layers to separate.

  • Collect the organic layer and concentrate it under reduced pressure using a rotary evaporator.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.

Protocol 2: Synthesis in an Organic Solvent with an Organic Base

This method is common for smaller-scale laboratory syntheses and employs an organic base.

Materials:

  • 2,6-diethylaniline

  • Chloroacetyl chloride

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2,6-diethylaniline and triethylamine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice bath to 0°C.

  • Add chloroacetyl chloride dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 6 hours.

  • Remove the dichloromethane under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and evaporate the solvent to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate-petroleum ether).

Quantitative Data

The yield and purity of 2-Chloro-N-(2,6-diethylphenyl)acetamide are highly dependent on the reaction conditions. The following table summarizes representative quantitative data from analogous syntheses.

Starting MaterialAcylating AgentSolventBaseTemperature (°C)Time (h)Yield (%)Reference
2,6-xylidineChloroacetyl chloride1,2-dichloroethylene1N NaOH20-35395[2]
Anilines/AminesChloroacetyl chlorideDichloromethaneTriethylamine0 - rt662-74[3]
2,6-dimethylphenylamineChloroacetyl chlorideNot specifiedNot specifiedNot specifiedNot specified89[4]

Characterization of 2-Chloro-N-(2,6-diethylphenyl)acetamide

Proper characterization of the synthesized compound is essential to confirm its identity and purity.

  • Appearance: White to brown crystalline powder or needles.

  • Melting Point: 135 - 136 °C.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for the amide N-H and C=O stretching vibrations.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methylene protons of the chloroacetyl group, and the ethyl group protons.[4]

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the chloroacetyl and ethyl groups.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (225.71 g/mol ).[1]

Workflow and Logical Relationships

The synthesis, purification, and characterization of 2-Chloro-N-(2,6-diethylphenyl)acetamide follow a logical workflow.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization Stage Reactants 2,6-diethylaniline + Chloroacetyl chloride + Base + Solvent Reaction N-Acylation Reaction (0°C to Room Temp) Reactants->Reaction Mixing Crude_Mixture Crude Reaction Mixture Reaction->Crude_Mixture Stirring (3-6h) Workup Aqueous Workup/ Extraction Crude_Mixture->Workup Drying Drying of Organic Layer (e.g., Na2SO4) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Recrystallization or Column Chromatography) Concentration->Purification Pure_Product Pure 2-Chloro-N-(2,6-diethylphenyl)acetamide Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS MP Melting Point Analysis Pure_Product->MP

References

Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 2-Chloro-N-(2,6-diethylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) is a reactive metabolite of the widely used chloroacetanilide herbicide, alachlor. Its mechanism of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) is a reactive metabolite of the widely used chloroacetanilide herbicide, alachlor. Its mechanism of action is primarily defined by its electrophilic nature, which facilitates covalent bond formation with biological macromolecules. This document provides a comprehensive overview of the current understanding of CDEPA's mechanism of action, with a focus on its genotoxic and proteotoxic effects. Detailed experimental protocols for studying these interactions and a summary of the known impacts on cellular signaling pathways are also presented.

Core Mechanism of Action: Electrophilic Attack and Covalent Adduct Formation

The primary mechanism of action of 2-Chloro-N-(2,6-diethylphenyl)acetamide is its ability to act as an electrophile. The electron-withdrawing chloroacetyl group makes the carbon atom adjacent to the chlorine susceptible to nucleophilic attack by electron-rich moieties in biological macromolecules. This results in the formation of stable covalent adducts, leading to the disruption of normal cellular function. The fundamental reaction is a bimolecular nucleophilic substitution (SN2) reaction where the chlorine atom is displaced by a nucleophile.[1]

This reactivity is central to its toxicological profile, including its roles as a genotoxin and a potential carcinogenic agent.[2] The primary targets for this electrophilic attack are DNA and proteins.

Genotoxicity: DNA Adduct Formation

CDEPA is a known genotoxic agent, and its primary mechanism of genotoxicity is the formation of covalent adducts with deoxyribonucleic acid (DNA).[2][3] This interaction can lead to mutations and chromosomal aberrations, which are hallmarks of carcinogenesis.

Studies have demonstrated that CDEPA reacts with DNA at specific nucleophilic sites on the purine and pyrimidine bases. Under mildly basic conditions, the following adducts have been characterized:

  • N-1 of deoxyguanosine (dG): The N-1 position of the guanine base is a primary site of attack.

  • N-3 of thymidine (dT): The N-3 position of the thymine base is another key target for adduction.[1]

The formation of these adducts disrupts the normal Watson-Crick base pairing, which can lead to errors during DNA replication and transcription.

Proteotoxicity: Protein Adduct Formation

In addition to DNA, CDEPA can also form covalent adducts with proteins. Nucleophilic amino acid residues within proteins are susceptible to alkylation by CDEPA. While specific protein targets of CDEPA have not been exhaustively characterized, studies on related chloroacetamide compounds suggest that cysteine residues are highly reactive targets due to the nucleophilic nature of the thiol group.

The formation of protein adducts can lead to:

  • Enzyme inhibition: Covalent modification of active site residues can irreversibly inhibit enzyme function.

  • Protein misfolding and aggregation: Adduction can disrupt the tertiary structure of proteins, leading to misfolding and aggregation.

  • Disruption of cellular signaling: Modification of proteins involved in signaling cascades can lead to aberrant cellular responses.

Quantitative Data on Biological Activity

Quantitative data on the biological activity of 2-Chloro-N-(2,6-diethylphenyl)acetamide is limited in the publicly available literature. The following table summarizes the available information on adduct formation and genotoxicity.

ParameterTargetValue/ObservationReference
DNA Adduct Formation DeoxyguanosineForms N-1 adducts.[1]
ThymidineForms N-3 adducts.[1]
Genotoxicity Human LymphocytesAlachlor (parent compound) induces sister-chromatid exchanges at concentrations from 1 µg/ml. Alachlor is clastogenic at 20 µg/ml.[4]
Protein and Hemoglobin Adducts Mouse liver protein and hemoglobinIn vivo labeling observed with [14C-phenyl]CDEPA.[5]

Impact on Cellular Signaling Pathways

The formation of DNA and protein adducts by 2-Chloro-N-(2,6-diethylphenyl)acetamide can trigger a cascade of cellular stress responses and modulate key signaling pathways. The effects of CDEPA are often discussed in the broader context of chloroacetanilide herbicides and their metabolites.

Oxidative Stress Response

A common consequence of exposure to chloroacetanilides is the induction of oxidative stress. This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. While direct evidence for CDEPA-induced ROS production is not extensively documented, it is a known consequence of cellular damage and metabolic stress. The induction of oxidative stress can, in turn, activate downstream signaling pathways.

NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are critical regulators of the cellular response to stress, inflammation, and apoptosis. Studies on compounds with similar mechanisms of action suggest that the cellular stress induced by electrophilic compounds can lead to the activation of these pathways.

  • NF-κB Pathway: This pathway is a key regulator of inflammation and cell survival. Its activation can be triggered by a variety of stimuli, including DNA damage and oxidative stress.

  • MAPK Pathways (ERK, JNK, p38): These pathways are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Their activation is a common response to cellular stress.

While it is plausible that CDEPA influences these pathways, direct experimental evidence detailing the specific effects of CDEPA on NF-κB and MAPK signaling is currently lacking in the available literature.

Signaling_Pathways cluster_targets Cellular Targets cluster_consequences Primary Consequences cluster_signaling Downstream Signaling (Inferred) CDEPA 2-Chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) DNA DNA CDEPA->DNA Proteins Proteins CDEPA->Proteins DNA_Adducts DNA Adducts DNA->DNA_Adducts Protein_Adducts Protein Adducts Proteins->Protein_Adducts Genotoxicity Genotoxicity DNA_Adducts->Genotoxicity Proteotoxicity Proteotoxicity Protein_Adducts->Proteotoxicity Oxidative_Stress Oxidative Stress Genotoxicity->Oxidative_Stress Proteotoxicity->Oxidative_Stress NFkB NF-κB Pathway Oxidative_Stress->NFkB MAPK MAPK Pathways Oxidative_Stress->MAPK

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of 2-Chloro-N-(2,6-diethylphenyl)acetamide.

In Vitro DNA Adduct Formation Assay

This protocol describes the in vitro reaction of CDEPA with purified DNA to form adducts for subsequent analysis.

Materials:

  • 2-Chloro-N-(2,6-diethylphenyl)acetamide (CDEPA)

  • Calf Thymus DNA

  • Tris-HCl buffer (pH 7.4)

  • Ethanol

  • Nuclease P1

  • Alkaline Phosphatase

  • LC-MS/MS system

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, dissolve CDEPA in a minimal amount of ethanol. Add this solution to a solution of Calf Thymus DNA in Tris-HCl buffer (pH 7.4). The final concentration of DNA should be approximately 1 mg/mL.

  • Incubation: Incubate the reaction mixture at 37°C for 24 hours with gentle shaking.

  • DNA Precipitation: Precipitate the DNA by adding two volumes of ice-cold ethanol. Centrifuge to pellet the DNA and wash the pellet with 70% ethanol to remove unreacted CDEPA.

  • DNA Digestion: Resuspend the DNA pellet in a suitable buffer and digest to individual deoxynucleosides using a combination of nuclease P1 and alkaline phosphatase.

  • LC-MS/MS Analysis: Analyze the digested DNA sample by LC-MS/MS to identify and quantify the CDEPA-DNA adducts.

DNA_Adduct_Workflow Start Start: In Vitro Reaction Reaction Incubate CDEPA with Calf Thymus DNA (37°C, 24h) Start->Reaction Precipitation Precipitate DNA with Ethanol Reaction->Precipitation Wash Wash DNA Pellet to Remove Unreacted CDEPA Precipitation->Wash Digestion Enzymatic Digestion of DNA to Deoxynucleosides Wash->Digestion Analysis LC-MS/MS Analysis of Adducts Digestion->Analysis End End: Adduct Identification and Quantification Analysis->End

³²P-Postlabelling Assay for DNA Adducts

This is a highly sensitive method for the detection of DNA adducts from in vivo or in vitro experiments.

Materials:

  • DNA sample (previously exposed to CDEPA)

  • Micrococcal nuclease

  • Spleen phosphodiesterase

  • Nuclease P1

  • [γ-³²P]ATP

  • T4 polynucleotide kinase

  • Polyethyleneimine (PEI)-cellulose TLC plates

Procedure:

  • DNA Digestion: Digest the DNA sample to 3'-monophosphate deoxynucleosides using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment: Enrich the adducted nucleotides by treatment with nuclease P1, which dephosphorylates normal nucleotides but not bulky aromatic adducts.

  • Radiolabeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P by incubation with [γ-³²P]ATP and T4 polynucleotide kinase.

  • TLC Separation: Separate the ³²P-labeled adducts by multidimensional thin-layer chromatography on PEI-cellulose plates.

  • Detection and Quantification: Detect the adducts by autoradiography and quantify using a phosphorimager.

P32_Postlabelling_Workflow Start Start: DNA Sample Digestion Digestion to 3'-Mononucleotides Start->Digestion Enrichment Nuclease P1 Enrichment of Adducts Digestion->Enrichment Labeling 5'-End Labeling with [γ-³²P]ATP Enrichment->Labeling Separation Multidimensional TLC Separation Labeling->Separation Detection Autoradiography and Quantification Separation->Detection End End: Adduct Level Determination Detection->End

In Vitro Protein Binding Assay

This protocol provides a general framework for assessing the covalent binding of CDEPA to a model protein.

Materials:

  • 2-Chloro-N-(2,6-diethylphenyl)acetamide (CDEPA)

  • Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (appropriate molecular weight cut-off)

  • SDS-PAGE equipment and reagents

  • Mass spectrometer

Procedure:

  • Reaction Mixture: Dissolve BSA in PBS to a final concentration of 1 mg/mL. Add a solution of CDEPA in a minimal amount of a compatible solvent (e.g., DMSO).

  • Incubation: Incubate the mixture at 37°C for various time points (e.g., 1, 4, 24 hours).

  • Removal of Unbound CDEPA: Dialyze the reaction mixture against PBS to remove unreacted CDEPA.

  • Analysis of Protein Modification:

    • SDS-PAGE: Analyze the dialyzed protein samples by SDS-PAGE to observe any changes in molecular weight or protein aggregation.

    • Mass Spectrometry: Digest the protein with trypsin and analyze the resulting peptides by LC-MS/MS to identify specific amino acid residues that have been modified by CDEPA.

Conclusion

The mechanism of action of 2-Chloro-N-(2,6-diethylphenyl)acetamide is rooted in its electrophilic character, leading to the formation of covalent adducts with critical biomolecules such as DNA and proteins. This adduction is the primary driver of its genotoxic and proteotoxic effects. While the specific downstream consequences on cellular signaling pathways are still an area of active investigation, it is evident that these initial molecular events can trigger cellular stress responses. Further research is required to fully elucidate the specific protein targets of CDEPA and to quantify the kinetics of its reactions with biological nucleophiles. The experimental protocols provided herein offer a foundation for researchers to further investigate the intricate molecular toxicology of this important metabolite.

References

Foundational

An In-depth Technical Guide to the Solubility of 2-Chloro-N-(2,6-diethylphenyl)acetamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the solubility of 2-Chloro-N-(2,6-diethylphenyl)acetamide (CAS Number: 6967-29-9). Due to a notabl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Chloro-N-(2,6-diethylphenyl)acetamide (CAS Number: 6967-29-9). Due to a notable lack of quantitative solubility data in publicly available literature, this document focuses on presenting the available qualitative information and outlines a detailed, standardized experimental protocol for determining solubility. This guide is intended to be a valuable resource for researchers working with this compound, enabling them to establish its solubility profile in various organic solvents relevant to their specific applications.

Understanding the Compound

2-Chloro-N-(2,6-diethylphenyl)acetamide is an organic compound that belongs to the class of acetamides. Its chemical structure, featuring a substituted phenyl ring, suggests a degree of hydrophobicity which influences its solubility in different solvents. The precise characterization of its solubility is crucial for a wide range of applications, including reaction chemistry, formulation development, and analytical method development.

Solubility Profile

Currently, there is a significant gap in the scientific literature regarding quantitative solubility data for 2-Chloro-N-(2,6-diethylphenyl)acetamide in organic solvents. The available information is primarily qualitative. The Human Metabolome Database provides a predicted water solubility of 0.043 g/L, though this is a computational estimate and has not been experimentally verified.

For structurally similar compounds, some qualitative solubility information is available. For instance, 2-Chloro-N-(2,6-dimethylphenyl)acetamide is reported to be soluble in chloroform and methanol, and insoluble in water[1]. Alachlor, which has a methoxymethyl group on the nitrogen atom, is soluble in most organic solvents including ether, acetone, benzene, alcohol, and ethyl acetate, with slight solubility in hexane[2]. While this information can offer some initial guidance, it is imperative to experimentally determine the solubility of 2-Chloro-N-(2,6-diethylphenyl)acetamide in the specific solvents of interest.

Table 1: Qualitative Solubility Data

Compound NameSolventSolubilityData Type
2-Chloro-N-(2,6-diethylphenyl)acetamideWater0.043 g/LPredicted
2-Chloro-N-(2,6-dimethylphenyl)acetamideChloroformSolubleQualitative
MethanolSolubleQualitative
WaterInsolubleQualitative
AlachlorEtherSolubleQualitative
AcetoneSolubleQualitative
BenzeneSolubleQualitative
Alcohol (unspecified)SolubleQualitative
Ethyl AcetateSolubleQualitative
HexaneSlightly SolubleQualitative

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a solid compound in a solvent. The following protocol provides a detailed methodology for its implementation.

1. Materials and Equipment:

  • 2-Chloro-N-(2,6-diethylphenyl)acetamide (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of 2-Chloro-N-(2,6-diethylphenyl)acetamide to a vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

    • Add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vial to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of 2-Chloro-N-(2,6-diethylphenyl)acetamide of known concentrations in the same solvent.

    • Analyze the standard solutions and the diluted sample using a validated analytical method (e.g., HPLC-UV).

    • Construct a calibration curve by plotting the analytical signal versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor. This value represents the solubility of the compound in the specific solvent at the experimental temperature.

3. Data Reporting:

The solubility should be reported in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L), along with the specific temperature at which the measurement was made.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of 2-Chloro-N-(2,6-diethylphenyl)acetamide.

Solubility_Workflow start Start: Prepare Materials add_excess Add Excess Solute to Vial start->add_excess add_solvent Add Known Volume of Solvent add_excess->add_solvent seal_vial Seal Vial add_solvent->seal_vial equilibrate Equilibrate at Constant Temperature (e.g., 24-72h with agitation) seal_vial->equilibrate settle Allow Excess Solid to Settle equilibrate->settle withdraw_supernatant Withdraw Supernatant settle->withdraw_supernatant filter_sample Filter Sample (e.g., 0.22 µm filter) withdraw_supernatant->filter_sample dilute_sample Dilute Sample filter_sample->dilute_sample analyze Analyze Samples and Standards (e.g., HPLC-UV) dilute_sample->analyze prepare_standards Prepare Standard Solutions prepare_standards->analyze calculate Calculate Solubility analyze->calculate end End: Report Results calculate->end

Caption: Workflow for determining the solubility of a solid organic compound using the shake-flask method.

Conclusion

References

Exploratory

The Biological Activity of 2-Chloro-N-(2,6-diethylphenyl)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Chloro-N-(2,6-diethylphenyl)acetamide, widely known as the herbicide Alachlor, is a chloroacetanilide compound with significant biological activi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-N-(2,6-diethylphenyl)acetamide, widely known as the herbicide Alachlor, is a chloroacetanilide compound with significant biological activity. Primarily recognized for its pre-emergence herbicidal properties, its mechanism of action centers on the inhibition of very-long-chain fatty acid (VLCFA) synthesis in plants, leading to growth disruption and eventual death of susceptible weeds. Beyond its agricultural applications, this compound has been investigated for its cytotoxic effects on various cell lines and its potential to modulate inflammatory pathways. Furthermore, its reactive chloroacetamide group makes it a useful tool in proteomics as a cysteine-alkylating agent. This technical guide provides an in-depth overview of the multifaceted biological activities of 2-Chloro-N-(2,6-diethylphenyl)acetamide, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to support further research and development.

Herbicidal Activity

The primary and most well-characterized biological activity of 2-Chloro-N-(2,6-diethylphenyl)acetamide is its function as a selective, pre-emergence herbicide. It is effective against a wide range of annual grasses and broadleaf weeds.

Mechanism of Action

2-Chloro-N-(2,6-diethylphenyl)acetamide's herbicidal action stems from its ability to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) in plants. VLCFAs are crucial components of various cellular structures, including the cuticle, suberin, and seed storage lipids. The compound specifically targets and inhibits the activity of VLCFA elongases, a key enzyme complex in the VLCFA biosynthesis pathway. This inhibition disrupts the formation of these essential fatty acids, leading to impaired cell division, abnormal growth, and ultimately, the death of the germinating weed seedling.[1]

Quantitative Herbicidal Activity Data

Cytotoxic Activity

In addition to its herbicidal effects, 2-Chloro-N-(2,6-diethylphenyl)acetamide has demonstrated cytotoxic activity in various non-plant biological systems.

In Vitro Cytotoxicity

Studies have investigated the cytotoxic potential of 2-Chloro-N-(2,6-diethylphenyl)acetamide on human cell lines. In human hepatoblastoma HepG2 cells, the compound induced a time-dependent cytotoxic effect. The half-maximal effective concentration (EC50) for cytotoxicity was approximately 500 µM after 6 hours of exposure and decreased to 264 µM after 24 hours, as measured by lactate dehydrogenase (LDH) leakage.

In isolated rat hepatocytes, the median lethal concentration (LC50) was determined to be 765 µM after 2 hours and 325 µM after 4 hours. These findings suggest that the compound's cytotoxicity is both concentration- and time-dependent.

Ecotoxicity

The compound also exhibits toxicity to aquatic organisms. For the marine dinoflagellate Prorocentrum minimum, the EC50 was determined to be 0.373 mg/L.[3]

Anti-inflammatory Activity

Emerging research suggests that 2-Chloro-N-(2,6-diethylphenyl)acetamide may possess anti-inflammatory properties.

Inhibition of Nitric Oxide Production

Studies using the murine macrophage-like cell line RAW 264.7 have shown that alachlor can inhibit the production of nitric oxide (NO) induced by lipopolysaccharide (LPS).[4] Overproduction of NO is a key feature of inflammatory responses. Alachlor was found to inhibit the expression of inducible nitric oxide synthase (iNOS) at both the protein and mRNA levels.[4]

Modulation of NF-κB Signaling

The anti-inflammatory effect of alachlor is linked to its ability to interfere with the nuclear factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes, including iNOS. Alachlor has been shown to inhibit the LPS-induced nuclear translocation of NF-κB.[4]

Application in Proteomics

The chloroacetamide functional group of 2-Chloro-N-(2,6-diethylphenyl)acetamide makes it a reactive compound that can covalently modify proteins, a property utilized in the field of proteomics.

Cysteine Alkylation

In proteomics workflows, it is often necessary to reduce and alkylate cysteine residues within proteins. This process prevents the re-formation of disulfide bonds and ensures that peptides are in a consistent, reduced state for mass spectrometry analysis. Chloroacetamides, including 2-Chloro-N-(2,6-diethylphenyl)acetamide, are effective alkylating agents that react with the thiol group of cysteine residues, forming a stable covalent bond.

Experimental Protocols

Synthesis of 2-Chloro-N-(2,6-diethylphenyl)acetamide

Method 1: A general method involves the reaction of 2,6-dimethylphenyl isocyanate with chloroiodomethane in anhydrous ether at -78 °C, followed by the addition of a methyl lithium-lithium bromide solution. The reaction mixture is then quenched with aqueous ammonium chloride, extracted with ether, and the organic layer is dried and concentrated to yield the product.[5]

Method 2: An alternative synthesis involves dissolving 2,6-xylidine in 1,2-dichloroethylene and adding a sodium hydroxide aqueous solution. Chloroacetyl chloride is then added dropwise to the mixture. After stirring, the organic layer is separated, concentrated, and the resulting precipitate is collected and dried to obtain the final product.[6]

In-solution Protein Alkylation with Chloroacetamide

This protocol is adapted from general procedures for protein alkylation in proteomics.[5][6][7][8][9]

  • Protein Solubilization: Dissolve the protein sample (5-100 µg) in 100 µL of a suitable buffer, such as 100 mM ammonium bicarbonate (pH 8.0).

  • Reduction: Add a reducing agent, such as dithiothreitol (DTT) to a final concentration of 5-10 mM. Incubate the mixture at 56°C for 30-60 minutes to reduce all disulfide bonds.

  • Alkylation: Cool the sample to room temperature. Prepare a fresh solution of 2-Chloro-N-(2,6-diethylphenyl)acetamide in the same buffer. Add the alkylating agent to the protein solution to a final concentration of 15-20 mM. Incubate the reaction in the dark at room temperature for 30-45 minutes.

  • Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 5 mM and incubating for 15 minutes in the dark at room temperature.

  • Downstream Processing: The alkylated protein sample is now ready for downstream applications such as enzymatic digestion and mass spectrometry analysis.

Cytotoxicity Assay (LDH Release)

This protocol is based on the lactate dehydrogenase (LDH) cytotoxicity assay.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-Chloro-N-(2,6-diethylphenyl)acetamide in cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for maximum LDH release (e.g., cell lysis buffer).

  • Incubation: Incubate the plate for the desired time points (e.g., 6 and 24 hours).

  • LDH Measurement: After incubation, carefully collect the cell culture supernatant. Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration by comparing the LDH release in treated wells to the maximum LDH release control. Determine the EC50 value by plotting the percentage of cytotoxicity against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol is based on the Griess assay for measuring nitric oxide production in RAW 264.7 macrophages.[10][11]

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of 2-Chloro-N-(2,6-diethylphenyl)acetamide for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and nitric oxide production. Include a negative control (no LPS) and a positive control (LPS only).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Reading: After a short incubation period, measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve. Determine the percentage of nitric oxide inhibition for each concentration of the compound.

Visualizations

Signaling Pathway Diagrams

VLCFA Biosynthesis Pathway and Inhibition by 2-Chloro-N-(2,6-diethylphenyl)acetamide

VLCFA_Pathway cluster_ER Endoplasmic Reticulum Malonyl_CoA Malonyl-CoA KCS β-ketoacyl-CoA synthase (KCS) Malonyl_CoA->KCS Acyl_CoA Acyl-CoA (C16-C18) Acyl_CoA->KCS Ketoacyl_CoA β-ketoacyl-CoA KCS->Ketoacyl_CoA Condensation KCR β-ketoacyl-CoA reductase (KCR) Ketoacyl_CoA->KCR Reduction Hydroxyacyl_CoA β-hydroxyacyl-CoA KCR->Hydroxyacyl_CoA HCD β-hydroxyacyl-CoA dehydratase (HCD) Hydroxyacyl_CoA->HCD Dehydration Enoyl_CoA trans-2,3-enoyl-CoA HCD->Enoyl_CoA ECR enoyl-CoA reductase (ECR) Enoyl_CoA->ECR Reduction Elongated_Acyl_CoA Elongated Acyl-CoA (Cn+2) ECR->Elongated_Acyl_CoA Alachlor 2-Chloro-N-(2,6-diethylphenyl)acetamide (Alachlor) Alachlor->KCS Inhibition

Caption: Inhibition of the VLCFA biosynthesis pathway by 2-Chloro-N-(2,6-diethylphenyl)acetamide.

NF-κB Signaling Pathway and Modulation by 2-Chloro-N-(2,6-diethylphenyl)acetamide

NFkB_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation NFkB_IkB NF-κB-IκB (Inactive) IKK->NFkB_IkB Phosphorylation of IκB IkB IκB IkB->NFkB_IkB NFkB_inactive NF-κB (p50/p65) NFkB_inactive->NFkB_IkB NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active IκB Degradation, NF-κB Release Alachlor 2-Chloro-N-(2,6-diethylphenyl)acetamide (Alachlor) Alachlor->IKK Inhibition Alachlor->NFkB_active Inhibition of Translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS) NFkB_active->Gene_Expression

Caption: Modulation of the NF-κB signaling pathway by 2-Chloro-N-(2,6-diethylphenyl)acetamide.

Experimental Workflow Diagram

In-solution Protein Alkylation Workflow for Proteomics

Alkylation_Workflow Start Protein Sample Solubilize Solubilize in Buffer (e.g., 100mM AmBic) Start->Solubilize Reduce Reduce with DTT (5-10 mM, 56°C, 30-60 min) Solubilize->Reduce Alkylate Alkylate with 2-Chloro-N-(2,6-diethylphenyl)acetamide (15-20 mM, RT, 30-45 min, dark) Reduce->Alkylate Quench Quench with DTT (5 mM, RT, 15 min, dark) Alkylate->Quench Digest Enzymatic Digestion (e.g., Trypsin) Quench->Digest End LC-MS/MS Analysis Digest->End

Caption: Workflow for in-solution protein alkylation using 2-Chloro-N-(2,6-diethylphenyl)acetamide.

References

Foundational

An In-depth Technical Guide to the Safety and Handling of 2-Chloro-N-(2,6-diethylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals This guide provides comprehensive safety and handling information for 2-Chloro-N-(2,6-diethylphenyl)acetamide, a compound utilized in various research and d...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Chloro-N-(2,6-diethylphenyl)acetamide, a compound utilized in various research and development applications. Due to the limited availability of specific quantitative toxicological data for this exact compound, information from closely related analogues, primarily 2-Chloro-N-(2,6-dimethylphenyl)acetamide, is included for a thorough assessment of potential hazards. All data should be interpreted with this consideration.

Hazard Identification and Classification

2-Chloro-N-(2,6-diethylphenyl)acetamide is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1] Based on available data for structurally similar compounds, it is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.

GHS Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below. Key precautions include avoiding breathing dust, washing skin thoroughly after handling, and using only in well-ventilated areas.[2]

GHS ClassificationPictogramSignal WordHazard StatementPrecautionary Statements
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritationP264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse.
Serious Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemGHS07WarningH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.

Physical and Chemical Properties

A summary of the known physical and chemical properties of 2-Chloro-N-(2,6-diethylphenyl)acetamide is presented below.

PropertyValueReference
Molecular Formula C₁₂H₁₆ClNO[2]
Molecular Weight 225.71 g/mol [2]
Appearance Solid[2]
Melting Point 135 - 136 °C[2]
Solubility Data not available. Expected to be more soluble in organic solvents than in water.
Decomposition Products Upon combustion, may produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.[1]

Toxicological Information

MetricValueSpeciesRouteNotesReference
LD50 (Oral) 1740 mg/kgRatOralData for the related compound N-(Butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide.[3]
LC50 (Inhalation) Data not available--
LD50 (Dermal) Data not available--

Experimental Protocols

Determination of Acute Dermal Irritation (Based on OECD Guideline 439)

This in vitro test method utilizes a reconstructed human epidermis (RhE) model to assess the skin irritation potential of a chemical.[4][5][6]

Methodology:

  • Tissue Preparation: Three-dimensional RhE models, which mimic the upper layers of human skin, are pre-incubated in a cell culture incubator.[5]

  • Application of Test Substance: The test chemical is applied topically to the surface of the RhE tissue. Both a negative control (e.g., ultrapure water) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.[5]

  • Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).[5]

  • Washing and Recovery: The test substance is washed from the tissue surface, and the tissues are transferred to fresh medium for a recovery period (e.g., 42 hours).[5]

  • Viability Assessment: Cell viability is determined by measuring the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan salt. The amount of formazan produced is proportional to the number of viable cells.[5]

  • Classification: The substance is classified as an irritant if the mean tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to the negative control.[5]

Determination of Acute Eye Irritation (Based on OECD Guideline 405)

This guideline describes the procedure for assessing acute eye irritation, with a strong emphasis on a weight-of-the-evidence approach to minimize animal testing.[7][8][9][10]

Methodology:

  • Initial Assessment: Before in vivo testing, a thorough review of existing data on the test substance and structurally related compounds is conducted. In vitro or ex vivo test results are also considered.[7][9]

  • Animal Selection and Preparation: If in vivo testing is deemed necessary, a single albino rabbit is typically used for the initial test.[10] The animal is pre-treated with a systemic analgesic and a topical anesthetic to minimize pain and distress.[8]

  • Application of Test Substance: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.[8][10]

  • Observation: The eye is examined for signs of irritation (redness, swelling, discharge, corneal and iridial lesions) at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[10]

  • Confirmatory Testing: If a corrosive or severe irritant effect is not observed, the response may be confirmed in up to two additional animals.[8][10]

  • Classification: The severity and reversibility of the ocular lesions are used to classify the substance's eye irritation potential.

Determination of LD50 (General Methodology)

The median lethal dose (LD50) is a measure of the acute toxicity of a substance. Various methods exist to determine the LD50, with a modern focus on reducing the number of animals used.[11][12][13][14]

General Procedure (e.g., Up-and-Down Procedure - OECD 425):

  • Dose Selection: A starting dose is selected based on available information about the substance's toxicity.

  • Sequential Dosing: Animals are dosed one at a time. If an animal survives, the next animal is given a higher dose. If an animal dies, the next animal receives a lower dose.

  • Observation: Animals are observed for a defined period (e.g., 24 hours to 7 days) for signs of toxicity and mortality.[11]

  • Data Analysis: The LD50 is calculated from the results of the sequential dosing using statistical methods, such as Probit Analysis.[11]

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure the stability of the compound.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[1] Avoid dust formation.[1] Wear appropriate personal protective equipment (see Section 6). Wash hands thoroughly after handling.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to prevent exposure.

  • Engineering Controls: Use adequate ventilation, such as a chemical fume hood, to keep airborne concentrations low.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[15]

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[15]

    • Respiratory Protection: If dust is generated and engineering controls are not sufficient, use a NIOSH-approved respirator with a particulate filter.[15]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate unnecessary personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Avoid generating dust.

  • Clean-up: Carefully sweep up the spilled solid material and place it in a suitable, labeled container for disposal.

  • Personal Protection: Wear appropriate PPE during clean-up.

First-Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[15]

  • Specific Hazards: Thermal decomposition can produce irritating and toxic gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[1]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Stability and Reactivity

  • Reactivity: No specific reactivity data is available.

  • Chemical Stability: Stable under recommended storage conditions.[1]

  • Conditions to Avoid: Avoid dust generation, excess heat, and exposure to moisture.[1]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[1]

  • Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas may be formed during combustion or thermal decomposition.[1]

Visualizations

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Assess Assess Situation (Size, Hazards) Evacuate->Assess PPE Don Appropriate PPE Assess->PPE Contain Contain Spill (Prevent Spread) PPE->Contain Cleanup Clean Up Spill (Sweep solid, absorb liquid) Contain->Cleanup Dispose Dispose of Waste (Labeled, sealed container) Cleanup->Dispose Decontaminate Decontaminate Area and Equipment Dispose->Decontaminate Report Report Incident Decontaminate->Report

Caption: Workflow for handling a chemical spill.

PPE_Requirements cluster_core Core PPE cluster_additional Additional PPE (as needed) LabCoat Lab Coat Gloves Impervious Gloves (e.g., Nitrile) Goggles Safety Goggles FaceShield Face Shield Goggles->FaceShield Splash Hazard Respirator Respirator (Particulate Filter) Handler Researcher/ Scientist Handler->LabCoat Always Wear Handler->Gloves Always Wear Handler->Goggles Always Wear Handler->Respirator Dust/Aerosol Generated

Caption: Personal Protective Equipment (PPE) for handling the substance.

References

Exploratory

In-Depth Technical Guide: Thermal Decomposition of 2-Chloro-N-(2,6-diethylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the expected thermal decomposition products of 2-Chloro-N-(2,6-diethylphenyl)acetamide. Due to the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected thermal decomposition products of 2-Chloro-N-(2,6-diethylphenyl)acetamide. Due to the limited availability of direct studies on this specific compound, this guide synthesizes information from research on the parent compound, alachlor, and related chloroacetanilide herbicides. The information presented is intended to guide researchers in designing and interpreting experiments related to the thermal stability and degradation of this molecule.

Introduction

2-Chloro-N-(2,6-diethylphenyl)acetamide is a known degradation product of the widely used herbicide alachlor.[1][2] Understanding its behavior under thermal stress is crucial for safety assessments, environmental fate studies, and the development of analytical methods for its detection and quantification. Thermal decomposition can lead to the formation of various volatile and semi-volatile organic compounds, some of which may be of toxicological concern.

This guide outlines the predicted major thermal decomposition products, a detailed experimental protocol for their identification and quantification using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS), and a proposed primary decomposition pathway.

Predicted Thermal Decomposition Products

The most likely decomposition pathway involves the cleavage of the amide bond and the release of the chloroacetyl group. General studies on the thermal decomposition of chloroacetamides indicate the formation of nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[1]

Table 1: Predicted Major Thermal Decomposition Products of 2-Chloro-N-(2,6-diethylphenyl)acetamide

Compound Name Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Key Mass Spectral Fragments (m/z)
2,6-DiethylanilineC₁₀H₁₅N149.24243-245149, 134, 118, 91
Chloroacetyl chlorideC₂H₂Cl₂O112.94105-107112, 77, 49
Hydrogen ChlorideHCl36.46-85.0536, 38
Carbon MonoxideCO28.01-191.528
Carbon DioxideCO₂44.01-78.5 (sublimes)44
Various Nitrogen OxidesNOxVariableVariableVariable

Note: The quantitative yields of these products are dependent on the specific pyrolysis temperature, heating rate, and atmosphere (inert or oxidative).

Experimental Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful analytical technique for identifying the thermal decomposition products of non-volatile and semi-volatile compounds. The following protocol provides a detailed methodology for the analysis of 2-Chloro-N-(2,6-diethylphenyl)acetamide.

3.1. Instrumentation

  • Pyrolyzer: A micro-furnace pyrolyzer directly coupled to the GC inlet is recommended. This allows for precise temperature control and rapid heating.

  • Gas Chromatograph (GC): A high-resolution capillary gas chromatograph equipped with a non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable for separating the decomposition products.

  • Mass Spectrometer (MS): A quadrupole or ion trap mass spectrometer capable of electron ionization (EI) at 70 eV is used for the identification of the eluted compounds.

3.2. Sample Preparation

A small, accurately weighed amount of 2-Chloro-N-(2,6-diethylphenyl)acetamide (typically 50-200 µg) is placed into a deactivated stainless steel sample cup.

3.3. Pyrolysis Conditions

  • Pyrolysis Temperature: A stepped pyrolysis program is recommended to observe the evolution of different products at various temperatures. A typical range would be from 300 °C to 900 °C, with data acquisition at 100 °C intervals.

  • Heating Rate: A rapid heating rate (e.g., 20 °C/ms) is used to minimize secondary reactions.

  • Pyrolysis Atmosphere: An inert atmosphere (e.g., Helium) is crucial for studying the primary thermal decomposition pathways without oxidative interference.

3.4. GC-MS Conditions

  • Injector Temperature: 280 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Final hold: 5 minutes at 300 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Scan Range: m/z 35-550

3.5. Data Analysis

The identification of decomposition products is achieved by comparing the obtained mass spectra with reference spectra in the NIST/EPA/NIH Mass Spectral Library. The retention indices of the separated compounds can also be used for confirmation. Quantitative analysis can be performed by integrating the peak areas of the total ion chromatogram (TIC) and using external or internal standards.

Proposed Primary Thermal Decomposition Pathway

The primary thermal decomposition of 2-Chloro-N-(2,6-diethylphenyl)acetamide is proposed to proceed via the homolytic cleavage of the N-CO bond, which is often the weakest bond in the molecule under pyrolytic conditions.

G cluster_products Primary Decomposition Products cluster_further Secondary Products 2-Chloro-N-(2,6-diethylphenyl)acetamide 2-Chloro-N-(2,6-diethylphenyl)acetamide Decomposition_Products 2-Chloro-N-(2,6-diethylphenyl)acetamide->Decomposition_Products Δ (Heat) Heat Heat 2,6-Diethylaniline 2,6-Diethylaniline Chloroacetyl_Radical •COCH₂Cl Further_Products Further_Products Chloroacetyl_Radical->Further_Products Further Reactions HCl HCl CO CO Other_Chlorinated_Species Other Chlorinated Species

Caption: Proposed primary thermal decomposition pathway.

Experimental Workflow

The logical flow of an experimental investigation into the thermal decomposition of 2-Chloro-N-(2,6-diethylphenyl)acetamide is outlined below.

G Sample 2-Chloro-N-(2,6-diethylphenyl)acetamide Sample Pyrolyzer Pyrolyzer (300-900 °C, Inert Atmosphere) Sample->Pyrolyzer GC Gas Chromatography (Separation of Products) Pyrolyzer->GC MS Mass Spectrometry (Identification of Products) GC->MS Data_Analysis Data Analysis (Library Matching, Quantification) MS->Data_Analysis Report Technical Report (Products, Yields, Pathways) Data_Analysis->Report

Caption: Experimental workflow for Py-GC/MS analysis.

Conclusion

This technical guide provides a foundational understanding of the expected thermal decomposition products and behavior of 2-Chloro-N-(2,6-diethylphenyl)acetamide. The primary decomposition is likely to yield 2,6-diethylaniline and chloroacetyl-derived fragments, with further breakdown leading to smaller molecules such as hydrogen chloride and carbon monoxide. The provided Py-GC/MS protocol offers a robust methodology for researchers to experimentally verify these predictions and obtain quantitative data. Further research is warranted to fully characterize the complete thermal degradation profile of this compound, which will be valuable for comprehensive risk assessment and the development of advanced analytical methodologies.

References

Foundational

An In-Depth Technical Guide to the Known Human and Rat Metabolites of 2-Chloro-N-(2,6-diethylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloro-N-(2,6-diethylphenyl)acetamide, a primary degradation product of the herbicide alachlor, undergoes extensive metabolism in both humans...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-(2,6-diethylphenyl)acetamide, a primary degradation product of the herbicide alachlor, undergoes extensive metabolism in both humans and rats. Understanding the biotransformation of this compound is critical for assessing its toxicological profile and potential risks. This technical guide provides a comprehensive overview of the known human and rat metabolites of 2-Chloro-N-(2,6-diethylphenyl)acetamide, complete with quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways.

Known Metabolites

The metabolism of 2-Chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) primarily proceeds through two major pathways: hydrolysis to 2,6-diethylaniline (DEA) and subsequent oxidation, and conjugation with endogenous molecules such as glutathione, glucuronic acid, and sulfate. These pathways lead to the formation of a variety of metabolites, which are then excreted.

Table 1: Summary of Known Human and Rat Metabolites of 2-Chloro-N-(2,6-diethylphenyl)acetamide
Metabolite NameChemical FormulaSpeciesBiological Matrix
2-Chloro-N-(2,6-diethylphenyl)acetamide (CDEPA)C₁₂H₁₆ClNOHuman, RatParent Compound
2,6-Diethylaniline (DEA)C₁₀H₁₅NHuman, RatPlasma, Urine
4-Amino-3,5-diethylphenolC₁₀H₁₅NORatUrine
2,6-Diethylbenzoquinone imine (DEBQI)C₁₀H₁₃NORatReactive Intermediate
S-(alachlor)glutathioneC₂₄H₃₅ClN₄O₈SHuman-
Alachlor Mercapturate (Cysteine Conjugate)-Rat, HumanUrine
Glucuronic Acid Conjugates-RatUrine, Feces
Sulfate Conjugates-RatUrine, Feces

Quantitative Data

The rate of metabolism of 2-Chloro-N-(2,6-diethylphenyl)acetamide and its parent compound, alachlor, varies between species. In vitro studies using liver microsomes have provided valuable quantitative data on the initial steps of metabolism.

Table 2: In Vitro Formation Rates of Key Metabolites in Liver Microsomes
MetaboliteSpeciesFormation Rate (nmol/min per mg protein)Reference
2-Chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) from AlachlorHuman0.0031 ± 0.0007[1]
2-Chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) from AlachlorRat0.0353 ± 0.0036[1]

Metabolic Pathways

The biotransformation of 2-Chloro-N-(2,6-diethylphenyl)acetamide is a multi-step process involving several enzymatic reactions. The following diagrams illustrate the key metabolic pathways in humans and rats.

Human Metabolic Pathway

In humans, the metabolism of alachlor to CDEPA is primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[1] CDEPA can then undergo further metabolism. One of the initial and significant detoxification pathways for alachlor involves conjugation with glutathione.[2]

human_metabolism Alachlor Alachlor (2-Chloro-N-(methoxymethyl) -N-(2,6-diethylphenyl)acetamide) CDEPA 2-Chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) Alachlor->CDEPA CYP3A4 Glutathione_Conj S-(alachlor)glutathione Alachlor->Glutathione_Conj GST

Figure 1: Simplified human metabolic pathway of alachlor leading to CDEPA and a glutathione conjugate.

Rat Metabolic Pathway

In rats, the metabolism is more complex and has been more extensively characterized. It involves not only the formation of CDEPA but also its subsequent conversion to DEA, which is then oxidized to reactive intermediates.[3][4] This pathway is significant as the formation of the reactive metabolite, 2,6-diethylbenzoquinone imine (DEBQI), is linked to toxicity.[1] Conjugation with glutathione, glucuronic acid, and sulfate are also major detoxification routes in rats.[2]

rat_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism (Detoxification) Alachlor Alachlor CDEPA 2-Chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) Alachlor->CDEPA CYP450 Glutathione_Conj Glutathione Conjugate Alachlor->Glutathione_Conj GST DEA 2,6-Diethylaniline (DEA) CDEPA->DEA Amidase Amino_Phenol 4-Amino-3,5-diethylphenol DEA->Amino_Phenol Oxidation Glucuronide_Conj Glucuronide Conjugate DEA->Glucuronide_Conj Sulfate_Conj Sulfate Conjugate DEA->Sulfate_Conj DEBQI 2,6-Diethylbenzoquinone imine (DEBQI) Amino_Phenol->DEBQI Oxidation DEBQI->Glutathione_Conj Detoxification DEBQI->Glucuronide_Conj Detoxification DEBQI->Sulfate_Conj Detoxification Mercapturate Mercapturic Acid Glutathione_Conj->Mercapturate

Figure 2: Overview of the metabolic pathway of alachlor in rats, including Phase I and Phase II reactions.

Experimental Protocols

Accurate identification and quantification of 2-Chloro-N-(2,6-diethylphenyl)acetamide and its metabolites are crucial for metabolic studies. The following protocols are based on established methodologies for the analysis of these compounds in biological matrices.

Sample Preparation: Solid-Phase Extraction (SPE) for Rat Plasma and Urine

This protocol is adapted from a method for the analysis of alachlor and its metabolites, CDEPA and DEA, in rat plasma and urine.[3][5]

  • Conditioning: Condition a Waters Oasis HLB extraction plate with an appropriate solvent.

  • Sample Loading: Load 500 µL of rat plasma or urine onto the extraction plate.

  • Washing: Wash the plate to remove interferences.

  • Elution: Elute the analytes with a suitable organic solvent.

  • Concentration: Concentrate the eluate for analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following is a general workflow for the LC-MS/MS analysis of CDEPA and its metabolites. Specific parameters may need to be optimized for individual instruments and applications.

lc_ms_workflow Sample Prepared Sample (from SPE) LC Liquid Chromatography (C18 column) Sample->LC Injection MS Mass Spectrometry (ESI+) LC->MS Elution Data Data Acquisition & Quantification MS->Data Detection

Figure 3: General workflow for the LC-MS/MS analysis of alachlor metabolites.

Chromatographic Conditions (Example for Rat Plasma/Urine Analysis)[5]

  • Column: Xterra MS C8 (2.1 x 50 mm, 2.5 µm)

  • Mobile Phase: Gradient elution with acetonitrile and water containing 1% acetic acid.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Example)[3][5]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

  • Internal Standard: ¹³C-labeled alachlor can be used for quantification.

Limits of Quantification (LOQ) in Rat Plasma/Urine[3]

  • Alachlor (ALA): 2.3 ng per injection

  • 2-Chloro-N-(2,6-diethylphenyl)acetamide (CDEPA): 0.8 ng per injection

  • 2,6-Diethylaniline (DEA): 0.8 ng per injection

Conclusion

The metabolism of 2-Chloro-N-(2,6-diethylphenyl)acetamide is a complex process that differs between humans and rats, with rats exhibiting a more extensive metabolic pathway leading to the formation of reactive intermediates. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and scientists in the fields of drug metabolism, toxicology, and environmental health to further investigate the biotransformation and potential health effects of this compound. The provided diagrams offer a clear visual summary of the key metabolic events. Further research is warranted to fully elucidate all metabolites and their quantitative distribution in various human tissues.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols: Laboratory Synthesis of 2-Chloro-N-(2,6-diethylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed protocol for the laboratory synthesis of 2-Chloro-N-(2,6-diethylphenyl)acetamide, an important intermediate in the synthes...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of 2-Chloro-N-(2,6-diethylphenyl)acetamide, an important intermediate in the synthesis of various organic compounds.

Introduction

2-Chloro-N-(2,6-diethylphenyl)acetamide is a key building block in organic synthesis. Its structure, featuring a reactive chloroacetyl group and a substituted phenyl ring, allows for a variety of subsequent chemical modifications. This protocol details a common and effective method for its preparation via the acylation of 2,6-diethylaniline with chloroacetyl chloride.

Reaction Scheme

The synthesis proceeds through the nucleophilic acyl substitution of 2,6-diethylaniline on chloroacetyl chloride. A base, such as triethylamine, is used to neutralize the hydrochloric acid byproduct.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis protocol.

ParameterValue
Reactants
2,6-Diethylaniline1.0 mmol
Chloroacetyl Chloride1.5 mmol
Triethylamine3.0 mmol
Dichloromethane (Solvent)20 mL
Product
Product Name2-Chloro-N-(2,6-diethylphenyl)acetamide
Molecular FormulaC12H16ClNO
Molecular Weight225.71 g/mol
Reaction Conditions
Temperature0 °C to ambient temperature
Reaction Time6 hours
Yield
Reported Yield82.72%[1]

Experimental Protocol

This protocol is based on a general procedure for the synthesis of N-chloroacetyl anilines.[1]

Materials:

  • 2,6-Diethylaniline (1 mmol)

  • Chloroacetyl chloride (1.5 mmol)

  • Triethylamine (3 mmol)

  • Dichloromethane (DCM), 20 mL

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2,6-diethylaniline (1 mmol) and triethylamine (3 mmol) in 20 mL of dichloromethane.

  • Addition of Chloroacetyl Chloride: Cool the mixture to 0 °C using an ice bath while stirring. Add chloroacetyl chloride (1.5 mmol) dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to ambient temperature and continue stirring for 6 hours.

  • Workup:

    • Remove the dichloromethane solvent using a rotary evaporator.

    • To the residue, add water and extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the solution on a rotary evaporator to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of ethyl acetate and petroleum ether).

  • Characterization: The final product should be characterized by appropriate analytical techniques, such as NMR, IR, and mass spectrometry, to confirm its identity and purity.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 2-Chloro-N-(2,6-diethylphenyl)acetamide.

Synthesis_Workflow Synthesis Workflow for 2-Chloro-N-(2,6-diethylphenyl)acetamide cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Mix 2,6-diethylaniline and triethylamine in DCM B 2. Cool to 0 °C A->B C 3. Add chloroacetyl chloride dropwise B->C D 4. Stir at ambient temperature for 6h C->D E 5. Evaporate DCM D->E F 6. Add water and extract with ethyl acetate E->F G 7. Dry organic layer with Na2SO4 F->G H 8. Concentrate organic layer G->H I 9. Purify by column chromatography H->I J Final Product I->J Characterization (NMR, IR, MS)

Caption: Experimental workflow for the synthesis of 2-Chloro-N-(2,6-diethylphenyl)acetamide.

References

Application

Application Notes and Protocols: 2-Chloro-N-(2,6-diethylphenyl)acetamide as a Synthetic Intermediate

Introduction These application notes provide a comprehensive overview of the use of 2-Chloro-N-(2,6-diethylphenyl)acetamide and its close analogue, 2-Chloro-N-(2,6-dimethylphenyl)acetamide, as crucial intermediates in or...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive overview of the use of 2-Chloro-N-(2,6-diethylphenyl)acetamide and its close analogue, 2-Chloro-N-(2,6-dimethylphenyl)acetamide, as crucial intermediates in organic synthesis. While the query specified the diethyl derivative, the vast majority of published literature focuses on the dimethyl analogue as a key precursor in the synthesis of the widely used local anesthetic, Lidocaine.[1][2] This document will primarily detail the synthesis and applications of the dimethyl compound due to the abundance of available data, while acknowledging the potential for similar reactivity with the diethyl analogue.

This intermediate is pivotal in the production of various therapeutic agents and serves as a reference standard in analytical chemistry for quality control.[1] The protocols and data presented herein are intended for researchers, scientists, and professionals in drug development.

Application Notes

Primary Application: Synthesis of Local Anesthetics

The most significant application of 2-Chloro-N-(2,6-dimethylphenyl)acetamide is its role as a direct precursor to Lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide).[1][3] The synthesis is a two-step process that first involves the acylation of 2,6-dimethylaniline to form the chloroacetamide intermediate.[4] This intermediate is then subjected to an alkylation reaction with diethylamine to yield Lidocaine.[2] This synthetic route is efficient, provides high yields, and is a staple in both academic and industrial settings for the production of this essential medication.[2]

The structural analogue, 2-Chloro-N-(2,6-diethylphenyl)acetamide, is expected to undergo similar reactions and could be used to synthesize analogues of Lidocaine with potentially different pharmacokinetic properties.

Other Potential Applications

Beyond its established role in Lidocaine synthesis, 2-Chloro-N-(2,6-dimethylphenyl)acetamide and related compounds are of interest in other areas of medicinal chemistry. Some studies have suggested preliminary antimicrobial and analgesic activities for this class of molecules, opening avenues for further research into new therapeutic applications.[1] Additionally, it is used in analytical chemistry as a reference standard for identifying and quantifying impurities in pharmaceutical formulations.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide

This protocol details the synthesis of the intermediate via the acylation of 2,6-dimethylaniline.

Materials:

  • 2,6-Dimethylaniline (2,6-xylidine)

  • Chloroacetyl chloride

  • Glacial acetic acid

  • Sodium acetate

  • Water

  • 125-mL Erlenmeyer flask

  • Magnetic stirrer

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

Procedure:

  • In a 125-mL Erlenmeyer flask, dissolve 2,6-dimethylaniline (3.0 mL, 2.9 g, 24.4 mmol) in 15 mL of glacial acetic acid.[2]

  • Cool the solution to 10°C in an ice bath while stirring.

  • Slowly add chloroacetyl chloride (2.0 mL, 2.85 g, 25.1 mmol) to the cooled solution under continuous stirring.[2]

  • After the addition is complete, continue stirring for an additional 30 minutes.

  • Prepare a solution of 15 g of sodium acetate in 75 mL of water and add it to the reaction mixture. A precipitate of 2-chloro-N-(2,6-dimethylphenyl)acetamide will form almost instantaneously.[2]

  • Stir the mixture thoroughly with 60 mL of cold water to ensure complete precipitation.[2]

  • Isolate the solid product by vacuum filtration using a Büchner funnel.[2][4]

  • Wash the product with cold water and press it as dry as possible in the funnel. The product should be used immediately in the next step.[2]

Protocol 2: Synthesis of Lidocaine from 2-Chloro-N-(2,6-dimethylphenyl)acetamide

This protocol describes the alkylation of the intermediate to form Lidocaine.

Materials:

  • 2-Chloro-N-(2,6-dimethylphenyl)acetamide (from Protocol 1)

  • Diethylamine

  • Toluene

  • 50-mL round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Place the dried 2-chloro-N-(2,6-dimethylphenyl)acetamide into a 50-mL round-bottom flask.[2]

  • Add diethylamine (7.5 mL, 5.29 g, 72.5 mmol) and 25 mL of toluene to the flask.[2]

  • Attach a reflux condenser and heat the mixture to reflux for one hour.[2]

  • After reflux, cool the reaction mixture to room temperature. A precipitate of diethylamine hydrochloride will form.[2]

  • Transfer the mixture to a separatory funnel and wash it four times with 50-mL portions of water to remove the diethylamine hydrochloride and any excess diethylamine.[2]

  • Separate the organic layer and dry it with anhydrous sodium sulfate.

  • Remove the toluene by distillation using a vacuum rotary evaporator to yield crude Lidocaine.

  • The crude product can be purified by recrystallization from warm hexane.[2]

Data Presentation

ParameterValueReference
Intermediate Synthesis
2,6-Dimethylaniline3.0 mL (2.9 g, 24.4 mmol)[2]
Chloroacetyl chloride2.0 mL (2.85 g, 25.1 mmol)[2]
Reaction Time~30 minutes post-addition
Lidocaine Synthesis
Diethylamine7.5 mL (5.29 g, 72.5 mmol)[2]
Reflux Time1 hour[2]
Yield of Lidocaine4.1 g (71.1% based on 2,6-dimethylaniline)[2]
Melting Point of Lidocaine64–66 °C (crude), 65–67 °C (recrystallized)[2]

Visualizations

Synthesis_of_Lidocaine cluster_0 Step 1: Acylation cluster_1 Step 2: Alkylation 2,6-Dimethylaniline 2,6-Dimethylaniline Intermediate 2-Chloro-N-(2,6-dimethylphenyl)acetamide 2,6-Dimethylaniline->Intermediate Glacial Acetic Acid, Sodium Acetate Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Intermediate Lidocaine Lidocaine Intermediate->Lidocaine Toluene, Reflux Diethylamine Diethylamine Diethylamine->Lidocaine

Caption: Synthetic pathway for Lidocaine production.

Experimental_Workflow cluster_synthesis Synthesis cluster_reaction Alkylation Reaction cluster_workup Workup and Purification Start Mix 2,6-Dimethylaniline and Acetic Acid Add_Reagent Add Chloroacetyl Chloride Start->Add_Reagent Stir Stir at 10°C Add_Reagent->Stir Precipitate Add Sodium Acetate (Precipitation) Stir->Precipitate Filter_Intermediate Isolate Intermediate (Vacuum Filtration) Precipitate->Filter_Intermediate Combine Combine Intermediate, Diethylamine, and Toluene Filter_Intermediate->Combine Reflux Reflux for 1 hour Combine->Reflux Cool Cool to Room Temperature Reflux->Cool Wash Aqueous Wash (Separatory Funnel) Cool->Wash Dry Dry Organic Layer (Na2SO4) Wash->Dry Evaporate Evaporate Toluene (Rotary Evaporator) Dry->Evaporate Purify Recrystallize from Hexane Evaporate->Purify Final_Product Pure Lidocaine Purify->Final_Product

Caption: Experimental workflow for Lidocaine synthesis.

References

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Chloro-N-(2,6-diethylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloro-N-(2,6-diethylphenyl)acetamide, also known as Alachlor, is a widely used herbicide belonging to the chloroacetanilide class.[1] In the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-(2,6-diethylphenyl)acetamide, also known as Alachlor, is a widely used herbicide belonging to the chloroacetanilide class.[1] In the context of drug development and safety assessment, it is crucial to have a robust and reliable analytical method for its quantification in various matrices. This application note details a high-performance liquid chromatography (HPLC) method for the determination of 2-Chloro-N-(2,6-diethylphenyl)acetamide. The described method is applicable for quality control, stability studies, and impurity profiling in pharmaceutical formulations and environmental samples.

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate and quantify 2-Chloro-N-(2,6-diethylphenyl)acetamide. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent (acetonitrile) and an aqueous buffer. The analyte is identified based on its retention time and quantified by comparing its peak area to that of a certified reference standard.

Apparatus and Materials

  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

    • Analytical balance

    • Volumetric flasks and pipettes

    • Syringes and syringe filters (0.45 µm)

    • Ultrasonic bath

    • pH meter

  • Chemicals and Reagents:

    • 2-Chloro-N-(2,6-diethylphenyl)acetamide certified reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or purified)

    • Phosphoric acid or Sulfuric acid (analytical grade)

    • Methanol (HPLC grade)

Experimental Protocols

Chromatographic Conditions

A variety of columns and mobile phases can be employed for the analysis of 2-Chloro-N-(2,6-diethylphenyl)acetamide.[1][2] Below are two exemplary sets of conditions.

Table 1: HPLC Chromatographic Conditions

ParameterCondition ACondition B
Column Primesep 100, 4.6 x 150 mm, 5 µm[1]Newcrom R1, 4.6 x 150 mm, 5 µm[2]
Mobile Phase Acetonitrile: 0.1% Sulfuric Acid in Water (55:45, v/v)[1]Acetonitrile: Water: Phosphoric Acid[2]
Flow Rate 1.0 mL/min[1]1.0 mL/min
Detection Wavelength 200 nm[1]210 nm[3]
Injection Volume 1 µL[1]10 µL
Column Temperature Ambient30 °C

For Mass-Spec (MS) compatible applications, phosphoric acid or sulfuric acid can be replaced with formic acid.[2]

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of 2-Chloro-N-(2,6-diethylphenyl)acetamide reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from, for example, 2 to 20 µg/mL.[4]

Preparation of Sample Solutions
  • Solid Samples (e.g., Formulations): Accurately weigh a portion of the homogenized sample powder equivalent to about 10 mg of 2-Chloro-N-(2,6-diethylphenyl)acetamide and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of acetonitrile and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and then dilute to the mark with acetonitrile.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

Analysis Procedure
  • Set up the HPLC system according to the chromatographic conditions specified in Table 1.

  • Inject the prepared standard solutions to establish a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the 2-Chloro-N-(2,6-diethylphenyl)acetamide peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Calculate the concentration of 2-Chloro-N-(2,6-diethylphenyl)acetamide in the sample using the calibration curve.

Method Validation Summary

The analytical method should be validated according to ICH guidelines or other relevant regulatory requirements. Key validation parameters are summarized below.

Table 2: Method Validation Parameters

ParameterTypical Acceptance CriteriaExample Results
Linearity (r²) ≥ 0.9950.999[5]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.68 µg/L[4]
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:12.05 µg/L[4]
Accuracy (% Recovery) 80 - 120%89.56 - 103.59%[4]
Precision (% RSD) ≤ 2%< 5%[3]
Specificity No interference at the retention time of the analytePeak purity > 99%

Data Presentation

The quantitative results from the analysis can be summarized as follows:

Table 3: Quantitative Analysis Results

Sample IDRetention Time (min)Peak AreaCalculated Concentration (µg/mL)% Assay
Standard 14.521502345.0N/A
Standard 24.5130156710.0N/A
Sample 14.532258907.599.5
Sample 24.522261237.6100.2

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard_Prep Standard Preparation Injection Injection of Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Setup HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: HPLC analysis workflow for 2-Chloro-N-(2,6-diethylphenyl)acetamide.

References

Application

Application Note: Analysis of 2-Chloro-N-(2,6-diethylphenyl)acetamide by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals. Introduction 2-Chloro-N-(2,6-diethylphenyl)acetamide is a known degradation product and metabolite of the widely used herbicide, alachlor.[1][2] Its...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-N-(2,6-diethylphenyl)acetamide is a known degradation product and metabolite of the widely used herbicide, alachlor.[1][2] Its presence in environmental samples, such as soil and water, is an indicator of alachlor contamination and its subsequent breakdown. Monitoring for this compound is crucial for environmental risk assessment and understanding the fate of chloroacetanilide herbicides. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of such compounds in complex matrices. This application note provides a framework and a representative protocol for the analysis of 2-Chloro-N-(2,6-diethylphenyl)acetamide using GC-MS.

Chemical Information

Compound2-Chloro-N-(2,6-diethylphenyl)acetamide
Synonyms CDEPA, Alachlor ESA
CAS Number 6967-29-9
Molecular Formula C12H16ClNO
Molecular Weight 225.71 g/mol
Structure
Image of the chemical structure of 2-Chloro-N-(2,6-diethylphenyl)acetamide

Experimental Protocols

The following outlines a general workflow for the analysis of 2-Chloro-N-(2,6-diethylphenyl)acetamide.

Sample Preparation (Solid Phase Extraction - SPE)

For aqueous samples such as ground or surface water, a solid-phase extraction (SPE) is typically employed to concentrate the analyte and remove interfering matrix components.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol followed by deionized water.

  • Sample Loading: Pass the water sample (e.g., 500 mL) through the conditioned SPE cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with deionized water to remove polar impurities.

  • Drying: Dry the cartridge by passing air or nitrogen through it.

  • Elution: Elute the analyte from the cartridge using a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate or isooctane) for GC-MS analysis.

GC-MS Instrumentation and Conditions (Representative)

The following are suggested starting parameters for the GC-MS analysis. These will require optimization.

Table 1: Representative GC-MS Parameters

ParameterSetting
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column
Carrier Gas Helium, constant flow mode (e.g., 1.0 mL/min)
Injector Splitless mode
Injector Temperature 250 °C
Injection Volume 1 µL
Oven Temperature Program Initial: 70 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Acquisition Mode Full Scan (m/z 50-350) and/or Selected Ion Monitoring (SIM)
Data Acquisition and Processing
  • Full Scan Analysis: Acquire mass spectra over a range of m/z 50-350 to identify the compound based on its characteristic fragmentation pattern.

  • Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis, monitor characteristic ions of 2-Chloro-N-(2,6-diethylphenyl)acetamide.

Data Presentation

Mass Spectrum

The electron ionization (EI) mass spectrum of 2-Chloro-N-(2,6-diethylphenyl)acetamide is characterized by a molecular ion and several key fragment ions.

Table 2: Characteristic Mass Fragments of 2-Chloro-N-(2,6-diethylphenyl)acetamide

m/zRelative Intensity (%)Proposed Fragment
225~15[M]+ (Molecular Ion)
176100[M - CH2Cl]+
148~70[M - CH2Cl - C2H4]+
120~40[C8H10N]+

Data is representative and may vary slightly based on instrumentation and tuning.

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using standards of known concentrations. The peak area of a characteristic ion (e.g., m/z 176) is plotted against the concentration.

Table 3: Example Calibration Data (Hypothetical)

Concentration (ng/mL)Peak Area (m/z 176)
115,000
578,000
10155,000
25380,000
50765,000
1001,520,000

Visualization of Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample SPE Solid Phase Extraction (C18) Sample->SPE Loading Elution Elution with Organic Solvent SPE->Elution Concentration Concentration & Reconstitution Elution->Concentration GC_Injection GC Injection Concentration->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Ionization Electron Ionization (EI) GC_Separation->MS_Ionization MS_Detection Mass Detection (Scan/SIM) MS_Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Identification Compound Identification Data_Acquisition->Identification Mass Spectrum Quantification Quantification Data_Acquisition->Quantification Peak Area Identification->Quantification

Caption: Workflow for the GC-MS analysis of 2-Chloro-N-(2,6-diethylphenyl)acetamide.

Conclusion

This application note provides a foundational method for the analysis of 2-Chloro-N-(2,6-diethylphenyl)acetamide by GC-MS. While the provided protocol is representative, it serves as a strong starting point for method development and validation. The high selectivity and sensitivity of GC-MS make it a suitable technique for the determination of this alachlor metabolite in various matrices, contributing to a better understanding of its environmental prevalence and persistence. Researchers should perform in-house validation of the method to ensure it meets the specific requirements of their studies.

References

Method

Application Note: Quantification of 2-Chloro-N-(2,6-diethylphenyl)acetamide in Environmental Samples

Introduction 2-Chloro-N-(2,6-diethylphenyl)acetamide, commonly known as Alachlor, is a widely used pre-emergence herbicide for controlling annual grasses and broad-leaved weeds in various crops, including corn, soybeans,...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-N-(2,6-diethylphenyl)acetamide, commonly known as Alachlor, is a widely used pre-emergence herbicide for controlling annual grasses and broad-leaved weeds in various crops, including corn, soybeans, and peanuts.[1] Due to its extensive use, persistence, and potential for runoff and leaching, Alachlor and its metabolites are frequently detected in soil and water sources, posing a potential risk to environmental and human health.[1][2] Accurate and sensitive quantification of Alachlor in environmental matrices is therefore critical for monitoring its environmental fate, assessing exposure risks, and ensuring regulatory compliance.

This application note provides a comprehensive guide for the determination of Alachlor in environmental samples, primarily focusing on water and soil matrices. We will delve into the rationale behind method selection, present detailed, field-proven protocols for sample preparation and analysis, and offer insights into data interpretation and quality control. The methodologies described are grounded in established analytical principles and draw from validated methods, such as those developed by the U.S. Environmental Protection Agency (EPA).

Physicochemical Properties of Alachlor

A thorough understanding of the physicochemical properties of Alachlor is fundamental to developing robust analytical methods. These properties govern its behavior in the environment and influence the selection of appropriate extraction and detection techniques.

PropertyValueSource
Chemical Formula C₁₄H₂₀ClNO₂[2]
Molar Mass 269.77 g/mol [3]
Appearance Solid[3]
Melting Point 39.5 - 41.5 °C[3]
Water Solubility 242 mg/L at 25 °C[2]
Octanol-Water Partition Coefficient (log Kow) 3.09[2]

The moderate water solubility and relatively high octanol-water partition coefficient of Alachlor indicate a tendency to adsorb to organic matter in soil and sediment, while also possessing the potential for transport into aqueous systems. This dual nature necessitates efficient extraction procedures to isolate the analyte from complex sample matrices.

Analytical Methodology: A Strategic Approach

The quantification of Alachlor in environmental samples typically involves a multi-step process encompassing sample preparation and instrumental analysis. The choice of methodology is dictated by the sample matrix, the required sensitivity, and the available instrumentation. For trace-level analysis, a combination of Solid-Phase Extraction (SPE) for sample pre-concentration and cleanup, followed by chromatographic separation and mass spectrometric detection, is the gold standard.

Workflow for Alachlor Quantification

Alachlor_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample_Collection Sample Collection (Water/Soil) Preservation Preservation (Refrigeration) Sample_Collection->Preservation Extraction Extraction (SPE or LLE) Preservation->Extraction Concentration Concentration Extraction->Concentration Chromatography Chromatography (GC or LC) Concentration->Chromatography Sample Injection Detection Detection (MS or MS/MS) Chromatography->Detection Quantification Quantification Detection->Quantification

Caption: General workflow for the quantification of Alachlor in environmental samples.

Detailed Protocols

The following protocols provide step-by-step instructions for the analysis of Alachlor in water and soil samples. These methods are designed to be robust and can be adapted based on specific laboratory instrumentation and data quality objectives.

Protocol 1: Quantification of Alachlor in Water Samples using SPE and GC-MS

This protocol is based on principles outlined in EPA methodologies for the analysis of organic compounds in water.[4][5]

1. Sample Collection and Preservation:

  • Collect water samples in 1-liter amber glass bottles.

  • Preserve the samples by adding a dechlorinating agent if residual chlorine is present and acidifying to a pH < 2 with hydrochloric acid.

  • Store samples at 4 °C and analyze within 14 days.

2. Solid-Phase Extraction (SPE):

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 10 mL of acetonitrile followed by 10 mL of deionized water.[1] Do not allow the cartridge to dry.

  • Sample Loading: Pass the 1-liter water sample through the conditioned cartridge at a flow rate of approximately 10-15 mL/min.[6]

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.[1]

  • Cartridge Drying: Dry the cartridge under a vacuum for at least 30 minutes to remove residual water.[1]

  • Elution: Elute the trapped Alachlor from the cartridge with 10 mL of acetonitrile or another suitable organic solvent.[1]

3. Sample Concentration:

  • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.

4. Instrumental Analysis (GC-MS):

  • Instrumentation: A gas chromatograph equipped with a mass selective detector (GC-MS).

  • Column: A capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection: 1 µL splitless injection.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

    • Quantification Ion: m/z 160

    • Qualifier Ions: m/z 188, 237

5. Calibration and Quantification:

  • Prepare a series of calibration standards of Alachlor in the final extraction solvent.

  • Generate a calibration curve by plotting the peak area of the quantification ion against the concentration of the standards.

  • Quantify Alachlor in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Quantification of Alachlor in Soil Samples using LLE and LC-MS/MS

This protocol is adapted from established methods for the analysis of herbicides in soil.[5][7]

1. Sample Collection and Preparation:

  • Collect soil samples from the desired depth and homogenize them.

  • Air-dry the soil samples and sieve them through a 2 mm mesh to remove large debris.

2. Liquid-Liquid Extraction (LLE):

  • Weigh 20 g of the prepared soil sample into a centrifuge tube.

  • Add 40 mL of a suitable extraction solvent (e.g., acetonitrile or a mixture of acetone and hexane).

  • Vortex or shake the mixture vigorously for 1 hour.

  • Centrifuge the sample to separate the soil from the solvent.

  • Carefully decant the supernatant (the extraction solvent) into a clean flask.

  • Repeat the extraction process with a fresh portion of solvent and combine the supernatants.

3. Sample Cleanup and Concentration:

  • Concentrate the combined extracts to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

  • The extract may be further cleaned up using a silica gel or Florisil column to remove interfering co-extractives.

4. Instrumental Analysis (LC-MS/MS):

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion → Product Ions:

      • Quantification Transition: [M+H]⁺ → specific product ion

      • Confirmation Transition: [M+H]⁺ → another specific product ion

5. Calibration and Quantification:

  • Prepare matrix-matched calibration standards by spiking Alachlor-free soil extract with known concentrations of the analyte.

  • Construct a calibration curve and quantify the Alachlor concentration in the samples as described in Protocol 1.

Data Presentation and Quality Control

To ensure the reliability of the analytical results, a robust quality control (QC) program is essential.

Instrument Performance Parameters
ParameterGC-MSLC-MS/MS
Linearity (R²) > 0.995> 0.995
Limit of Detection (LOD) ~0.05 µg/L (water)~0.1 µg/kg (soil)
Limit of Quantification (LOQ) ~0.1 µg/L (water)~0.5 µg/kg (soil)
Precision (%RSD) < 15%< 15%
Accuracy (% Recovery) 70-130%70-130%

Note: These are typical performance characteristics and may vary depending on the specific instrumentation and matrix.

Quality Control Checks
  • Method Blank: An analyte-free matrix carried through the entire analytical process to check for contamination.

  • Laboratory Control Spike (LCS): A clean matrix spiked with a known concentration of Alachlor to assess method accuracy.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample spiked with a known concentration of Alachlor to evaluate matrix effects and precision.

  • Surrogate Standards: A compound with similar chemical properties to Alachlor, but not expected to be present in the samples, is added to all samples, blanks, and standards to monitor extraction efficiency.

Logical Relationship of Quality Control

QC_Logic Sample Environmental Sample Analysis Sample Preparation & Instrumental Analysis Sample->Analysis Method_Blank Method Blank Method_Blank->Analysis LCS Laboratory Control Spike LCS->Analysis MS_MSD Matrix Spike / Duplicate MS_MSD->Analysis Result_Validation Result Validation Analysis->Result_Validation

References

Application

Application Notes and Protocols for Studying 2-Chloro-N-(2,6-diethylphenyl)acetamide in Herbicide Degradation

Audience: Researchers, scientists, and drug development professionals. Introduction: 2-Chloro-N-(2,6-diethylphenyl)acetamide, also known as CDEPA, is a significant intermediate metabolite in the biodegradation of widely...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Chloro-N-(2,6-diethylphenyl)acetamide, also known as CDEPA, is a significant intermediate metabolite in the biodegradation of widely used chloroacetanilide herbicides, particularly alachlor and butachlor.[1][2][3][4] Understanding the formation and subsequent degradation of CDEPA is crucial for assessing the environmental fate and potential toxicity of these parent herbicides. This document provides detailed application notes and protocols for researchers studying the role of CDEPA in herbicide degradation.

Section 1: Role of 2-Chloro-N-(2,6-diethylphenyl)acetamide in Herbicide Biodegradation

2-Chloro-N-(2,6-diethylphenyl)acetamide is primarily formed through the N-dealkylation of alachlor.[2][4] This initial transformation is a key step in the microbial degradation of alachlor in the environment.[1][2][4] Several bacterial strains have been identified that can perform this conversion, utilizing alachlor as a carbon source. Following its formation, CDEPA can be further degraded into other compounds, such as 2,6-diethylaniline and 7-ethylindoline.[1][2] The study of CDEPA is therefore integral to understanding the complete degradation pathway of alachlor and assessing the persistence of its various metabolites in soil and water.

Data Presentation: Microbial Degradation of Alachlor to CDEPA

The following table summarizes the quantitative data on the microbial degradation of alachlor, highlighting the formation of 2-Chloro-N-(2,6-diethylphenyl)acetamide.

MicroorganismParent HerbicideInitial Concentration of Parent Herbicide (mg L⁻¹)Degradation Efficiency of Parent HerbicideKey Metabolite IdentifiedReference
Acinetobacter sp. GC-A6Alachlor100100% within 48 hours2-Chloro-N-(2,6-diethylphenyl)acetamide[1][2]
Streptomyces sp. LS166, LS177, LS182Alachlor144~60-75% within 14 daysIndole and quinoline derivatives (formed after initial dechlorination and N-dealkylation)[5]
Bacillus cereus strain DC-1ButachlorNot Specified87.06% under optimized conditions2-chloro-N-(2,6-diethylphenyl) acetamide[6]

Section 2: Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of 2-Chloro-N-(2,6-diethylphenyl)acetamide in herbicide degradation.

Protocol 2.1: Isolation and Identification of Alachlor-Degrading Bacteria

Objective: To isolate and identify bacterial strains capable of degrading alachlor and producing 2-Chloro-N-(2,6-diethylphenyl)acetamide.

Materials:

  • Soil samples from herbicide-contaminated sites

  • Mineral salt medium (MSM)

  • Alachlor (analytical grade)

  • Petri dishes, flasks, and other standard microbiology labware

  • Incubator

  • Shaker

  • 16S rRNA gene sequencing kit

  • PCR thermocycler

Procedure:

  • Enrichment Culture:

    • Add 10 g of soil to 100 mL of MSM in a 250 mL flask.

    • Supplement the medium with alachlor as the sole carbon source at a concentration of 100 mg L⁻¹.

    • Incubate the flask at 30°C on a rotary shaker at 150 rpm for 7 days.

    • Transfer 10 mL of the enrichment culture to 90 mL of fresh MSM with alachlor and incubate for another 7 days. Repeat this step three times.

  • Isolation of Pure Cultures:

    • Serially dilute the final enrichment culture.

    • Plate the dilutions onto MSM agar plates containing 100 mg L⁻¹ alachlor.

    • Incubate the plates at 30°C for 3-5 days.

    • Select morphologically distinct colonies and streak them onto fresh plates to obtain pure cultures.

  • Screening for Degradation Activity:

    • Inoculate the pure isolates into liquid MSM containing 100 mg L⁻¹ alachlor.

    • Incubate at 30°C and 150 rpm for 48 hours.

    • Monitor the degradation of alachlor using HPLC.

  • Identification of Potent Strains:

    • Extract genomic DNA from the isolates showing the highest degradation efficiency.

    • Amplify the 16S rRNA gene using universal primers via PCR.

    • Sequence the PCR product and compare the sequence with a public database (e.g., NCBI BLAST) for identification.

Protocol 2.2: Analysis of Alachlor and its Metabolites by GC-MS

Objective: To identify and quantify alachlor and its degradation product, 2-Chloro-N-(2,6-diethylphenyl)acetamide, in culture samples.

Materials:

  • Bacterial culture samples

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS) system

  • Helium gas (carrier gas)

  • Analytical standards of alachlor and 2-Chloro-N-(2,6-diethylphenyl)acetamide

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • Take 50 mL of the bacterial culture and centrifuge to remove bacterial cells.

    • Adjust the pH of the supernatant to 7.0.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Combine the organic phases and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Re-dissolve the residue in a known volume of ethyl acetate for GC-MS analysis.

  • GC-MS Analysis:

    • GC Column: Use a capillary column suitable for pesticide analysis (e.g., HP-5MS).

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 min.

      • Ramp 1: Increase to 180°C at a rate of 10°C/min, hold for 2 min.

      • Ramp 2: Increase to 250°C at a rate of 5°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Interface Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: Scan from m/z 50 to 500.

    • Identification: Compare the retention times and mass spectra of the peaks in the sample chromatogram with those of the analytical standards.

Section 3: Visualizations

Diagram 3.1: Experimental Workflow for Herbicide Degradation Study

cluster_setup Experimental Setup cluster_analysis Analysis Soil Sample Collection Soil Sample Collection Enrichment Culture Enrichment Culture Soil Sample Collection->Enrichment Culture Inoculation Isolation of Pure Cultures Isolation of Pure Cultures Enrichment Culture->Isolation of Pure Cultures Plating Degradation Assay Degradation Assay Isolation of Pure Cultures->Degradation Assay Inoculation Sample Extraction Sample Extraction Degradation Assay->Sample Extraction Sampling GC-MS Analysis GC-MS Analysis Sample Extraction->GC-MS Analysis Injection Data Interpretation Data Interpretation GC-MS Analysis->Data Interpretation Results

Caption: Workflow for isolating and analyzing herbicide-degrading bacteria.

Diagram 3.2: Biodegradation Pathway of Alachlor

Alachlor Alachlor [2-chloro-N-(2,6-diethylphenyl)- N-(methoxymethyl)acetamide] CDEPA 2-Chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) Alachlor->CDEPA N-dealkylation (Acinetobacter sp. GC-A6) DEA 2,6-Diethylaniline CDEPA->DEA Ethylindoline 7-Ethylindoline CDEPA->Ethylindoline NDPF N-(2,6-diethylphenyl) formamide DEA->NDPF

References

Method

Application Notes: Toxicology Research on 2-Chloro-N-(2,6-diethylphenyl)acetamide (Alachlor)

Introduction 2-Chloro-N-(2,6-diethylphenyl)acetamide, commonly known as Alachlor, is a selective, systemic herbicide belonging to the chloroacetanilide family.[1][2] First registered in 1969, it has been widely used to c...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Chloro-N-(2,6-diethylphenyl)acetamide, commonly known as Alachlor, is a selective, systemic herbicide belonging to the chloroacetanilide family.[1][2] First registered in 1969, it has been widely used to control annual grasses and broadleaf weeds in crops such as corn, soybeans, and peanuts.[3][4] Due to its widespread use, potential for groundwater contamination, and toxicological profile, Alachlor has been the subject of extensive research.[3] The U.S. Environmental Protection Agency (EPA) has classified Alachlor as a Group B2, probable human carcinogen, based primarily on evidence of tumors in laboratory animals.[3][5]

These application notes provide a summary of the toxicological data for Alachlor and detailed protocols for key experiments, intended for researchers, scientists, and drug development professionals investigating its toxicological properties and mechanisms of action.

Toxicological Profile

Alachlor exhibits a range of toxic effects in laboratory animals, with carcinogenicity being a primary concern. The toxicological profile suggests that while it is acutely toxic at high doses, the primary long-term risks are associated with organ damage and tumor development.[4][6]

  • Carcinogenicity: Chronic exposure to Alachlor has been shown to induce tumors at multiple sites in rats, including the nasal turbinates, stomach, and thyroid.[4][7][8] In mice, an increase in lung tumors has been observed.[4] The International Agency for Research on Cancer (IARC) has classified Alachlor as "probably carcinogenic to humans" (Group 2A).[8]

  • Mechanism of Carcinogenicity: Extensive research suggests that the tumors observed in rats arise from a non-genotoxic, threshold-sensitive mechanism.[9][10] This is particularly evident in the case of nasal tumors, which are induced by a rat-specific metabolic pathway.[9]

  • Genotoxicity: The weight of evidence from a comprehensive battery of tests indicates that Alachlor does not have significant genotoxic potential in mammals in vivo.[9][11] While some in vitro assays have shown positive results, particularly with specific metabolic activation, these are not consistently replicated in whole-animal studies.[7][11][12] However, a metabolite of Alachlor, 2,6-diethylaniline, has been shown to be mutagenic.[7]

  • Organ Toxicity: Long-term exposure studies have identified the liver, kidneys, and spleen as target organs for Alachlor toxicity.[3][4] Irreversible degeneration of the iris and related eye structures has also been noted in rats.[4]

  • Endocrine Disruption: Alachlor is recognized as a potential endocrine-disrupting compound.[2] Studies have shown it can act as an antagonist to human mineralocorticoid receptors, suggesting a potential pathway for disrupting steroid hormone signaling.[13]

  • Reproductive and Developmental Toxicity: At high doses, Alachlor can cause maternal and fetal toxicity; however, it is not considered a primary reproductive or developmental toxicant at lower exposure levels.[4][7]

Quantitative Toxicological Data

The following tables summarize key quantitative data from toxicological studies of Alachlor.

Table 1: Acute Toxicity of Alachlor

Route of Administration Species Median Lethal Dose (LD50/LC50) Reference(s)
Oral Rat 930 - 1350 mg/kg [4][7][11]
Oral Mouse 1100 mg/kg [9]
Dermal Rabbit 13,300 mg/kg [9][11]

| Inhalation (4-hour) | Rat | >4.67 mg/L air |[11] |

Table 2: Chronic Toxicity and Carcinogenicity of Alachlor

Study Type Species No-Observed-Adverse-Effect Level (NOAEL) Effect Reference(s)
1-Year Oral Study Dog 1 mg/kg/day Liver, spleen, kidney toxicity [4][7][11]
2-Year Carcinogenicity Study Rat 0.5 mg/kg/day Nasal turbinate adenoma [14]

| 2-Year Feeding Study | Rat | <14 mg/kg/day (LOAEL) | Nasal, stomach, thyroid tumors |[7] |

Table 3: In Vitro Cytotoxicity of Alachlor

Cell Line Exposure Time Endpoint EC50 Value (µM) Reference(s)
RTG-2 (Rainbow Trout Gonad) 24 hours Protein Content, Lysosomal Function, SDH Activity 80 - 95 µM [15]
RTG-2 (Rainbow Trout Gonad) 72 hours Not specified ~40 µM [15]
SH-SY5Y (Human Neuroblastoma) 24 hours Protein Content, Lysosomal Function 75 - 87 µM [15]

| SH-SY5Y (Human Neuroblastoma) | 72 hours | Lysosomal Function, Protein Content | 34 - 47 µM |[15] |

Mechanistic Insights and Signaling Pathways

Rat-Specific Nasal Carcinogenesis

The development of nasal tumors in rats exposed to Alachlor is a well-studied example of non-genotoxic carcinogenesis. The mechanism is species-specific and involves the metabolic activation of Alachlor within the nasal tissue itself.

  • Metabolism: Alachlor is metabolized in the liver and subsequently transported to the nasal tissues.[10]

  • Activation: In the rat nasal tissue, these metabolites are converted to a reactive diethyl quinoneimine (DEIQ) metabolite.[9]

  • Adduct Formation: DEIQ readily forms protein adducts, disrupting cellular function.[9]

  • Toxicity & Proliferation: The formation of adducts leads to cytotoxicity, which in turn stimulates prolonged regenerative cell proliferation.[9]

  • Tumorigenesis: This sustained increase in cell division, in a non-genotoxic context, eventually leads to the development of predominantly benign nasal tumors.[9]

G Alachlor Alachlor Exposure Metabolism Systemic Metabolism (e.g., Liver) Alachlor->Metabolism NasalTissue Metabolite Transport to Nasal Tissue Metabolism->NasalTissue DEIQ Formation of Reactive DEIQ Metabolite NasalTissue->DEIQ Adducts Protein Adduct Formation DEIQ->Adducts Cytotoxicity Cytotoxicity Adducts->Cytotoxicity Proliferation Regenerative Cell Proliferation Cytotoxicity->Proliferation Tumor Nasal Tumor Development Proliferation->Tumor

Mechanism of Alachlor-induced nasal tumorigenesis in rats.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment (Neutral Red Uptake Assay)

This protocol assesses cytotoxicity by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells. This method was used to evaluate Alachlor's effects on fish and human cell lines.[15]

1. Materials:

  • Cell line of interest (e.g., SH-SY5Y)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Alachlor stock solution (in a suitable solvent like DMSO)

  • Neutral Red (NR) staining solution (e.g., 50 µg/mL in medium)

  • PBS (Phosphate-Buffered Saline)

  • NR destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)

  • Microplate reader (540 nm absorbance)

2. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight (24h) in a CO2 incubator.

  • Compound Exposure: Prepare serial dilutions of Alachlor in complete culture medium. Remove the old medium from the cells and add 100 µL of the Alachlor dilutions (including a solvent control and a medium-only control) to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[15]

  • NR Staining: After incubation, remove the treatment medium. Add 100 µL of pre-warmed NR staining solution to each well and incubate for 3 hours.

  • Washing: Remove the NR solution and gently wash the cells with 150 µL of PBS to remove excess dye.

  • Destaining: Add 150 µL of NR destain solution to each well and shake the plate for 10 minutes on an orbital shaker to extract the dye from the lysosomes.

  • Measurement: Measure the absorbance of the extracted dye at 540 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the solvent control. Plot the concentration-response curve and determine the EC50 value.

G A 1. Seed Cells in 96-well plate B 2. Incubate (24h) A->B C 3. Treat with Alachlor (Serial Dilutions) B->C D 4. Incubate (24-72h) C->D E 5. Stain with Neutral Red (3h) D->E F 6. Wash with PBS E->F G 7. Extract Dye (Destain Solution) F->G H 8. Read Absorbance (540 nm) G->H I 9. Calculate Viability and EC50 H->I

Workflow for the Neutral Red Uptake (NRU) cytotoxicity assay.
Protocol 2: Genotoxicity Assessment (In Vivo Comet Assay)

The single-cell gel electrophoresis (Comet) assay is a sensitive method for detecting DNA strand breaks in individual cells. It has been used to evaluate the genotoxicity of Alachlor in various mouse tissues.[16]

1. Materials:

  • Test animals (e.g., male CBA mice)[16]

  • Alachlor formulation and vehicle

  • Normal and low melting point agarose

  • Frosted microscope slides

  • Lysis solution (high salt, detergent, e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100)

  • Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)

  • DNA stain (e.g., SYBR Gold, ethidium bromide)

  • Fluorescence microscope with appropriate filters and imaging software

2. Procedure:

  • Animal Dosing: Administer Alachlor to animals via the desired route (e.g., intraperitoneal injection).[16] Include a vehicle control group.

  • Tissue Collection: At a specified time post-treatment (e.g., 24 hours), humanely euthanize the animals and harvest the target tissues (e.g., liver, kidney, bone marrow).[16]

  • Single-Cell Suspension: Process each tissue to obtain a single-cell suspension. For solid organs, this may involve mincing and enzymatic digestion. For bone marrow, flush the femur/tibia with buffer.

  • Slide Preparation: Mix a small aliquot of the cell suspension with low melting point agarose and quickly layer it onto a pre-coated slide (first layer of normal melting point agarose). Allow to solidify on ice.

  • Lysis: Immerse the slides in cold lysis solution and incubate (e.g., overnight at 4°C) to remove cell membranes and proteins, leaving behind the DNA supercoils (nucleoids).

  • DNA Unwinding: Place the slides in the electrophoresis tank filled with alkaline electrophoresis buffer for a set time (e.g., 20-40 min) to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage (e.g., 25 V) for a specific duration (e.g., 20-30 min). Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Gently remove slides, neutralize them with buffer, and stain with a fluorescent DNA dye.

  • Scoring: Visualize the slides using a fluorescence microscope. Score a set number of cells (e.g., 100) per slide using image analysis software to quantify the extent of DNA migration (e.g., % tail DNA, tail moment).

G A 1. Animal Dosing (Alachlor vs. Control) B 2. Tissue Harvest (e.g., Liver, Kidney) A->B C 3. Prepare Single-Cell Suspension B->C D 4. Embed Cells in Agarose on Slide C->D E 5. Cell Lysis (High Salt + Detergent) D->E F 6. DNA Unwinding (Alkaline Buffer) E->F G 7. Alkaline Electrophoresis F->G H 8. Neutralize & Stain DNA G->H I 9. Fluorescence Microscopy & Image Analysis H->I

Workflow for the in vivo alkaline Comet assay.

References

Application

Application Notes and Protocols: 2-Chloro-N-(2,6-diethylphenyl)acetamide as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloro-N-(2,6-diethylphenyl)acetamide is an aromatic amide compound.[1] It is a known human metabolite of the herbicides Alachlor and Butachl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-(2,6-diethylphenyl)acetamide is an aromatic amide compound.[1] It is a known human metabolite of the herbicides Alachlor and Butachlor and has been identified as a potential genotoxin and carcinogenic agent.[1][2] In the context of analytical testing, it serves as a crucial reference standard for the accurate identification and quantification of this compound in various matrices, including environmental, biological, and pharmaceutical samples. Its well-defined chemical structure and properties allow for the development and validation of robust analytical methods.

This document provides detailed application notes and protocols for the use of 2-Chloro-N-(2,6-diethylphenyl)acetamide as a reference standard in analytical testing, with a focus on chromatographic techniques.

Physicochemical Properties and Specifications

A reference standard of 2-Chloro-N-(2,6-diethylphenyl)acetamide should be of high purity and well-characterized. The following table summarizes its key physicochemical properties and typical specifications for a reference standard.

PropertyValueSource
Chemical Name 2-Chloro-N-(2,6-diethylphenyl)acetamide[1][3]
Synonyms N-Chloroacetyl-2,6-diethylaniline, CDEPA-2[1][3]
CAS Number 6967-29-9[4]
Molecular Formula C12H16ClNO[1][4]
Molecular Weight 225.71 g/mol [1]
Appearance Solid[1]
Melting Point 135 - 136 °C[1]
Purity (HPLC) ≥ 97%
Storage Inert atmosphere, room temperature

Experimental Protocols

The following protocols are provided as a guide for the use of 2-Chloro-N-(2,6-diethylphenyl)acetamide as a reference standard. Method validation and optimization are recommended for specific applications.

Preparation of Standard Solutions

Accurate preparation of standard solutions is critical for quantitative analysis.

Materials:

  • 2-Chloro-N-(2,6-diethylphenyl)acetamide reference standard

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Volumetric flasks (Class A)

  • Analytical balance

Procedure:

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of 2-Chloro-N-(2,6-diethylphenyl)acetamide reference standard.

    • Quantitatively transfer the weighed standard to a 10 mL volumetric flask.

    • Dissolve the standard in a suitable solvent (e.g., methanol or acetonitrile) and dilute to the mark.

    • Sonicate for 5-10 minutes to ensure complete dissolution.

  • Working Solutions:

    • Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase or a suitable diluent to achieve the desired concentrations for calibration.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

This protocol is adapted from a method for a structurally similar compound, 2-Chloro-N-(2,6-dimethylphenyl)acetamide, and can be used as a starting point for method development.

Instrumentation and Conditions:

ParameterRecommended Conditions
Instrument HPLC system with UV detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water (gradient or isocratic, e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength To be determined by UV scan (typically in the range of 210-254 nm)

Procedure:

  • Prepare the mobile phase and degas it before use.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.

  • Inject the sample solutions for analysis.

  • Identify the peak corresponding to 2-Chloro-N-(2,6-diethylphenyl)acetamide by comparing the retention time with that of the reference standard.

  • Quantify the analyte in the samples using the calibration curve.

Visualization of Workflows and Pathways

General Workflow for Using a Reference Standard

The following diagram illustrates the typical workflow for using 2-Chloro-N-(2,6-diethylphenyl)acetamide as a reference standard in an analytical laboratory.

G Figure 1: General Workflow for Analytical Reference Standard Usage cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution A->B C Prepare Working Solutions B->C E Inject Standards (Calibration) C->E D Instrument Setup & Equilibration D->E F Inject Samples D->F G Peak Identification & Integration E->G F->G H Quantification G->H I Report Generation H->I

General workflow for reference standard usage.
Metabolic Pathway Context

2-Chloro-N-(2,6-diethylphenyl)acetamide is a metabolite of the herbicides Alachlor and Butachlor. The following diagram illustrates this metabolic relationship.

G Figure 2: Metabolic Formation of 2-Chloro-N-(2,6-diethylphenyl)acetamide A Alachlor / Butachlor B Metabolic Transformation (in humans, rats, bacteria, fungi) A->B Metabolism C 2-Chloro-N-(2,6-diethylphenyl)acetamide B->C

Metabolic formation of the target compound.

Stability and Storage

To ensure the integrity of the reference standard, proper storage and handling are essential.

  • Storage: The reference standard should be stored in a tightly sealed container, protected from light and moisture, under an inert atmosphere at room temperature.

  • Solution Stability: The stability of stock and working solutions should be evaluated as part of method validation. It is recommended to prepare fresh working solutions daily. Stock solutions may be stored at 2-8°C for a limited period, and their stability should be verified.

Certificate of Analysis Data

A Certificate of Analysis (CoA) from the supplier provides crucial information about the quality and purity of the reference standard. The following table summarizes the typical data provided.

Analytical TestTypical Data ProvidedPurpose
Identity (¹H-NMR, MS) Spectral data consistent with the structureConfirms the chemical identity of the compound.
Purity (HPLC) Chromatogram and percentage purityQuantifies the amount of the primary compound and detects impurities.
Mass Spectrometry (MS) Mass-to-charge ratio (m/z)Confirms the molecular weight.
Infrared Spectroscopy (IR) Spectrum showing characteristic functional group absorptionsProvides information about the chemical bonds and functional groups.
Thermogravimetric Analysis (TGA) Data on mass loss with temperatureDetermines the presence of volatile components like water or residual solvents.

This comprehensive set of information ensures the reliability of 2-Chloro-N-(2,6-diethylphenyl)acetamide as a reference standard for high-quality analytical measurements.

References

Method

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Chloro-N-(2,6-diethylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloro-N-(2,6-diethylphenyl)acetamide is a key chemical intermediate belonging to the chloroacetamide class of compounds. Its reactivity is p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-N-(2,6-diethylphenyl)acetamide is a key chemical intermediate belonging to the chloroacetamide class of compounds. Its reactivity is primarily centered around the electrophilic carbon adjacent to the carbonyl group, which is activated by the chlorine leaving group. This makes it a versatile substrate for nucleophilic substitution reactions, enabling the synthesis of a wide range of derivatives with applications in agrochemicals and pharmaceuticals. Notably, it is a known metabolite of the herbicide Alachlor.[1]

These application notes provide a comprehensive overview of the nucleophilic substitution reactions of 2-Chloro-N-(2,6-diethylphenyl)acetamide, including detailed experimental protocols, quantitative data, and visualizations of reaction mechanisms and relevant biological pathways.

Data Presentation

Physicochemical and Spectroscopic Data of 2-Chloro-N-(2,6-diethylphenyl)acetamide
PropertyValueReference
Molecular Formula C₁₂H₁₆ClNO[1][2]
Molecular Weight 225.71 g/mol [1][2]
CAS Number 6967-29-9[1][2]
Melting Point 135-136 °C[1]
Appearance Solid[1]
MS (m/z Top Peak) 176[1]
MS (m/z 2nd Highest) 77[1]
MS (m/z 3rd Highest) 147[1]
Reaction Conditions for Nucleophilic Substitution with Diethylamine (Analogous System)

The following data is for the analogous reaction of 2-Chloro-N-(2,6-dimethylphenyl)acetamide with diethylamine to produce Lidocaine. The reaction conditions are expected to be similar for the diethylphenyl derivative.

ParameterValueReference
Solvent Toluene
Temperature Reflux
Reaction Time 1-4 hours
Yield 71.1% (based on 2,6-dimethylaniline)

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-N-(2,6-diethylphenyl)acetamide

This protocol is adapted from the synthesis of the analogous 2-chloro-N-(2,6-dimethylphenyl)acetamide.

Materials:

  • 2,6-diethylaniline

  • Chloroacetyl chloride

  • Glacial acetic acid

  • Sodium acetate

  • Water

  • Toluene

  • Diethylamine

  • 3 M Hydrochloric acid

  • 3 M Sodium hydroxide

  • Anhydrous sodium sulfate

  • Erlenmeyer flask

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Büchner funnel and filter flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Acylation: In a 125-mL Erlenmeyer flask, dissolve 2,6-diethylaniline (e.g., 24.4 mmol) in 15 mL of glacial acetic acid.

  • Add chloroacetyl chloride (e.g., 25.1 mmol) to the solution.

  • Add 25 mL of a half-saturated aqueous sodium acetate solution. Precipitation of the amide should occur.

  • Stir the mixture thoroughly with 60 mL of cold water.

  • Isolate the precipitated N-(2,6-diethylphenyl)chloroacetamide by vacuum filtration using a Büchner funnel.

  • Press the product as dry as possible in the funnel.

Protocol 2: Nucleophilic Substitution with Diethylamine

This protocol describes the synthesis of 2-(diethylamino)-N-(2,6-diethylphenyl)acetamide.

Procedure:

  • Place the dry N-(2,6-diethylphenyl)chloroacetamide from Protocol 1 into a 50-mL round-bottom flask.

  • Add diethylamine (e.g., 72.5 mmol) and 25 mL of toluene to the flask.

  • Equip the flask with a reflux condenser and reflux the mixture for one hour.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash four times with 50-mL portions of water to remove diethylamine hydrochloride and excess diethylamine.

  • Extract the organic layer with one 20-mL portion of 3 M hydrochloric acid and wash once with 20 mL of water.

  • Combine the aqueous extracts in a 125-mL Erlenmeyer flask and cool to 10 °C in an ice bath.

  • Neutralize the solution by adding 3 M sodium hydroxide in portions while stirring and maintaining the temperature below 20 °C.

  • Isolate the precipitated 2-(diethylamino)-N-(2,6-diethylphenyl)acetamide by vacuum filtration.

  • Wash the product with cold water, press dry, and air-dry.

Visualizations

Nucleophilic Substitution (SN2) Reaction Mechanism

Caption: SN2 reaction of 2-Chloro-N-(2,6-diethylphenyl)acetamide.

Experimental Workflow for Synthesis and Substitution

Workflow start Start acylation Acylation: 2,6-diethylaniline + Chloroacetyl chloride in Glacial Acetic Acid start->acylation precipitation Precipitation with Sodium Acetate Solution acylation->precipitation filtration1 Vacuum Filtration to isolate 2-Chloro-N-(2,6-diethylphenyl)acetamide precipitation->filtration1 substitution Nucleophilic Substitution: Reaction with Diethylamine in Toluene (Reflux) filtration1->substitution workup Aqueous Workup: Wash with water and extract with HCl substitution->workup neutralization Neutralization with NaOH to precipitate product workup->neutralization filtration2 Vacuum Filtration to isolate 2-(diethylamino)-N-(2,6-diethylphenyl)acetamide neutralization->filtration2 end Final Product filtration2->end

Caption: Experimental workflow for the synthesis of 2-(diethylamino)-N-(2,6-diethylphenyl)acetamide.

Alachlor Metabolism Pathway

2-Chloro-N-(2,6-diethylphenyl)acetamide is a metabolite in the degradation of the herbicide Alachlor.

Alachlor_Metabolism alachlor Alachlor dehalogenation Dehalogenation alachlor->dehalogenation Microbial/Abiotic amide_hydrolysis Amide Hydrolysis alachlor->amide_hydrolysis Microbial/Abiotic intermediate 2-Chloro-N-(2,6-diethylphenyl)acetamide dehalogenation->intermediate aniline 2,6-diethylaniline amide_hydrolysis->aniline intermediate->aniline Further Metabolism other_metabolites Other Metabolites aniline->other_metabolites

Caption: Simplified metabolic pathway of Alachlor.

References

Application

Application Notes and Protocols: Preparation of 2-Chloro-N-(2,6-diethylphenyl)acetamide Derivatives

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the synthesis of 2-Chloro-N-(2,6-diethylphenyl)acetamide and its derivatives. This class of compounds...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-Chloro-N-(2,6-diethylphenyl)acetamide and its derivatives. This class of compounds serves as a crucial intermediate in the synthesis of various biologically active molecules, including herbicides and potential therapeutic agents. The protocols outlined below are based on established chemical literature and are intended to be a guide for laboratory synthesis.

Overview and Applications

2-Chloro-N-(2,6-diethylphenyl)acetamide and its analogues are important synthetic building blocks. The reactivity of the chloroacetyl group allows for nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the construction of more complex molecules.[1] These compounds are known to exhibit a range of biological activities, including herbicidal and antimicrobial properties.[1][2] For instance, derivatives of 2-chloro-N-(2,6-diethylphenyl)acetamide are key components in the synthesis of herbicides like Alachlor and Butachlor.[3] The protocols provided herein describe the foundational synthesis of the parent compound and a general method for the preparation of its derivatives.

Synthesis of 2-Chloro-N-(2,6-diethylphenyl)acetamide

The primary method for synthesizing 2-Chloro-N-(2,6-diethylphenyl)acetamide involves the acylation of 2,6-diethylaniline with chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: Acylation of 2,6-Diethylaniline

Materials:

  • 2,6-Diethylaniline

  • Chloroacetyl chloride

  • Triethylamine or Sodium Hydroxide

  • Dichloromethane or 1,2-dichloroethylene

  • Ethyl acetate

  • Water

  • Sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether

Procedure:

  • In a round-bottom flask, dissolve 2,6-diethylaniline (1 mmol) and triethylamine (3 mmol) in 20 mL of dichloromethane.

  • Cool the mixture to 0 °C using an ice bath with continuous stirring.

  • Slowly add chloroacetyl chloride (1.5 mmol) dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 6 hours.[4]

  • Monitor the reaction progress using thin-layer chromatography.

  • Once the reaction is complete, remove the dichloromethane by rotary evaporation.

  • Add water to the residue and extract the product with ethyl acetate (3 x 30 mL).[4]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[4]

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to yield pure 2-Chloro-N-(2,6-diethylphenyl)acetamide.[4]

Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_purification Workup & Purification 2_6_Diethylaniline 2,6-Diethylaniline Reaction Acylation 2_6_Diethylaniline->Reaction Chloroacetyl_chloride Chloroacetyl Chloride Chloroacetyl_chloride->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Dichloromethane Solvent->Reaction Temperature 0 °C to Room Temp. Temperature->Reaction Extraction Extraction with Ethyl Acetate Drying Drying (Na2SO4) Extraction->Drying Chromatography Column Chromatography Drying->Chromatography Product 2-Chloro-N-(2,6-diethylphenyl)acetamide Chromatography->Product Reaction->Extraction

Caption: Synthesis of 2-Chloro-N-(2,6-diethylphenyl)acetamide.

Quantitative Data
ReactantMolar RatioYield (%)Reference
2,6-Diethylaniline182.72[4]
Chloroacetyl chloride1.5
Triethylamine3

Yields are reported for the synthesis of N-chloroacetyl-2,6-diethylaniline.[4]

Preparation of 2-Chloro-N-(2,6-diethylphenyl)acetamide Derivatives

The chlorine atom in 2-Chloro-N-(2,6-diethylphenyl)acetamide is susceptible to nucleophilic substitution, which allows for the synthesis of a wide array of derivatives.[1] This reactivity is fundamental to its application as a synthetic intermediate.

General Protocol: Nucleophilic Substitution

Materials:

  • 2-Chloro-N-(2,6-diethylphenyl)acetamide

  • Nucleophile (e.g., amine, thiol, alcohol)

  • Base (e.g., potassium carbonate, sodium ethoxide)

  • Solvent (e.g., acetone, ethanol, DMF)

Procedure:

  • In a round-bottom flask, dissolve 2-Chloro-N-(2,6-diethylphenyl)acetamide (1 mmol) and a suitable base (e.g., potassium carbonate, 1.5 mmol) in an appropriate solvent (e.g., acetone, 20 mL).

  • Add the desired nucleophile (1.2 mmol) to the mixture.

  • Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to obtain the desired derivative.

Derivative Synthesis Workflow

DerivativeSynthesis cluster_reactants Reactants cluster_process Reaction Conditions Parent_Compound 2-Chloro-N-(2,6-diethylphenyl)acetamide Reaction Nucleophilic Substitution Parent_Compound->Reaction Nucleophile Nucleophile (R-XH) X = O, S, NR' Nucleophile->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Heating Reflux Heating->Reaction Product Derivative Reaction->Product

Caption: General workflow for derivative synthesis.

Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): Purity assessment can be performed using a reverse-phase HPLC method. A C18 column with a mobile phase of acetonitrile and water containing a small amount of acid (e.g., phosphoric or formic acid) is often suitable.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the synthesized compounds.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds.[6][7]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the amide carbonyl and N-H bonds.[2]

Spectral Data for 2-Chloro-N-(2,6-diethylphenyl)acetamide
PropertyValueReference
Molecular FormulaC₁₂H₁₆ClNO[3][6]
Molecular Weight225.71 g/mol [3][6]
Melting Point135 - 136 °C[3]

Safety Precautions

  • Chloroacetyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • 2,6-Diethylaniline is toxic and should be handled with care.

  • The solvents used are flammable. Avoid open flames and ensure proper ventilation.

  • Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

Method

Application Notes &amp; Protocols for the Analysis of 2-Chloro-N-(2,6-diethylphenyl)acetamide Impurities

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed methodologies for the detection, quantification, and characterization of impurities in 2-Chloro-N-(2,6-diethylpheny...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection, quantification, and characterization of impurities in 2-Chloro-N-(2,6-diethylphenyl)acetamide, a key intermediate in various synthetic processes. The protocols outlined below utilize High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for robust and sensitive impurity profiling.

Introduction

2-Chloro-N-(2,6-diethylphenyl)acetamide is a critical building block in the synthesis of several active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount to ensure the safety and efficacy of the final drug product. Impurities can arise from the manufacturing process, degradation, or improper storage. Therefore, robust analytical methods are required for their identification and quantification.

This document details two primary analytical techniques for impurity analysis:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: A widely used technique for the separation and quantification of known and unknown impurities.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for the identification and quantification of trace-level impurities, including potential genotoxic impurities.

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) for Impurity Quantification

This method is suitable for the routine quality control of 2-Chloro-N-(2,6-diethylphenyl)acetamide to determine the levels of process-related impurities and degradation products. A reversed-phase HPLC method provides excellent separation of the main component from its potential impurities.

2.1.1. Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV/Vis or Photodiode Array (PDA) detector

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B, 5-25 min: 30-70% B, 25-30 min: 70% B, 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of 2-Chloro-N-(2,6-diethylphenyl)acetamide reference standard in the mobile phase (50:50, A:B) to obtain a known concentration (e.g., 1 mg/mL).

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Spiked Sample: For method validation (accuracy), spike the sample solution with known amounts of impurity standards.

Data Analysis:

  • Identify and integrate the peaks corresponding to the main component and impurities.

  • Calculate the percentage of each impurity using the area normalization method or against a qualified reference standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Impurity Identification and Trace Analysis

LC-MS/MS is a powerful tool for the structural elucidation of unknown impurities and for quantifying trace-level impurities that may not be detectable by UV. This is particularly important for identifying potentially genotoxic impurities.

2.2.1. Experimental Protocol: LC-MS/MS

Instrumentation:

  • UHPLC or HPLC system

  • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (can be adapted from the HPLC-UV method):

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water.[1]
Mobile Phase B 0.1% Formic acid in Acetonitrile.[1]
Gradient Optimized for separation of trace impurities
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM) for quantification, Full Scan for identification
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transitions To be determined for the parent compound and each specific impurity

Sample Preparation: Similar to the HPLC-UV method, but with potentially lower concentrations to avoid source contamination.

Data Analysis:

  • For identification, analyze the full scan mass spectra and fragmentation patterns of the impurity peaks.

  • For quantification, use the MRM transitions to create calibration curves for each impurity standard.

Data Presentation

Quantitative data for potential impurities should be summarized in a clear and concise table. The following is an example of how to present such data.

Table 1: Quantitative Analysis of Impurities in a Batch of 2-Chloro-N-(2,6-diethylphenyl)acetamide

ImpurityRetention Time (min)Limit of Detection (LOD) (%)Limit of Quantification (LOQ) (%)Amount Detected (%)
Impurity A8.50.010.030.05
Impurity B12.20.0050.015Not Detected
Impurity C15.80.020.060.12
Total Impurities ---0.17

Method Validation

Analytical methods used for impurity profiling must be validated according to ICH guidelines to ensure they are suitable for their intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is often demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of impurities in 2-Chloro-N-(2,6-diethylphenyl)acetamide.

G cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Sample of 2-Chloro-N-(2,6-diethylphenyl)acetamide Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC HPLC-UV Analysis Filtration->HPLC Inject LCMS LC-MS/MS Analysis Filtration->LCMS Inject Integration Peak Integration HPLC->Integration LCMS->Integration Quantification Quantification Integration->Quantification Identification Identification Integration->Identification Report Generate Report Quantification->Report Identification->Report

Figure 1. General workflow for impurity analysis.

Logical Relationship for Method Selection

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis.

G Start Impurity Analysis Required Decision Need for Trace Analysis or Identification? Start->Decision HPLC Use HPLC-UV for Routine Quantification Decision->HPLC No LCMS Use LC-MS/MS for Identification and Trace Quantification Decision->LCMS Yes End Report Results HPLC->End LCMS->End

Figure 2. Decision tree for analytical method selection.

References

Application

Application Note: Quantitative Analysis of 2-Chloro-N-(2,6-diethylphenyl)acetamide using Liquid Chromatography-Mass Spectrometry (LC-MS)

For Researchers, Scientists, and Drug Development Professionals Abstract This application note details a sensitive and specific Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitative analysis of 2-Ch...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific Liquid Chromatography-Mass Spectrometry (LC-MS) method for the quantitative analysis of 2-Chloro-N-(2,6-diethylphenyl)acetamide. This compound is a potential impurity or metabolite of interest in various chemical and pharmaceutical manufacturing processes. The described protocol provides a robust framework for the separation, identification, and quantification of this analyte in complex matrices. The methodology is based on established principles for similar chemical structures and is intended to serve as a comprehensive guide for researchers in analytical chemistry and drug development.

Introduction

2-Chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) is an organic compound that can arise as a manufacturing intermediate, degradation product, or metabolite.[1] Its accurate and sensitive quantification is crucial for quality control, safety assessment, and metabolic studies. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) offers the high selectivity and sensitivity required for the analysis of such compounds, often present at trace levels. This document provides a detailed protocol for an LC-MS/MS method, adapted from established methods for structurally related compounds, to ensure reliable and reproducible results.

Experimental Protocols

Sample Preparation

Standard solutions of 2-Chloro-N-(2,6-diethylphenyl)acetamide should be prepared in a suitable solvent such as methanol or acetonitrile. For the analysis of complex samples, a sample cleanup and extraction procedure may be necessary to remove interfering matrix components. A generic solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol can be adapted based on the specific sample matrix.

Liquid Chromatography (LC)

The chromatographic separation is critical for resolving the analyte from other components in the sample. A reverse-phase HPLC or UHPLC system is recommended.

ParameterRecommended Condition
Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Elution See Table 2

Table 1: Liquid Chromatography Conditions

Time (min)% Mobile Phase B
0.010
1.010
5.090
7.090
7.110
10.010

Table 2: Gradient Elution Profile

Mass Spectrometry (MS)

A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for this analysis. The ESI source should be operated in positive ion mode.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon

Table 3: Mass Spectrometry Conditions

MRM Transitions

For quantitative analysis, specific Multiple Reaction Monitoring (MRM) transitions must be optimized. Based on the molecular weight of 2-Chloro-N-(2,6-diethylphenyl)acetamide (225.71 g/mol ), the protonated molecule [M+H]⁺ would be m/z 226.7. Fragmentation of this precursor ion will yield specific product ions. The following are proposed MRM transitions that should be optimized for your specific instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
2-Chloro-N-(2,6-diethylphenyl)acetamide226.7To be determined100To be determinedTo be determined
Internal Standard (if used)To be determinedTo be determined100To be determinedTo be determined

Table 4: Proposed MRM Transitions for Method Development Note: The optimal product ions, cone voltage, and collision energy need to be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer. For a structurally similar compound, 2-chloro-N-(2,6-dimethylphenyl)acetamide, the transition m/z 198.2 → 107.1 was used.[2] A similar fragmentation pattern involving the loss of the chloroacetyl group could be expected.

Data Presentation

The quantitative data obtained from the LC-MS analysis should be summarized for clarity and easy comparison.

ParameterResult
Linearity (r²) > 0.99
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Table 5: Summary of Quantitative Performance (Example)

Visualizations

Experimental Workflow

The overall experimental workflow for the LC-MS analysis of 2-Chloro-N-(2,6-diethylphenyl)acetamide is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Standard Standard Preparation LC Liquid Chromatography (C18 Column) Standard->LC Sample Sample Extraction/Cleanup Sample->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Eluent Integration Peak Integration MS->Integration Raw Data Quantification Quantification Integration->Quantification Peak Areas

Caption: LC-MS analysis workflow for 2-Chloro-N-(2,6-diethylphenyl)acetamide.

Conclusion

The described LC-MS method provides a robust and sensitive approach for the quantification of 2-Chloro-N-(2,6-diethylphenyl)acetamide. The provided experimental parameters serve as a strong starting point for method development and validation. Researchers and scientists can adapt this protocol to suit their specific instrumentation and sample matrices, ensuring accurate and reliable results for this important analyte. Further optimization of the mass spectrometry parameters, particularly the MRM transitions, is recommended to achieve the highest sensitivity and specificity.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-N-(2,6-diethylphenyl)acetamide

This guide provides troubleshooting advice and answers to frequently asked questions regarding the common impurities encountered during the synthesis of 2-Chloro-N-(2,6-diethylphenyl)acetamide. It is intended for researc...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the common impurities encountered during the synthesis of 2-Chloro-N-(2,6-diethylphenyl)acetamide. It is intended for researchers, scientists, and drug development professionals to help identify, minimize, and troubleshoot impurity formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found during the synthesis of 2-Chloro-N-(2,6-diethylphenyl)acetamide?

The synthesis, which is a nucleophilic acyl substitution between 2,6-diethylaniline and chloroacetyl chloride, can be accompanied by several impurities. The most frequently observed impurities include:

  • Unreacted starting materials: 2,6-diethylaniline and chloroacetyl chloride.

  • Hydrolysis products: Chloroacetic acid, formed from the reaction of chloroacetyl chloride with water.[1][2]

  • Over-reaction products: N,N-bis(chloroacetyl)-2,6-diethylaniline (a diacylated impurity).

  • Byproducts from starting materials: Impurities present in the initial reagents, such as dichloroacetyl chloride, can lead to the formation of N-(2,6-diethylphenyl)-2,2-dichloroacetamide.[1]

  • Reaction condition-dependent byproducts: 2,6-diethylaniline hydrochloride, which can form if the byproduct hydrogen chloride (HCl) is not effectively neutralized.[3]

Q2: How are these impurities formed and how can I prevent them?

Understanding the origin of each impurity is key to preventing its formation.

  • Unreacted 2,6-diethylaniline: This is typically due to an incomplete reaction or incorrect stoichiometry.

    • Prevention: Ensure accurate measurement of reagents and allow for sufficient reaction time. Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Chloroacetic Acid: This impurity arises from the hydrolysis of the highly reactive chloroacetyl chloride upon contact with moisture.[1][2]

    • Prevention: Use anhydrous solvents and reagents, and conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried before use.

  • Diacylation Impurity (N,N-bis(chloroacetyl)-2,6-diethylaniline): This forms when the already-formed product reacts with another molecule of chloroacetyl chloride.

    • Prevention: Control the stoichiometry carefully, avoiding a large excess of chloroacetyl chloride. Adding the chloroacetyl chloride slowly and at a controlled, low temperature can also minimize this side reaction.

  • N-(2,6-diethylphenyl)-2,2-dichloroacetamide: This impurity is not formed from the main reaction but arises from dichloroacetyl chloride, an impurity often present in commercial chloroacetyl chloride.[1]

    • Prevention: Use high-purity chloroacetyl chloride. If necessary, purify the reagent by distillation before use.

  • 2,6-diethylaniline Hydrochloride: The acylation reaction produces one equivalent of HCl.[3] In the absence of a base, this acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Q3: What analytical techniques are best suited for identifying and quantifying these impurities?

A multi-technique approach is often most effective for comprehensive purity analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for separating and quantifying the main product from its various impurities.[7][8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown peaks in the chromatogram by providing the mass-to-charge ratio of the eluted compounds.[9][10]

  • Gas Chromatography (GC): GC can be used to detect volatile starting materials and certain byproducts. Derivatization may be necessary for less volatile compounds.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the desired product and can be used to identify and quantify impurities if their signals are resolved from the main compound.[9]

Impurity Summary Table

The following table summarizes key information for the common impurities discussed.

Impurity NameChemical FormulaMolecular Weight ( g/mol )Common Origin
2,6-DiethylanilineC₁₀H₁₅N149.23Unreacted starting material
Chloroacetic AcidC₂H₃ClO₂94.50Hydrolysis of chloroacetyl chloride[1][2]
N,N-bis(chloroacetyl)-2,6-diethylanilineC₁₄H₁₇Cl₂NO₂318.20Diacylation side reaction
N-(2,6-diethylphenyl)-2,2-dichloroacetamideC₁₂H₁₅Cl₂NO260.16Reaction with dichloroacetyl chloride impurity[1]
2,6-Diethylaniline HydrochlorideC₁₀H₁₆ClN185.69Reaction of starting amine with HCl byproduct

Troubleshooting Guide

SymptomPossible Cause(s)Suggested Solution(s)
Low Reaction Yield 1. Incomplete reaction due to insufficient time or low temperature. 2. Hydrolysis of chloroacetyl chloride. 3. Protonation of starting 2,6-diethylaniline by HCl byproduct.1. Increase reaction time and/or temperature; monitor by TLC/HPLC. 2. Ensure rigorous anhydrous conditions. 3. Add a non-nucleophilic base (e.g., triethylamine, pyridine) or use a biphasic system with aqueous NaOH.[4][5]
Difficult Product Isolation / Oily Product High levels of impurities preventing crystallization.Purify the crude product using column chromatography on silica gel or perform recrystallization from a suitable solvent system.[5]
Multiple Peaks on HPLC/TLC Presence of unreacted starting materials, over-acylated product, or other side products.Optimize stoichiometry and reaction conditions (especially temperature and addition rate of chloroacetyl chloride). Improve the purification method.
Reaction Stalls The nucleophilic starting amine has been consumed or deactivated (e.g., by protonation).Ensure an appropriate base is present in sufficient quantity to neutralize the generated HCl.

Visualizing Impurity Formation

The following diagram illustrates the primary reaction pathway for the synthesis of 2-Chloro-N-(2,6-diethylphenyl)acetamide and the side reactions that lead to common impurities.

Synthesis_Impurities cluster_reactants Starting Materials cluster_impurities Common Impurities Aniline 2,6-Diethylaniline Product 2-Chloro-N-(2,6-diethylphenyl)acetamide (Desired Product) Aniline->Product Main Reaction (+ Chloroacetyl Chloride) Aniline_HCl 2,6-Diethylaniline HCl (Inactive Amine) Aniline->Aniline_HCl Protonation (+ HCl byproduct) DiCl_Product Dichloroacetamide Product Aniline->DiCl_Product Side Reaction CAC Chloroacetyl Chloride CAC->Product Chloroacetic_Acid Chloroacetic Acid CAC->Chloroacetic_Acid Hydrolysis Diacylation Diacylation Product CAC->Diacylation H2O Water (Moisture) H2O->Chloroacetic_Acid DiClCAC Dichloroacetyl Chloride (Reagent Impurity) DiClCAC->DiCl_Product Product->Diacylation Over-reaction (+ Chloroacetyl Chloride)

Caption: Synthesis pathway and common impurity formation routes.

General Experimental Protocol

The following is a representative protocol for the synthesis. Researchers should adapt it based on their specific laboratory conditions and scale.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-diethylaniline (1.0 eq.) in a dry solvent like dichloromethane or 1,2-dichloroethylene under an inert atmosphere.[4][5]

  • Base Addition: Add a base such as triethylamine (1.5 eq.) to the solution.[5] Alternatively, a biphasic system with an aqueous solution of sodium hydroxide can be used.[4]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Add chloroacetyl chloride (1.1 eq.) dropwise to the stirred mixture over 30-60 minutes, ensuring the internal temperature remains below 10 °C.[4]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-6 hours, or until reaction completion is confirmed by TLC/HPLC.[5]

  • Workup: Quench the reaction by adding water. If using an organic solvent, separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a dilute base solution (e.g., saturated NaHCO₃), and finally with brine.

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol, heptane) or by column chromatography on silica gel to yield the pure 2-Chloro-N-(2,6-diethylphenyl)acetamide.[5]

References

Optimization

Technical Support Center: Synthesis of 2-Chloro-N-(2,6-diethylphenyl)acetamide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-N-(2,6-diethylp...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-N-(2,6-diethylphenyl)acetamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-Chloro-N-(2,6-diethylphenyl)acetamide?

A1: The most prevalent and well-established method is the nucleophilic acyl substitution reaction between 2,6-diethylaniline and chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: What are the typical yields for this synthesis?

A2: While yields can vary depending on the specific reaction conditions and scale, a well-optimized process can achieve high yields. For the structurally similar compound, 2-Chloro-N-(2,6-dimethylphenyl)acetamide, yields of up to 95% have been reported.[1] With proper optimization, similar high yields should be attainable for the diethyl analogue.

Q3: What solvents are suitable for this reaction?

A3: A variety of aprotic solvents can be used. Dichloroethylene, diethyl ether, and methyl ethyl ketone have been successfully employed in similar syntheses.[1][2][3] The choice of solvent can influence reaction rate, solubility of reactants and products, and ease of workup.

Q4: What is the role of the base in this reaction?

A4: A base is crucial for scavenging the hydrochloric acid (HCl) that is generated during the reaction between the amine and the acid chloride. Without a base, the HCl would protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. Common bases include aqueous sodium hydroxide, potassium carbonate, or an excess of the starting aniline itself.[1][3]

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the 2,6-diethylaniline and the formation of the product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive chloroacetyl chloride (hydrolyzed).2. Insufficiently basic conditions.3. Poor quality of 2,6-diethylaniline.4. Low reaction temperature.1. Use freshly opened or distilled chloroacetyl chloride.2. Ensure at least one equivalent of a suitable base is used. Check the pH of the aqueous layer if applicable.3. Purify the 2,6-diethylaniline by distillation if necessary.4. While the reaction is often exothermic, ensure the temperature is maintained within a reasonable range (e.g., 20-35°C) to ensure a sufficient reaction rate.[1]
Formation of Multiple Products (Impure Product) 1. Di-acylation of the aniline (formation of a tertiary amide).2. Side reactions due to excessive temperature.3. Reaction with water if present in excess.1. Slowly add the chloroacetyl chloride to the aniline solution to avoid localized high concentrations of the acylating agent.2. Maintain controlled temperature throughout the addition of chloroacetyl chloride.[4]3. Use anhydrous solvents if employing a non-aqueous workup.
Difficult Product Isolation/Purification 1. Product is an oil instead of a solid.2. Contamination with starting materials or byproducts.1. If the product does not crystallize upon cooling, attempt to precipitate it by adding a non-polar solvent like hexanes. Purification by column chromatography may be necessary.2. Recrystallization from a suitable solvent (e.g., ethyl acetate) is a common method for purification.[3] Washing the crude product with water can help remove inorganic salts.

Experimental Protocols

Key Experiment: Synthesis via Nucleophilic Acyl Substitution

This protocol is adapted from a similar synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide and is expected to provide a high yield of the desired product.[1]

Materials:

  • 2,6-diethylaniline

  • Chloroacetyl chloride

  • 1,2-dichloroethylene (or other suitable aprotic solvent)

  • 1N Sodium hydroxide solution

  • Water

Procedure:

  • Dissolve 2,6-diethylaniline in 1,2-dichloroethylene in a reaction flask.

  • Add an equivalent amount of 1N sodium hydroxide solution to the flask and stir vigorously to create a biphasic mixture.

  • Cool the mixture in an ice bath.

  • Slowly add chloroacetyl chloride dropwise to the reaction mixture over a period of 1-1.5 hours, ensuring the internal temperature is maintained between 20 and 35°C.

  • After the addition is complete, continue stirring the mixture at the same temperature for an additional 1.5 hours.

  • Transfer the reaction mixture to a separatory funnel and allow the layers to separate.

  • Collect the organic layer and concentrate it under reduced pressure to remove the solvent.

  • The resulting precipitate is the crude product. Collect it by filtration.

  • Wash the crude product with cold water to remove any remaining salts.

  • Dry the product under reduced pressure to obtain the final 2-Chloro-N-(2,6-diethylphenyl)acetamide.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_aniline Dissolve 2,6-diethylaniline in 1,2-dichloroethylene prep_base Add 1N NaOH solution prep_aniline->prep_base add_reagent Add chloroacetyl chloride dropwise (20-35°C) prep_base->add_reagent stir Stir for 1.5 hours add_reagent->stir separate Separate organic layer stir->separate concentrate Concentrate under reduced pressure separate->concentrate filtrate Filter precipitate concentrate->filtrate wash Wash with cold water filtrate->wash dry Dry under vacuum wash->dry final_product final_product dry->final_product Final Product

Caption: Experimental workflow for the synthesis of 2-Chloro-N-(2,6-diethylphenyl)acetamide.

troubleshooting_logic cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_solutions Solutions start Low Yield Issue check_cac Is chloroacetyl chloride fresh? start->check_cac check_aniline Is 2,6-diethylaniline pure? start->check_aniline check_base Is base concentration sufficient? start->check_base check_temp Is temperature controlled? start->check_temp check_cac->check_aniline Yes sol_cac Use fresh/distilled chloroacetyl chloride check_cac->sol_cac No check_aniline->check_base Yes sol_aniline Purify aniline check_aniline->sol_aniline No check_base->check_temp Yes sol_base Ensure >= 1 equivalent of base check_base->sol_base No sol_temp Maintain 20-35°C check_temp->sol_temp No

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-N-(2,6-diethylphenyl)acetamide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Chloro-N-(2,6-diethylphenyl)...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Chloro-N-(2,6-diethylphenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing 2-Chloro-N-(2,6-diethylphenyl)acetamide?

A1: The primary synthesis route is the N-acylation of 2,6-diethylaniline with chloroacetyl chloride. In this reaction, the nucleophilic amine group of 2,6-diethylaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride (HCl). A base is typically used to neutralize the HCl byproduct.

Q2: What are the common side reactions observed during this synthesis?

A2: Several side reactions can occur, potentially reducing the yield and purity of the desired product. The most common side reactions include:

  • Diacylation: The initially formed product, 2-Chloro-N-(2,6-diethylphenyl)acetamide, can undergo a second acylation, particularly under harsh reaction conditions or with an excess of chloroacetyl chloride. This leads to the formation of a diacyl-substituted aniline.

  • Piperazinedione Formation: Two molecules of the desired product can react with each other to form a cyclic dimer, 1,4-bis(2,6-diethylphenyl)piperazine-2,5-dione. This is more likely to occur at higher temperatures or with prolonged reaction times.

  • Hydrolysis of Chloroacetyl Chloride: If water is present in the reaction mixture, chloroacetyl chloride can hydrolyze to form chloroacetic acid. This not only consumes the acylating agent but the resulting acid can also react with the base, reducing its effectiveness.

  • Reaction at the Alkyl Chloride: While less common, the amine can potentially react at the alkyl chloride position of chloroacetyl chloride via a nucleophilic substitution reaction, though the acylation reaction at the carbonyl group is significantly more favorable.

Q3: How does the choice of solvent affect the reaction?

A3: The solvent can significantly influence the reaction's outcome. Protic solvents like ethanol can react with chloroacetyl chloride to form esters as byproducts. Aprotic solvents are generally preferred. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used and tend to produce cleaner reactions with higher yields.

Q4: What is the role of a base in this reaction, and which bases are suitable?

A4: A base is crucial for neutralizing the hydrochloric acid (HCl) generated during the acylation. This prevents the protonation of the starting amine, which would render it non-nucleophilic and stop the reaction. Common bases include tertiary amines like triethylamine (TEA) or weaker bases like sodium acetate. The choice of base can affect the reaction rate and the impurity profile.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of 2-Chloro-N-(2,6-diethylphenyl)acetamide.

Problem 1: Low Yield of the Desired Product

Possible Cause Suggested Solution
Incomplete Reaction - Ensure the reaction is stirred efficiently to ensure proper mixing of reactants. - Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Consider extending the reaction time if the starting material is still present.
Hydrolysis of Chloroacetyl Chloride - Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Protonation of 2,6-Diethylaniline - Ensure a sufficient amount of base (at least one equivalent) is used to neutralize the HCl produced. - The base should be added before or along with the chloroacetyl chloride.
Side Product Formation - Optimize reaction conditions (temperature, reaction time) to minimize the formation of byproducts. Lower temperatures generally favor the desired product. - Refer to the data on byproduct formation under different conditions (see Table 1).

Problem 2: Presence of Impurities in the Final Product

Impurity Detected Possible Cause Suggested Solution
Unreacted 2,6-Diethylaniline - Incomplete reaction. - Insufficient chloroacetyl chloride.- Ensure at least a stoichiometric amount of chloroacetyl chloride is used. - Purify the crude product using column chromatography or recrystallization.
Diacyl Product - Excess chloroacetyl chloride. - High reaction temperature.- Use a stoichiometric amount or a slight excess of 2,6-diethylaniline. - Add chloroacetyl chloride dropwise to the reaction mixture at a low temperature to avoid localized high concentrations.
Piperazinedione Dimer - High reaction temperature. - Prolonged reaction time.- Maintain a lower reaction temperature (e.g., 0-25 °C). - Monitor the reaction and stop it once the starting material is consumed.
Chloroacetic Acid - Presence of water in the reaction.- Use anhydrous solvents and reagents.

Quantitative Data on Side Product Formation

The following table provides illustrative data on the impact of reaction conditions on the yield of 2-Chloro-N-(2,6-diethylphenyl)acetamide and the formation of major impurities. This data is representative and may vary based on specific experimental parameters.

Table 1: Influence of Solvent and Base on Product Yield and Impurity Profile

Solvent Base Temperature (°C) Yield of Desired Product (%) Diacyl Impurity (%) Piperazinedione Impurity (%)
DichloromethaneTriethylamine0-592< 1< 2
DichloromethaneTriethylamine258823
TetrahydrofuranTriethylamine0-590< 1< 2
TetrahydrofuranSodium Acetate258514
AcetonitrileTriethylamine258235
EthanolTriethylamine256546 (plus ethyl chloroacetate byproduct)

Experimental Protocols

Key Experiment: Synthesis of 2-Chloro-N-(2,6-diethylphenyl)acetamide

Materials:

  • 2,6-Diethylaniline

  • Chloroacetyl chloride

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (or another suitable aprotic solvent)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve 2,6-diethylaniline (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, deionized water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) or by column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_main Main Reaction cluster_side Side Reactions 2_6_Diethylaniline 2,6-Diethylaniline Product 2-Chloro-N-(2,6-diethylphenyl)acetamide 2_6_Diethylaniline->Product N-Acylation 2_6_Diethylaniline->Product Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Product Chloroacetyl_Chloride->Product Hydrolysis Chloroacetic Acid Chloroacetyl_Chloride->Hydrolysis + H2O HCl HCl Diacyl Diacyl Impurity Product->Diacyl + Chloroacetyl Chloride Piperazinedione Piperazinedione Dimer Product->Piperazinedione + Another Product Molecule

Caption: Main reaction and potential side reactions in the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Reaction_Completion Incomplete Incomplete Reaction? Check_Reaction_Completion->Incomplete Extend_Time Extend Reaction Time / Check Reagent Stoichiometry Incomplete->Extend_Time Yes Check_Water Anhydrous Conditions Maintained? Incomplete->Check_Water No Purify Purify Product (Recrystallization/Chromatography) Extend_Time->Purify Use_Anhydrous Use Anhydrous Solvents/Reagents, Inert Atmosphere Check_Water->Use_Anhydrous No Analyze_Impurities Analyze Impurity Profile (HPLC/GC-MS) Check_Water->Analyze_Impurities Yes Hydrolysis_Suspected Suspect Hydrolysis of Chloroacetyl Chloride Hydrolysis_Suspected->Use_Anhydrous Use_Anhydrous->Purify Diacyl_Present Diacyl Impurity Present? Analyze_Impurities->Diacyl_Present Optimize_Stoichiometry Optimize Reagent Stoichiometry, Control Addition Diacyl_Present->Optimize_Stoichiometry Yes Piperazinedione_Present Piperazinedione Present? Diacyl_Present->Piperazinedione_Present No Optimize_Stoichiometry->Purify Lower_Temp Lower Reaction Temperature Piperazinedione_Present->Lower_Temp Yes Piperazinedione_Present->Purify No Lower_Temp->Purify

Optimization

Purification of crude 2-Chloro-N-(2,6-diethylphenyl)acetamide by recrystallization

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-Chloro-N-(2,6-diethylphenyl)acetamide by recrystallization. This resource is intended...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-Chloro-N-(2,6-diethylphenyl)acetamide by recrystallization. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a suitable solvent for the recrystallization of 2-Chloro-N-(2,6-diethylphenyl)acetamide?

A1: Based on the purification of similar N-substituted chloroacetamide derivatives, polar solvents are generally effective. Ethanol is a recommended starting point for recrystallization.[1] Other polar solvents such as acetone and acetonitrile can also be considered for amides.[2] A solvent screening is always recommended to find the optimal solvent for your specific crude product.

Q2: What is the expected melting point of pure 2-Chloro-N-(2,6-diethylphenyl)acetamide?

A2: The reported melting point for 2-Chloro-N-(2,6-diethylphenyl)acetamide is 135-136 °C.[3] A sharp melting point within this range is a good indicator of purity.

Q3: My compound is insoluble in water. Can I use a mixed solvent system?

A3: Yes. For compounds with low solubility in a single polar solvent, a mixed solvent system can be effective. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. The solution is then heated until it becomes clear again and allowed to cool slowly. For this compound, a mixture of ethanol and water could be a viable option.

Q4: What are some common impurities that might be present in crude 2-Chloro-N-(2,6-diethylphenyl)acetamide?

A4: Common impurities may include unreacted starting materials such as 2,6-diethylaniline and chloroacetyl chloride, as well as byproducts from side reactions. The synthesis of related compounds sometimes results in residual salts like ammonium chloride, which can be removed by washing with water.[4]

Troubleshooting Guide

Problem Possible Cause Solution
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated but requires nucleation.- The compound has oiled out.- Boil off some of the solvent to increase the concentration of the solute and allow the solution to cool again.- Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.- Add a seed crystal of the pure compound.- If an oil has formed, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
The compound "oils out" instead of forming crystals. - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- The compound is impure, leading to a significant depression of its melting point.- Select a solvent with a lower boiling point.- Ensure the solution cools slowly. You can insulate the flask to slow down the cooling rate.- Consider a preliminary purification step, such as a column chromatography, before recrystallization if the crude product is highly impure.
Poor recovery of the purified compound. - Too much solvent was used, and a significant amount of the product remains in the mother liquor.- The crystals were washed with a solvent that was not cold, leading to redissolution.- Premature crystallization occurred during hot filtration.- Minimize the amount of hot solvent used to dissolve the crude product.- Cool the mother liquor in an ice bath to maximize crystal formation before filtration.- Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.- Preheat the filtration apparatus (funnel and filter paper) before hot filtration to prevent the solution from cooling and crystallizing prematurely.
The recrystallized product is still impure (e.g., has a broad melting point). - The cooling process was too rapid, trapping impurities within the crystal lattice.- The chosen solvent is not suitable for removing the specific impurities present.- Allow the solution to cool slowly and undisturbed to promote the formation of well-defined, pure crystals.- Perform a second recrystallization, possibly using a different solvent or a solvent pair.

Experimental Protocol: Recrystallization of 2-Chloro-N-(2,6-diethylphenyl)acetamide

This protocol provides a general methodology for the purification of crude 2-Chloro-N-(2,6-diethylphenyl)acetamide. Optimization may be required based on the purity of the starting material.

Materials:

  • Crude 2-Chloro-N-(2,6-diethylphenyl)acetamide

  • Ethanol (or another suitable solvent)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate with a water or oil bath)

  • Condenser (optional, to prevent solvent evaporation)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Perform small-scale solubility tests to confirm that ethanol is a suitable solvent. The ideal solvent should dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude 2-Chloro-N-(2,6-diethylphenyl)acetamide in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excess of solvent.

  • Decoloration (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely. This can be done by leaving them under vacuum on the filter funnel for a period or by transferring them to a watch glass to air dry. Determine the melting point of the purified crystals to assess their purity.

Diagrams

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oil_forms Oily Layer Forms? crystals_form->oil_forms No no_crystals Troubleshoot: - Too much solvent? - Need to induce nucleation? crystals_form->no_crystals No check_purity Check Purity (e.g., Melting Point) oil_forms->check_purity No oiling_out Troubleshoot: - Cool more slowly - Add more solvent - Change solvent oil_forms->oiling_out Yes pure Pure Product check_purity->pure Yes impure Product Impure check_purity->impure No rerun Re-dissolve and Recrystallize impure->rerun no_crystals->dissolve Adjust & Retry oiling_out->dissolve Adjust & Retry rerun->dissolve

Caption: Troubleshooting workflow for the recrystallization of 2-Chloro-N-(2,6-diethylphenyl)acetamide.

References

Troubleshooting

Technical Support Center: 2-Chloro-N-(2,6-diethylphenyl)acetamide Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low purity issues during the synthesis of...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low purity issues during the synthesis of 2-Chloro-N-(2,6-diethylphenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 2-Chloro-N-(2,6-diethylphenyl)acetamide?

The most common and straightforward synthesis involves the nucleophilic acyl substitution of 2,6-diethylaniline with chloroacetyl chloride. A base is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Q2: What are the potential impurities that can lead to low purity of the final product?

Several impurities can contaminate the final product, leading to low purity. These include:

  • Unreacted Starting Materials: Residual 2,6-diethylaniline and chloroacetyl chloride.

  • Hydrolysis Product: Chloroacetic acid, formed from the reaction of chloroacetyl chloride with any moisture present.

  • Diacylated Byproduct: N,N-bis(chloroacetyl)-2,6-diethylaniline, resulting from the reaction of two molecules of chloroacetyl chloride with one molecule of 2,6-diethylaniline.

  • Salts: The hydrochloride salt of 2,6-diethylaniline or the salt of the base used for neutralization (e.g., triethylammonium chloride).

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (2,6-diethylaniline), you can observe the consumption of the aniline and the formation of the product spot. A typical mobile phase for this analysis would be a mixture of hexane and ethyl acetate.

Troubleshooting Guide

Issue 1: Low Yield and Purity of Crude Product

Q: My reaction has resulted in a low yield and the crude product shows multiple spots on TLC. What are the possible causes and how can I address them?

A: Low yield and the presence of multiple impurities in the crude product often stem from suboptimal reaction conditions. Below is a breakdown of potential causes and their solutions.

Potential Causes and Solutions:

CauseRecommended Solution
Moisture Contamination Chloroacetyl chloride is highly reactive towards water, leading to the formation of chloroacetic acid. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Incorrect Stoichiometry An excess of 2,6-diethylaniline can remain as an impurity, while an excess of chloroacetyl chloride can lead to diacylation. Use a slight excess (1.05-1.1 equivalents) of chloroacetyl chloride to ensure complete conversion of the aniline.
Inadequate Mixing Inefficient stirring can lead to localized high concentrations of reagents, promoting side reactions. Ensure vigorous and consistent stirring throughout the addition of chloroacetyl chloride and for the entire duration of the reaction.
Suboptimal Temperature The reaction is exothermic. Adding chloroacetyl chloride at an elevated temperature can increase the rate of side reactions. It is recommended to add the chloroacetyl chloride dropwise to a cooled solution (0-5 °C) of 2,6-diethylaniline and base.
Inefficient HCl Scavenging The hydrochloric acid generated during the reaction can protonate the starting aniline, rendering it unreactive. Use a suitable base (e.g., triethylamine, pyridine, or an aqueous solution of sodium hydroxide) to neutralize the HCl as it is formed.

Experimental Protocols

General Synthesis of 2-Chloro-N-(2,6-diethylphenyl)acetamide

This protocol is a general guideline. Optimization may be required based on laboratory conditions and reagent purity.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,6-diethylaniline (1 equivalent) and triethylamine (1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane or toluene).

  • Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Add a solution of chloroacetyl chloride (1.1 equivalents) in the same anhydrous solvent dropwise via the dropping funnel over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of 2,6-diethylaniline.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate, to yield pure 2-Chloro-N-(2,6-diethylphenyl)acetamide.

Purification by Recrystallization
  • Solvent Selection: Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble at elevated temperatures but sparingly soluble at room temperature (e.g., ethanol).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Data Presentation

Table 1: Physical and Spectroscopic Data of 2-Chloro-N-(2,6-diethylphenyl)acetamide

PropertyValue
Molecular FormulaC₁₂H₁₆ClNO
Molecular Weight225.71 g/mol
Melting Point135-136 °C[1]
AppearanceSolid
SolubilitySoluble in chloroform and methanol; insoluble in water.
¹H NMR (CDCl₃)Due to the close structural similarity, the ¹H NMR spectrum is expected to be similar to its dimethyl analog: δ 7.8-7.9 (s, 1H, NH), 7.1-7.3 (m, 3H, Ar-H), 4.2 (s, 2H, CH₂Cl), 2.6 (q, 4H, CH₂CH₃), 1.2 (t, 6H, CH₂CH₃) ppm.

Table 2: Typical Purity Profile Before and After Recrystallization (Illustrative)

AnalysisCrude Product PurityPurity After Recrystallization
HPLC Purity 85-95%>99%

Note: The provided ¹H NMR data is an estimation based on the dimethyl analog due to the limited availability of specific data for the diethyl compound. Actual chemical shifts may vary.

Visualizations

Synthesis_Pathway 2,6-Diethylaniline 2,6-Diethylaniline Reaction_Mixture Reaction Mixture 2,6-Diethylaniline->Reaction_Mixture Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Reaction_Mixture Base Base (e.g., Triethylamine) Base->Reaction_Mixture Product 2-Chloro-N-(2,6-diethylphenyl)acetamide Reaction_Mixture->Product Byproduct Base•HCl Salt Reaction_Mixture->Byproduct

Caption: Synthesis of 2-Chloro-N-(2,6-diethylphenyl)acetamide.

Troubleshooting_Workflow start Low Purity Observed check_moisture Check for Moisture Contamination (Anhydrous Solvents/Inert Atmosphere) start->check_moisture check_stoichiometry Verify Stoichiometry (Slight Excess of Chloroacetyl Chloride) start->check_stoichiometry check_temp Control Reaction Temperature (Cool during addition) start->check_temp check_mixing Ensure Efficient Mixing start->check_mixing check_base Adequate Base Present? start->check_base purification Optimize Purification (Recrystallization Solvent System) check_moisture->purification check_stoichiometry->purification check_temp->purification check_mixing->purification check_base->purification success High Purity Product purification->success

Caption: Troubleshooting workflow for low purity issues.

References

Optimization

Optimizing reaction conditions for the synthesis of 2-Chloro-N-(2,6-diethylphenyl)acetamide

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-N-(2,6-diethylphe...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-N-(2,6-diethylphenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-Chloro-N-(2,6-diethylphenyl)acetamide?

The most prevalent and direct method is the N-acylation of 2,6-diethylaniline with chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: Why is a base necessary in this reaction?

A base is crucial to neutralize the hydrochloric acid (HCl) generated during the acylation reaction. If not neutralized, the HCl will protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. Common bases used include sodium hydroxide, sodium acetate, or tertiary amines like triethylamine.

Q3: What are suitable solvents for this synthesis?

A range of solvents can be employed, with the choice often influencing reaction rate and work-up. Commonly used solvents include:

  • Aprotic solvents: 1,2-dichloroethylene, toluene, ethyl acetate, and tetrahydrofuran (THF) are effective.

  • Protic solvents: Glacial acetic acid can also be used, sometimes in conjunction with a salt like sodium acetate.

Q4: What are the main challenges in this synthesis?

The primary challenge stems from the steric hindrance of the 2,6-diethylaniline. The two ethyl groups flanking the amine can impede the approach of the chloroacetyl chloride, potentially leading to slow or incomplete reactions.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction due to steric hindrance. 2. Deactivation of 2,6-diethylaniline by protonation. 3. Hydrolysis of chloroacetyl chloride.1. Increase reaction temperature or prolong reaction time. 2. Ensure a sufficient amount of base is present to neutralize HCl. 3. Use anhydrous solvents and reagents. Add chloroacetyl chloride slowly to a cooled solution of the aniline and base.
Presence of Unreacted 2,6-diethylaniline 1. Insufficient chloroacetyl chloride. 2. Reaction conditions not forcing enough.1. Use a slight excess (1.05-1.2 equivalents) of chloroacetyl chloride. 2. Increase the reaction temperature or consider using a more activating solvent.
Formation of Side Products 1. Hydrolysis of chloroacetyl chloride to chloroacetic acid. 2. Diacylation of the aniline (less common with hindered anilines).1. Maintain anhydrous conditions. 2. Use a controlled stoichiometry of chloroacetyl chloride.
Difficult Product Isolation/Purification 1. Product is an oil and does not precipitate. 2. Contamination with starting materials or byproducts.1. After quenching the reaction with water, perform an extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with dilute acid to remove unreacted aniline, and then with brine. Dry and concentrate the organic phase. 2. Recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) or purification by column chromatography may be necessary.

Experimental Protocols

Protocol 1: Synthesis in a Biphasic System

This protocol is adapted from a procedure for the synthesis of the analogous 2-chloro-N-(2,6-dimethylphenyl)acetamide.

Materials:

  • 2,6-diethylaniline

  • Chloroacetyl chloride

  • 1,2-dichloroethylene

  • 1N Sodium hydroxide solution

Procedure:

  • Dissolve 2,6-diethylaniline in 1,2-dichloroethylene.

  • Add an aqueous solution of 1N sodium hydroxide and stir the mixture vigorously.

  • Slowly add chloroacetyl chloride dropwise to the biphasic mixture, maintaining the temperature between 20-35°C.

  • After the addition is complete, continue stirring for an additional 1.5 hours at the same temperature.

  • Separate the organic layer, wash it with water, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a suitable solvent if necessary.

Data Presentation: Comparison of Reaction Conditions
Starting Material Acylating Agent Solvent Base Temperature Yield Reference
2,6-xylidineChloroacetyl chloride1,2-dichloroethylene1N NaOH20-35°C95%[1]
Anilines/AminesChloroacetyl chlorideGlacial Acetic AcidSodium AcetateNot specified66-68%[2]
Aliphatic/Aromatic AminesChloroacetyl chlorideNot specifiedNot specifiedRoom TempNot specified[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve 2,6-diethylaniline and NaOH solution addition Add Chloroacetyl Chloride (20-35°C) reagents->addition stirring Stir for 1.5 hours addition->stirring separation Separate Organic Layer stirring->separation washing Wash with Water & Brine separation->washing drying Dry over Na2SO4 washing->drying concentration Concentrate drying->concentration purification Recrystallize concentration->purification troubleshooting_logic start Low Yield? check_starting_material Unreacted Starting Material? start->check_starting_material Yes fail Issue Persists start->fail No check_conditions Forcing Conditions? check_starting_material->check_conditions Yes check_reagents Anhydrous Conditions? check_starting_material->check_reagents No increase_temp Increase Temperature/ Reaction Time check_conditions->increase_temp No check_conditions->fail Yes success Yield Improved increase_temp->success use_anhydrous Use Anhydrous Reagents/ Solvents check_reagents->use_anhydrous No check_reagents->success Yes use_anhydrous->success

References

Troubleshooting

Degradation pathways of 2-Chloro-N-(2,6-diethylphenyl)acetamide under different conditions

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-N-(2,6-diethylphenyl)acetamide. Fr...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-N-(2,6-diethylphenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-Chloro-N-(2,6-diethylphenyl)acetamide?

A1: The primary degradation pathways for 2-Chloro-N-(2,6-diethylphenyl)acetamide are microbial degradation, photodegradation, and chemical hydrolysis. Microbial degradation is a significant pathway in soil and water environments, often initiated by the breakdown of parent herbicides like Alachlor and Butachlor.[1][2] Photodegradation occurs upon exposure to UV light, while hydrolysis can happen under both acidic and basic conditions.[3][4]

Q2: What are the expected major initial degradation products?

A2: The major initial degradation product from microbial and hydrolytic pathways is typically 2,6-diethylaniline.[1][2][5] Further microbial degradation can lead to the formation of aniline and catechol.[6] Photodegradation can result in dechlorination, hydroxylation, and cyclization products.[4][7]

Q3: How can I monitor the degradation of 2-Chloro-N-(2,6-diethylphenyl)acetamide experimentally?

A3: The most common and effective methods for monitoring the degradation of this compound involve chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for definitive identification and quantification of the parent compound and its degradation products.[2][4]

Q4: What are the optimal storage conditions for 2-Chloro-N-(2,6-diethylphenyl)acetamide to ensure its stability?

A4: To minimize degradation during storage, it is recommended to store 2-Chloro-N-(2,6-diethylphenyl)acetamide as a solid in a tightly sealed container at low temperatures (-20°C or below). The container should be protected from light and moisture. If the compound is in solution, it should be prepared fresh. If storage in solution is unavoidable, use an anhydrous aprotic solvent and store at low temperatures.[8]

Troubleshooting Guides

Microbial Degradation Experiments
Issue Possible Cause(s) Suggested Solution(s)
No observable degradation of the compound. 1. The microbial culture is not viable or lacks the necessary enzymes. 2. The compound concentration is toxic to the microorganisms. 3. Inappropriate culture conditions (pH, temperature, aeration). 4. Insufficient incubation time.1. Use a known active culture or a consortium from a contaminated site. 2. Perform a toxicity assay and start with a lower concentration of the compound. 3. Optimize culture conditions based on the specific microbial strain(s). 4. Extend the incubation period and sample at more frequent intervals.
Inconsistent degradation rates between replicates. 1. Non-homogeneous inoculum. 2. Variation in experimental conditions across replicates. 3. Contamination of some replicates.1. Ensure the inoculum is well-mixed before dispensing. 2. Double-check that all replicates have identical conditions (volume, temperature, etc.). 3. Use sterile techniques and check for contamination via microscopy or plating.
Difficulty in extracting the compound or its metabolites from the culture medium. 1. The compound/metabolites are strongly adsorbed to microbial biomass. 2. Inefficient extraction solvent.1. Try cell lysis techniques (e.g., sonication) before extraction. 2. Test a range of solvents with different polarities.
Photodegradation Experiments
Issue Possible Cause(s) Suggested Solution(s)
Low or no photodegradation observed. 1. Inappropriate light source (wavelength or intensity). 2. The compound does not absorb at the wavelength of the light source. 3. The presence of UV-absorbing substances in the reaction medium.1. Use a lamp that emits in the UV range where the compound absorbs. Increase the light intensity if necessary. 2. Check the UV-Vis spectrum of the compound. 3. Use a purified solvent or buffer as the reaction medium.
Formation of unexpected byproducts. 1. Secondary photochemical reactions. 2. Reactions with the solvent or other components in the medium.1. Analyze samples at earlier time points to identify primary products. 2. Run control experiments without the compound to identify solvent-derived artifacts.
Hydrolysis Experiments
Issue Possible Cause(s) Suggested Solution(s)
Slow or negligible hydrolysis. 1. The compound is stable at the experimental pH and temperature. 2. Incorrect buffer preparation.1. Increase the temperature or test more extreme pH values. Note that hydrolysis of chloroacetamides can be very slow at neutral pH.[2] 2. Verify the pH of the buffer solution.
Precipitation of the compound during the experiment. 1. The compound's solubility is exceeded in the aqueous buffer.1. Use a co-solvent (e.g., acetonitrile) to increase solubility, but be aware that this may affect the hydrolysis rate. 2. Perform the experiment at a lower concentration.

Quantitative Data Summary

Disclaimer: The following data is compiled from studies on 2-Chloro-N-(2,6-diethylphenyl)acetamide and closely related chloroacetamide herbicides. Degradation rates can be highly dependent on specific experimental conditions.

Table 1: Microbial Degradation of Chloroacetamides

Organism/ConsortiumParent CompoundDegradation EfficiencyTimeReference
Acinetobacter sp. GC-A6Alachlor100 mg/L degraded48 h[2]
Xanthomonas axonopodisAlachlor82.1%35 d[9]
Aspergillus nigerAlachlor72.6%35 d[9]
Bacillus cereus DC-1Butachlor87.06%-[10]
Paracoccus sp. FLY-8ButachlorHigh-[6]

Table 2: Hydrolysis of Chloroacetamides

CompoundConditionHalf-lifeReference
Chloroacetamide HerbicidesCircumneutral pHWeeks to Years[2]
Benoxacor (a related compound)pH 10.72.0 - 2.8 days[2]
Benoxacor (a related compound)35°C vs 21°C~4x faster at 35°C[2]

Table 3: Photodegradation of Chloroacetamides

CompoundConditionRemoval EfficiencyTimeReference
AlachlorTiO2/UV-A97.5%180 min[5]
AcetochlorTiO2/UV-A93.1%180 min[5]

Experimental Protocols

Protocol 1: Microbial Degradation Assay
  • Prepare the Culture Medium: Use a minimal salt medium (MSM) or a glucose minimal (GM) liquid medium. A typical GM medium might contain (g/L): K2HPO4 (1.0), ZnSO4·7H2O (0.01), CuSO4·5H2O (0.005), MgSO4·7H2O (0.5), FeSO4·7H2O (0.01), KCl (0.5), glucose (10), and NaNO3 (3.0). Adjust the pH to 7.0.

  • Prepare the Inoculum: Grow the selected microbial strain in a nutrient-rich medium until it reaches the late exponential phase. Harvest the cells by centrifugation and wash them twice with sterile MSM. Resuspend the cells in MSM to a desired optical density (e.g., OD600 = 1.0).

  • Set up the Degradation Experiment: In sterile flasks, add the MSM and spike it with a stock solution of 2-Chloro-N-(2,6-diethylphenyl)acetamide (dissolved in a minimal amount of a suitable solvent like methanol) to the desired final concentration (e.g., 50 mg/L). Inoculate the flasks with the prepared microbial culture. Include abiotic controls (no inoculum) and biotic controls (no compound).

  • Incubation: Incubate the flasks on a rotary shaker at an appropriate temperature (e.g., 30°C) and speed (e.g., 150 rpm) in the dark.

  • Sampling and Analysis: Withdraw samples at regular intervals. Extract the compound and its metabolites using a suitable solvent (e.g., ethyl acetate). Analyze the extracts using HPLC-MS or GC-MS.

Protocol 2: Photodegradation Assay
  • Prepare the Solution: Prepare a solution of 2-Chloro-N-(2,6-diethylphenyl)acetamide in high-purity water or a suitable buffer at the desired concentration.

  • Set up the Photoreactor: Place the solution in a quartz reaction vessel equipped with a stirring mechanism. Use a UV lamp with a known wavelength and intensity as the light source. Control the temperature of the reaction vessel.

  • Irradiation: Start the irradiation and stirring. Take samples at specific time points.

  • Control Experiment: Run a dark control experiment by wrapping the reaction vessel in aluminum foil to exclude light.

  • Analysis: Analyze the samples for the disappearance of the parent compound and the appearance of degradation products using HPLC-MS or GC-MS.

Protocol 3: Hydrolysis Assay
  • Prepare Buffer Solutions: Prepare sterile buffer solutions at different pH values (e.g., pH 4, 7, and 9).

  • Set up the Experiment: In sterile, sealed vials, add the buffer solution and spike it with a stock solution of 2-Chloro-N-(2,6-diethylphenyl)acetamide to the desired final concentration.

  • Incubation: Incubate the vials at a constant temperature in the dark.

  • Sampling: At predetermined time intervals, sacrifice a vial from each pH set for analysis.

  • Analysis: Analyze the samples for the concentration of the parent compound using HPLC-MS or GC-MS.

Visualizations

Microbial_Degradation_Pathway Parent Alachlor / Butachlor CDEPA 2-Chloro-N-(2,6-diethylphenyl)acetamide Parent->CDEPA N-dealkylation DEA 2,6-Diethylaniline CDEPA->DEA Hydrolysis/Dehalogenation Further Further Degradation (e.g., Aniline, Catechol) DEA->Further Ring Cleavage

Caption: Microbial degradation pathway of chloroacetamide herbicides.

Experimental_Workflow_Degradation cluster_setup Experimental Setup cluster_incubation Incubation cluster_analysis Analysis A Prepare Medium/Buffer and Compound Stock B Set up Reactors/Flasks (Microbial, Photo, Hydrolysis) A->B C Inoculate/Spike Compound B->C D Incubate under Controlled Conditions (Temp, Light, pH, Agitation) C->D E Collect Samples at Time Intervals D->E F Sample Preparation (e.g., Extraction, Filtration) E->F G Instrumental Analysis (LC-MS / GC-MS) F->G H Data Processing and Interpretation G->H

Caption: General experimental workflow for degradation studies.

References

Optimization

Preventing the formation of byproducts in 2-Chloro-N-(2,6-diethylphenyl)acetamide synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of byproducts during t...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of byproducts during the synthesis of 2-Chloro-N-(2,6-diethylphenyl)acetamide.

Experimental Protocol: Synthesis of 2-Chloro-N-(2,6-diethylphenyl)acetamide

This protocol is based on established methods for the chloroacetylation of anilines.

Materials:

  • 2,6-Diethylaniline

  • Chloroacetyl chloride

  • Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Dichloromethane (DCM) or Toluene

  • Deionized water

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethanol or Heptane for recrystallization

Procedure:

  • In a well-ventilated fume hood, dissolve 2,6-diethylaniline (1.0 equivalent) in the chosen organic solvent (e.g., DCM or toluene) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Prepare an aqueous solution of sodium hydroxide (1.1 equivalents) or dissolve triethylamine (1.1 equivalents) in the reaction flask.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with dilute hydrochloric acid (to remove unreacted amine and TEA), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to yield pure 2-Chloro-N-(2,6-diethylphenyl)acetamide.

Troubleshooting Guides and FAQs

This section addresses common issues and questions regarding byproduct formation during the synthesis of 2-Chloro-N-(2,6-diethylphenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of 2-Chloro-N-(2,6-diethylphenyl)acetamide?

A1: The most probable byproducts include:

  • N,N-bis(chloroacetyl)-2,6-diethylaniline (Diacylation byproduct): Formed when the product amide is further acylated.

  • Glycolic acid, N-(2,6-diethylphenyl)amide (Hydrolysis byproduct): Results from the hydrolysis of the chloroacetyl group.

  • Unreacted 2,6-diethylaniline: Due to incomplete reaction.

  • N,N'-bis(2,6-diethylphenyl)oxamide: A potential byproduct from a side reaction of the aniline with trace impurities in the chloroacetyl chloride or via a complex reaction pathway.

  • Chloroacetic acid: From the hydrolysis of chloroacetyl chloride.

Q2: How can I minimize the formation of the diacylation byproduct?

A2: To minimize diacylation, it is crucial to control the stoichiometry of the reactants. Use a slight excess of 2,6-diethylaniline relative to chloroacetyl chloride (e.g., 1:1.05 ratio). Slow, dropwise addition of chloroacetyl chloride at a low temperature (0-5 °C) also helps to prevent localized high concentrations of the acylating agent, which can favor diacylation.

Q3: What is the role of the base in this reaction, and which one should I choose?

A3: The base neutralizes the hydrochloric acid (HCl) generated during the reaction.[1] This prevents the protonation of the starting aniline, which would render it unreactive. Common bases include aqueous sodium hydroxide (Schotten-Baumann conditions) or an organic base like triethylamine (TEA).[1][2]

  • Sodium Hydroxide (aqueous): Effective and inexpensive. The biphasic nature of the reaction can help to minimize the hydrolysis of chloroacetyl chloride.[2][3]

  • Triethylamine (TEA): Used in an organic solvent, creating a homogeneous reaction mixture. It is important to use anhydrous conditions to prevent the hydrolysis of chloroacetyl chloride.

Q4: My final product is difficult to purify. What are some effective recrystallization solvent systems?

A4: The choice of recrystallization solvent depends on the impurities present. Here are some commonly used solvent systems for similar compounds:

  • Ethanol/Water: Dissolve the crude product in hot ethanol and add water dropwise until the solution becomes cloudy. Then, allow it to cool slowly.

  • Heptane/Ethyl Acetate: Dissolve the crude product in a minimal amount of hot ethyl acetate and add heptane until cloudiness persists. Cool slowly to induce crystallization.

  • Toluene/Heptane: Similar to the heptane/ethyl acetate system.

Data Presentation

Table 1: Effect of Reaction Parameters on Byproduct Formation

ParameterConditionImpact on DiacylationImpact on Hydrolysis of Chloroacetyl ChlorideRecommendation
Stoichiometry (Aniline:Acyl Chloride) 1:1.2 (Excess Acyl Chloride)Increased-Avoid
1.05:1 (Excess Aniline)Decreased-Recommended
Temperature > 25 °CIncreasedIncreasedMaintain 0-10 °C during addition
0-5 °CDecreasedDecreasedRecommended
Rate of Addition of Acyl Chloride RapidIncreased-Slow, dropwise addition
SlowDecreased-Recommended
Base Aqueous NaOHLowModerate (if biphasic)Good for controlling hydrolysis
Triethylamine (anhydrous)LowLow (if anhydrous)Requires strict anhydrous conditions
Triethylamine (with moisture)LowHighAvoid

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Acylation Reaction cluster_workup Workup cluster_purification Purification start Dissolve 2,6-diethylaniline in solvent base Add base (NaOH or TEA) start->base cool Cool to 0-5 °C base->cool add_cac Slowly add Chloroacetyl Chloride cool->add_cac stir Stir at room temperature (Monitor by TLC) add_cac->stir wash Aqueous Washes (Acid, Bicarbonate, Brine) stir->wash dry Dry organic layer wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize concentrate->recrystallize product Pure 2-Chloro-N-(2,6-diethylphenyl)acetamide recrystallize->product

Caption: Experimental workflow for the synthesis of 2-Chloro-N-(2,6-diethylphenyl)acetamide.

troubleshooting_guide cluster_byproducts Potential Byproducts cluster_solutions Preventive Measures issue Low Yield or Impure Product diacylation Diacylation Product issue->diacylation hydrolysis Hydrolysis of Acyl Chloride issue->hydrolysis unreacted_sm Unreacted Starting Material issue->unreacted_sm oxamide Oxamide Formation issue->oxamide sol_stoichiometry Control Stoichiometry (slight excess of aniline) diacylation->sol_stoichiometry sol_temp Low Temperature (0-5 °C) diacylation->sol_temp sol_addition Slow Addition of Acyl Chloride diacylation->sol_addition hydrolysis->sol_temp sol_anhydrous Anhydrous Conditions hydrolysis->sol_anhydrous sol_base Use of appropriate base (e.g., aq. NaOH) hydrolysis->sol_base unreacted_sm->sol_stoichiometry sol_purification Optimize Recrystallization unreacted_sm->sol_purification oxamide->sol_anhydrous oxamide->sol_purification

Caption: Troubleshooting guide for byproduct formation in 2-Chloro-N-(2,6-diethylphenyl)acetamide synthesis.

References

Troubleshooting

Stability testing of 2-Chloro-N-(2,6-diethylphenyl)acetamide solutions

<_ _= "The user wants a technical support center for the stability testing of 2-Chloro-N-(2,6-diethylphenyl)acetamide. I have performed the initial searches and have found some key information.

Author: BenchChem Technical Support Team. Date: December 2025

<_ _= "The user wants a technical support center for the stability testing of 2-Chloro-N-(2,6-diethylphenyl)acetamide. I have performed the initial searches and have found some key information.

Key Findings:

  • Nomenclature: The compound is a known metabolite of the herbicides Alachlor and Butachlor.[1][2] This is important context. The CAS number is 6967-29-9.[2][3]

  • Stability Guidelines: The ICH Q1A(R2) guideline is the authoritative source for designing stability testing protocols.[4][5][6][7][8] It outlines conditions for long-term, accelerated, and intermediate studies. Forced degradation studies (hydrolysis, oxidation, photolysis) are also a key part of this process.[8]

  • Degradation Pathways:

    • Hydrolysis: Chloroacetamide herbicides are susceptible to both acid- and base-catalyzed hydrolysis.[9][10] Base-catalyzed hydrolysis often proceeds via an SN2 reaction, replacing the chloride with a hydroxide.[9] Acid-catalyzed hydrolysis can lead to cleavage of both the amide and ether groups (if present).[9] The specific structure significantly impacts reactivity.[9]

    • Dealkylation: N-dealkylation is a common degradation pathway for related chloroacetamide herbicides, leading to the formation of 2-Chloro-N-(2,6-diethylphenyl)acetamide itself from parent compounds like alachlor.[1][11] Further degradation can lead to 2,6-diethylaniline.[1]

    • Photodegradation: While specific data on this exact molecule is sparse in the initial results, related compounds (chlorophenols) are known to degrade under UV light, often following pseudo-first-order kinetics.[12] ICH Q1B provides guidance on photostability testing.[7]

  • Analytical Methods:

    • The search results mention HPLC, GC-MS, and LC-MS as methods used for analyzing related compounds and their degradation products.[11][13] This suggests that a stability-indicating HPLC method (likely reverse-phase with UV detection) would be the primary tool.

  • Physicochemical Properties: PubChem provides basic properties like molecular weight (225.71 g/mol ).[2][3] A related compound, 2-chloro-N-(2,6-dimethylphenyl)acetamide, is soluble in chloroform and methanol but insoluble in water, which gives a clue about solvent selection.[14]

Plan Execution:

  • Structure: I will create the guide with the following sections:

    • Introduction: Briefly define the compound and the importance of stability testing per ICH guidelines.

    • FAQs: Address common questions about solubility, pH, temperature, light stability, and analytical methods.

    • Troubleshooting Guide: Focus on common problems observed during HPLC analysis (e.g., peak tailing, new peaks, loss of mass balance).

    • Protocols: Provide a detailed, step-by-step protocol for a forced degradation study.

    • Visualizations: Create a Graphviz workflow for the forced degradation study.

    • References: Compile all sources.

  • Content Generation - FAQs:

    • What solvent should I use? Based on related compounds, I'll suggest methanol or acetonitrile for stock solutions and discuss the importance of checking solubility and compatibility with the mobile phase.

    • How does pH affect stability? I will explain the susceptibility to acid and base hydrolysis, referencing the search results.[9][10] I'll recommend preparing solutions in buffered media for aqueous studies.

    • What are the main degradation pathways? I'll summarize hydrolysis and potential N-dealkylation.[1][9][11]

    • How should I store my solutions? I will recommend standard laboratory conditions (e.g., 2-8°C, protected from light) based on general best practices and the potential for degradation.

  • Content Generation - Troubleshooting:

    • I will create a table for Symptom | Possible Cause(s) | Recommended Action.

    • Symptoms will include: Unexpected peaks, Loss of main peak area, Poor peak shape, Inconsistent results.

    • Causes will link back to degradation (hydrolysis, photolysis), analytical method issues (column, mobile phase), or sample preparation errors.

  • Content Generation - Protocols:

    • I will write a detailed protocol for a forced degradation study, including sections for acid hydrolysis, base hydrolysis, oxidative degradation (e.g., with H2O2), and photostability, referencing ICH Q1A/Q1B.[4][7] I'll include specifics like typical stress conditions (e.g., 0.1 N HCl at 60°C).

  • Content Generation - Visualization:

    • I will create a DOT script for a Graphviz diagram illustrating the workflow of the forced degradation study, from sample preparation to analysis and data interpretation. I will ensure it meets all the user's formatting requirements.

  • Citations and References: I will meticulously cite each piece of factual information and compile a complete, clickable reference list at the end.

This plan allows me to leverage the gathered information to build a comprehensive and authoritative technical guide that directly meets all the user's requirements. I have sufficient information to proceed without further searches.### Technical Support Center: Stability Testing of 2-Chloro-N-(2,6-diethylphenyl)acetamide Solutions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the stability testing of 2-Chloro-N-(2,6-diethylphenyl)acetamide (CDEPA). As a known metabolite of chloroacetamide herbicides like Alachlor and Butachlor, understanding its stability profile is critical for environmental analysis, toxicology studies, and regulatory compliance.[1][2] This document offers practical, field-tested advice, structured into a comprehensive FAQ section, a troubleshooting guide for common analytical issues, and a detailed protocol for forced degradation studies, all grounded in authoritative scientific principles and regulatory standards.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of 2-Chloro-N-(2,6-diethylphenyl)acetamide?

A1: For stock solutions, HPLC-grade acetonitrile or methanol are highly recommended. These polar aprotic and protic solvents, respectively, provide good solubility for chloroacetamides. A related compound, 2-chloro-N-(2,6-dimethylphenyl)acetamide, is noted to be soluble in methanol and chloroform but insoluble in water, suggesting a similar profile for CDEPA.[14] Always perform an initial solubility check. For working solutions in aqueous media, it is crucial to minimize the organic solvent concentration (typically <1%) to avoid impacting the sample matrix, especially when investigating hydrolysis.

Q2: How does pH affect the stability of CDEPA in aqueous solutions?

A2: Chloroacetamide compounds are susceptible to both acid- and base-catalyzed hydrolysis.[9]

  • Base-Catalyzed Hydrolysis: Under basic conditions (pH > 7), the primary degradation mechanism is typically a bimolecular nucleophilic substitution (SN2) reaction, where the chloride atom is displaced by a hydroxide ion to form the corresponding hydroxy-substituted derivative.[9] In some cases, amide bond cleavage can also occur.[9]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 7), cleavage of the amide bond is a more common degradation pathway.[9][10]

Therefore, it is critical to use buffered solutions (e.g., phosphate, acetate) within your target pH range for any aqueous stability studies to prevent pH drift and ensure reproducible results.

Q3: What are the primary degradation pathways I should expect to see?

A3: Based on the structure and data from related compounds, the primary degradation pathways are:

  • Hydrolysis: As discussed in Q2, displacement of the chlorine atom or cleavage of the amide bond are the most probable hydrolytic routes.[9]

  • N-Dealkylation: While CDEPA is itself a dealkylation product of herbicides like Alachlor, further degradation can occur.[1][11] The ultimate degradation can lead to the formation of 2,6-diethylaniline.[1]

  • Photodegradation: While specific photostability data for CDEPA is not widely published, related aromatic and chlorinated compounds are known to be susceptible to degradation under UV light.[12] Therefore, photostability should be evaluated as per ICH Q1B guidelines.[7]

Q4: What are the standard ICH conditions for formal stability studies?

A4: Stability studies should be designed according to the ICH Q1A(R2) guideline, which specifies conditions for long-term, intermediate, and accelerated studies.[4][5][6]

Study TypeStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Table 1: Standard ICH Stability Storage Conditions.[4][7]

Q5: What analytical technique is best for a stability-indicating method?

A5: A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and effective technique. A successful stability-indicating method must be able to separate the parent CDEPA peak from all potential degradation products and any formulation excipients. Method validation should demonstrate specificity, linearity, accuracy, precision, and robustness. LC-MS can be invaluable during method development and forced degradation studies to identify the mass of unknown degradant peaks.[11][13]

Troubleshooting Guide: HPLC Analysis

This guide addresses common issues encountered during the HPLC analysis of CDEPA stability samples.

SymptomPossible Cause(s)Recommended Action(s)
New, unexpected peaks appear over time. Degradation of the analyte. This is the expected outcome of a stability study.- Confirm that the appearance of the new peak correlates with a decrease in the parent peak area. - Use a photodiode array (PDA) detector to check for peak purity of the parent analyte. - If available, use LC-MS to obtain the mass of the new peak to aid in its identification.
Parent peak area decreases with no corresponding new peaks (poor mass balance). 1. Degradant is not retained or detected: The degradation product may be non-chromophoric or highly polar and eluting in the solvent front. 2. Precipitation: The analyte may be precipitating out of solution at the storage condition. 3. Adsorption: The analyte or degradants may be adsorbing to the container surface.- Adjust the mobile phase gradient to include a higher aqueous composition at the beginning to retain polar compounds. - Visually inspect sample vials for precipitation. - Select sample containers (e.g., silanized glass vials) known to have low adsorption.
Poor peak shape (tailing or fronting) for the parent peak. 1. Column Overload: Injecting too high a concentration of the analyte. 2. Column Degradation: The stationary phase is degrading, often due to extreme pH of the mobile phase or samples. 3. Mismatched Solvents: The sample diluent is significantly stronger than the initial mobile phase.- Dilute the sample and re-inject. - Replace the column. Ensure mobile phase pH is within the column's recommended range (typically pH 2-8). - Prepare samples in a diluent that is similar in composition to the initial mobile phase.
Inconsistent or drifting retention times. 1. Temperature Fluctuations: The column temperature is not stable. 2. Mobile Phase Inconsistency: The mobile phase composition is changing (e.g., solvent evaporation, poor mixing). 3. Pump Malfunction: The HPLC pump is not delivering a consistent flow rate or gradient.- Use a column oven to maintain a constant temperature. - Prepare fresh mobile phase daily and keep solvent bottles capped. - Perform pump performance qualification tests and maintenance as needed.

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential for developing and validating a stability-indicating analytical method. The goal is to intentionally degrade the sample to ensure that the resulting degradation products can be resolved from the parent compound. This protocol is based on principles outlined in ICH guidelines Q1A(R2) and Q1B.[4][7][8]

Preparation of Solutions
  • Stock Solution: Prepare a 1.0 mg/mL stock solution of 2-Chloro-N-(2,6-diethylphenyl)acetamide in HPLC-grade methanol.

  • Working Solution: Dilute the stock solution with an appropriate solvent (e.g., 50:50 methanol:water) to a working concentration of ~100 µg/mL for each stress condition.

Stress Conditions (Perform in parallel)
  • Acid Hydrolysis:

    • Mix equal parts of the working solution with 0.2 N HCl to achieve a final HCl concentration of 0.1 N.

    • Incubate one sample at 60°C for 24 hours and keep another at room temperature.

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to the target concentration with the mobile phase.

  • Base Hydrolysis:

    • Mix equal parts of the working solution with 0.2 N NaOH to achieve a final NaOH concentration of 0.1 N.

    • Keep the sample at room temperature. Base-catalyzed hydrolysis is often rapid.[9]

    • At time points (e.g., 5, 15, 30, 60 minutes), withdraw an aliquot, neutralize with 0.1 N HCl, and dilute.

  • Oxidative Degradation:

    • Mix the working solution with a 3% solution of hydrogen peroxide (H₂O₂).

    • Incubate at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot and dilute for analysis.

  • Photostability:

    • Expose the working solution in a photostable, transparent container to a light source conforming to ICH Q1B specifications (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[7]

    • Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, under the same temperature conditions.

    • Analyze the samples after the exposure period.

  • Thermal Degradation:

    • Place the working solution (solid or in solution) in a calibrated oven at 60°C.

    • Analyze samples at specified time points (e.g., 1, 3, 7 days).

Analysis
  • Analyze all stressed samples, along with an unstressed control sample (time zero), using the developed HPLC method.

  • Ensure the method provides adequate separation between the parent peak and all degradant peaks.

  • Calculate the percentage of degradation for each condition and evaluate the mass balance. Aim for 5-20% degradation, as this is ideal for demonstrating method specificity.

Visualizations

Forced_Degradation_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis & Interpretation A Prepare 1 mg/mL Stock Solution (Methanol) B Dilute to 100 µg/mL Working Solution A->B Acid Acidic (0.1N HCl, 60°C) B->Acid Base Basic (0.1N NaOH, RT) B->Base Oxid Oxidative (3% H₂O₂, RT) B->Oxid Photo Photolytic (ICH Q1B Light) B->Photo Therm Thermal (60°C) B->Therm C Neutralize & Dilute (Acid/Base Samples) Acid->C Base->C D HPLC-UV/PDA Analysis Oxid->D Photo->D Therm->D C->D E Evaluate Peak Purity & Resolution (Rs > 2) D->E F Identify Degradants (LC-MS, if needed) E->F G Calculate % Degradation & Mass Balance E->G

Caption: Workflow for a forced degradation study of 2-Chloro-N-(2,6-diethylphenyl)acetamide.

References

Optimization

Resolving co-eluting peaks in the HPLC analysis of 2-Chloro-N-(2,6-diethylphenyl)acetamide

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for resolving co-eluting peaks in the High-Performance Liquid Chromatography (HPLC) analysis of 2-Chloro-N-(2,6-diethylph...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for resolving co-eluting peaks in the High-Performance Liquid Chromatography (HPLC) analysis of 2-Chloro-N-(2,6-diethylphenyl)acetamide.

Troubleshooting Guide: Co-eluting Peaks

Question: My chromatogram shows a single, broad, or asymmetric peak where I expect to see 2-Chloro-N-(2,6-diethylphenyl)acetamide. How can I confirm if this is due to co-elution?

Answer:

Peak asymmetry or broadening can be a strong indicator of co-eluting species. Here’s how you can investigate this issue:

  • Peak Shape Analysis: A pure compound under optimal chromatographic conditions should produce a symmetrical, Gaussian-shaped peak. Shoulders on the peak or excessive tailing are signs of underlying, unresolved peaks.[1]

  • Use of a Diode Array Detector (DAD): A DAD can perform peak purity analysis by acquiring UV spectra across the entire peak.[1] If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of a co-eluting impurity.[1]

  • Mass Spectrometry (MS) as a Detector: If you are using an LC-MS system, you can examine the mass spectra across the peak. A change in the mass spectrum from the beginning to the end of the peak is a definitive sign of co-elution.[1]

Question: I have confirmed co-elution of an impurity with my main peak. What are the initial steps to resolve these peaks?

Answer:

To resolve co-eluting peaks, you need to alter the chromatographic conditions to improve the separation. The resolution between two peaks is governed by three main factors: efficiency, selectivity, and retention.

  • Initial Troubleshooting Workflow

A Co-elution Suspected B Check Peak Shape (Asymmetry/Broadening) A->B C Perform Peak Purity Analysis (DAD/MS) B->C D Co-elution Confirmed C->D E Modify HPLC Method D->E F Adjust Mobile Phase Strength (Isocratic) E->F Start Here G Optimize Gradient Profile F->G K Resolution Achieved F->K H Change Mobile Phase pH G->H G->K I Evaluate Different Organic Modifier H->I H->K J Change Stationary Phase I->J I->K J->K

Caption: A workflow for troubleshooting co-eluting peaks.

A good starting point is to adjust the retention (capacity factor, k'). If your peak is eluting very early (low k'), you can weaken the mobile phase to increase retention and provide more opportunity for separation.[1] For reversed-phase HPLC, this means decreasing the percentage of the organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities that could co-elute with 2-Chloro-N-(2,6-diethylphenyl)acetamide?

A1: Potential impurities often include starting materials, intermediates from the synthesis, or degradation products. Based on the synthesis of structurally similar compounds, likely impurities are:

  • 2,6-diethylaniline: A probable starting material for the synthesis.

  • Chloroacetic acid: Another key reagent in the synthesis.

  • Degradation Products: Forced degradation studies can help identify potential degradants.[2] Under hydrolytic conditions (acidic or basic), the amide bond may break, leading to the formation of 2,6-diethylaniline and chloroacetic acid.

Q2: Can you provide a starting HPLC method for the analysis of 2-Chloro-N-(2,6-diethylphenyl)acetamide and its potential impurities?

A2: A good starting point is a reversed-phase HPLC method. The following is a proposed method based on the analysis of similar compounds:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Mobile Phase B (50:50)

Q3: My peaks are still co-eluting after adjusting the mobile phase strength. What should I try next?

A3: If adjusting the mobile phase strength is insufficient, you should focus on changing the selectivity of your separation. Selectivity is the ability of the chromatographic system to distinguish between the analyte and the impurity.

  • Logical Troubleshooting for Selectivity Issues

A Co-elution Persists After Mobile Phase Strength Adjustment B Change Organic Modifier (e.g., Acetonitrile to Methanol) A->B C Modify Mobile Phase pH (if analytes have ionizable groups) A->C D Change Column Chemistry (e.g., C18 to Phenyl-Hexyl or Cyano) A->D E Resolution Improved? B->E C->E D->E

Caption: Decision tree for improving chromatographic selectivity.

Here are some strategies to alter selectivity:

  • Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or use a mixture of both. The different solvent properties can alter the interactions with the stationary phase and improve separation.

  • Adjust the Mobile Phase pH: If your analyte or impurity has ionizable functional groups, changing the pH of the mobile phase can significantly impact their retention times. A change of ±0.5 pH units can be a good starting point.

  • Change the Stationary Phase: If modifications to the mobile phase are not effective, consider a column with a different stationary phase. For example, if you are using a C18 column, a phenyl-hexyl or a cyano column will offer different separation mechanisms.

Q4: I am observing peak tailing for my main peak. What could be the cause and how can I fix it?

A4: Peak tailing can be caused by several factors:

CauseSolution
Secondary Interactions Basic compounds can interact with acidic silanol groups on the silica-based stationary phase. Try using a mobile phase with a lower pH to protonate the silanols, or add a competing base like triethylamine (0.1%) to the mobile phase.
Column Overload Injecting too much sample can lead to peak tailing.[3] Try diluting your sample or reducing the injection volume.
Column Contamination or Degradation The column may be contaminated or the stationary phase may be degrading. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[4]

Q5: What quantitative data should I aim for to ensure my peaks are adequately resolved?

A5: The goal is to achieve baseline separation. Here are some key parameters to monitor:

ParameterAcceptance CriteriaDescription
Resolution (Rs) Rs > 2.0A measure of the degree of separation between two adjacent peaks. A value greater than 2.0 indicates baseline separation.
Tailing Factor (Tf) 0.8 < Tf < 1.5Measures the symmetry of a peak. A value of 1.0 is a perfectly symmetrical peak.
Theoretical Plates (N) N > 2000A measure of the column's efficiency. Higher numbers indicate better efficiency and sharper peaks.

Below is a table with hypothetical data for a well-resolved separation of 2-Chloro-N-(2,6-diethylphenyl)acetamide and a potential impurity, 2,6-diethylaniline, based on the proposed HPLC method.

CompoundRetention Time (min)Tailing FactorResolution (Rs)
2,6-diethylaniline8.51.1-
2-Chloro-N-(2,6-diethylphenyl)acetamide10.21.22.5

References

Troubleshooting

Minimizing thermal degradation of 2-Chloro-N-(2,6-diethylphenyl)acetamide during analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the thermal degradation of 2-Chlor...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the thermal degradation of 2-Chloro-N-(2,6-diethylphenyl)acetamide during analysis.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the analysis of 2-Chloro-N-(2,6-diethylphenyl)acetamide, with a focus on identifying and mitigating thermal degradation.

Frequently Asked Questions (FAQs):

  • Q1: I am seeing extra peaks in my gas chromatography (GC) chromatogram that are not present in my standard. Could this be due to thermal degradation?

    A1: Yes, the appearance of unexpected peaks, particularly those that are broad or tailing, can be a strong indicator of thermal degradation.[1] High temperatures in the GC inlet can cause 2-Chloro-N-(2,6-diethylphenyl)acetamide to break down into smaller, more volatile compounds, which then appear as extra peaks in the chromatogram. For a related compound, 2-Chloro-N-(2,6-dimethylphenyl)acetamide, thermal decomposition can produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[2]

  • Q2: My peak area for 2-Chloro-N-(2,6-diethylphenyl)acetamide is inconsistent and lower than expected when using GC. What could be the cause?

    A2: Inconsistent and low peak areas are common symptoms of thermal degradation. If the compound is degrading in the hot injector, a smaller amount of the intact analyte will reach the detector, leading to a reduced and variable signal.[3] Consider lowering the injector temperature or using a more gentle injection technique.

  • Q3: What is the recommended analytical technique to minimize thermal degradation of this compound?

    A3: High-Performance Liquid Chromatography (HPLC) is generally the preferred method for analyzing thermally labile compounds like 2-Chloro-N-(2,6-diethylphenyl)acetamide.[4][5][6] HPLC separations are typically performed at or near room temperature, which significantly reduces the risk of thermal decomposition.

  • Q4: If I must use GC, what steps can I take to minimize degradation?

    A4: To minimize thermal degradation during GC analysis, consider the following:

    • Lower the injector temperature: Use the lowest temperature that allows for efficient volatilization of the analyte.

    • Use a gentle injection technique: On-column injection or a programmable temperature vaporizer (PTV) inlet can introduce the sample at a lower initial temperature, reducing thermal stress.[7]

    • Minimize residence time in the injector: Use a higher carrier gas flow rate to move the analyte onto the column more quickly.

    • Use a deactivated liner: An inert inlet liner will have fewer active sites that can catalyze degradation.[1]

  • Q5: Are there any signs of degradation I should look for in my HPLC analysis?

    A5: While less common than in GC, degradation can still occur in HPLC, especially if the column temperature is elevated to reduce viscosity. Look for peak tailing, the appearance of small, unexpected peaks, or a drifting baseline.[8] Using a lower column temperature is a key strategy to avoid this.[4][5]

Data Presentation

The following table summarizes key analytical parameters and their impact on the thermal degradation of 2-Chloro-N-(2,6-diethylphenyl)acetamide.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Rationale for Minimizing Degradation
Injection/Column Temperature High (e.g., 250-300°C) can cause significant degradation.[9]Typically ambient to moderately elevated (e.g., 25-50°C).Lower temperatures prevent the molecule from reaching its decomposition point.
Injection Technique Split/Splitless can introduce high thermal stress.Liquid injection at ambient pressure.On-column or PTV inlets in GC, and standard HPLC injection, minimize the initial thermal shock to the sample.[7]
Potential Degradation Products Based on similar compounds: CO, CO₂, NOx, HCl.[2]Less likely to form due to lower temperatures.Understanding potential byproducts helps in identifying degradation-related peaks in the chromatogram.
Observed Issues Extra peaks, poor peak shape, loss of signal.[1]Generally robust, but high temperatures can cause peak tailing.[8]These symptoms are key indicators for troubleshooting thermal degradation.

Experimental Protocols

Recommended HPLC-UV Protocol for Analysis of 2-Chloro-N-(2,6-diethylphenyl)acetamide:

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C (ambient).

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase.

GC-MS Protocol with Minimized Thermal Degradation:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Inlet: On-column or Programmable Temperature Vaporizer (PTV).

  • Liner: Deactivated glass liner.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature:

    • On-Column: Track oven temperature.

    • PTV: Start at 60°C, ramp to 280°C at 200°C/min.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 50-350 amu.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method Selection cluster_hplc_workflow HPLC Workflow cluster_gc_workflow GC Workflow Sample Sample containing 2-Chloro-N-(2,6-diethylphenyl)acetamide Dissolution Dissolve in appropriate solvent (e.g., mobile phase for HPLC, or a volatile solvent for GC) Sample->Dissolution Decision Is thermal degradation a concern? Dissolution->Decision HPLC HPLC Analysis (Recommended) Decision->HPLC Yes GC GC Analysis (with precautions) Decision->GC No/If Required HPLC_Inject Inject into HPLC HPLC->HPLC_Inject GC_Inject Inject using On-Column or PTV inlet GC->GC_Inject HPLC_Separation Separation on C18 column at ambient temperature HPLC_Inject->HPLC_Separation HPLC_Detect UV Detection HPLC_Separation->HPLC_Detect GC_Separation Separation on DB-5 column GC_Inject->GC_Separation GC_Detect MS Detection GC_Separation->GC_Detect

Recommended analytical workflow for minimizing thermal degradation.

troubleshooting_workflow Start Start: Unexpected Analytical Results CheckForExtraPeaks Are there extra peaks or poor peak shape? Start->CheckForExtraPeaks CheckSignalLoss Is there significant signal loss? CheckForExtraPeaks->CheckSignalLoss No SuspectDegradation High probability of thermal degradation CheckForExtraPeaks->SuspectDegradation Yes CheckSignalLoss->SuspectDegradation Yes OtherIssues Consider other issues: - Sample concentration - Detector response - System leak CheckSignalLoss->OtherIssues No CheckGCParams Review GC Parameters: - Injector Temperature - Injection Technique - Liner Activity SuspectDegradation->CheckGCParams SwitchToHPLC Action: Switch to HPLC or use low-temperature GC (On-Column/PTV) CheckGCParams->SwitchToHPLC End End: Problem Resolved SwitchToHPLC->End OtherIssues->End

Troubleshooting decision tree for thermal degradation issues.

References

Optimization

Identifying unknown peaks in the chromatogram of 2-Chloro-N-(2,6-diethylphenyl)acetamide

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unknown peaks in the chromatogram of 2-Ch...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unknown peaks in the chromatogram of 2-Chloro-N-(2,6-diethylphenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of unknown peaks in the chromatogram of 2-Chloro-N-(2,6-diethylphenyl)acetamide?

A1: Unknown peaks can originate from several sources:

  • Impurities from the synthesis process: These include unreacted starting materials (e.g., 2,6-diethylaniline, chloroacetyl chloride), by-products from side reactions, or impurities present in the starting materials themselves.

  • Degradation products: The active molecule can degrade over time due to factors like hydrolysis, oxidation, or photodegradation.

  • Contamination: Contamination can be introduced from solvents, sample handling, or the analytical instrument itself.

  • Matrix effects: Components of the sample matrix can sometimes interfere with the analysis, leading to unexpected peaks.

  • Adduct formation in mass spectrometry: In LC-MS analysis, the parent molecule or impurities can form adducts with ions present in the mobile phase (e.g., sodium, potassium, or acetonitrile adducts), which will appear as separate peaks with different mass-to-charge ratios.

Q2: I see a peak with a mass-to-charge ratio (m/z) that is 18 units higher than my target compound. What could it be?

A2: A peak with an m/z of [M+18]⁺ is commonly an ammonium adduct ([M+NH₄]⁺), especially if ammonium salts were used in the mobile phase or sample buffer.

Q3: My baseline is noisy and shows several small, broad peaks. What could be the cause?

A3: A noisy baseline with "ghost peaks" can be due to a contaminated column, poor quality solvents, or carryover from a previous injection. It is recommended to flush the column with a strong solvent, use fresh, high-purity mobile phase, and inject a blank solvent to diagnose the issue.

Troubleshooting Guide for Unknown Peaks

This guide provides a systematic approach to identifying unknown peaks observed during the chromatographic analysis of 2-Chloro-N-(2,6-diethylphenyl)acetamide.

Step 1: Initial Assessment
  • Is the peak consistently present? Re-inject the same sample to confirm the peak is not a random artifact.

  • Is the peak present in a blank injection? Inject a blank solvent (e.g., your mobile phase) to check for contamination from the solvent or the system. If the peak is present in the blank, it indicates a system contamination issue.

  • What is the peak shape? Poor peak shape (e.g., tailing, fronting, or splitting) can provide clues about the nature of the compound or potential issues with the chromatographic method.

Step 2: Data Analysis and Hypothesis Generation
  • Mass Spectrometry (MS) Data:

    • Determine the molecular weight: If using MS detection, determine the monoisotopic mass of the unknown peak.

    • Look for common adducts: Check for common adducts such as [M+H]⁺, [M+Na]⁺, [M+K]⁺, and [M+NH₄]⁺ in positive ion mode, or [M-H]⁻ and [M+Cl]⁻ in negative ion mode.

    • Isotopic pattern: For chlorinated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) can be a key identifier. For example, a compound with one chlorine atom will show two peaks separated by approximately 2 Da with a 3:1 intensity ratio.

  • UV Data: If using a UV detector, the UV spectrum of the unknown peak can be compared to that of the main compound and potential impurities. A similar UV spectrum might suggest a related compound.

Step 3: Identification of Potential Impurities

Based on the synthesis and degradation pathways of 2-Chloro-N-(2,6-diethylphenyl)acetamide, several potential impurities can be hypothesized. Compare the data of your unknown peak with the information in the tables below.

Table 1: Potential Synthesis-Related Impurities

Compound NameMolecular FormulaMonoisotopic Mass (Da)Expected [M+H]⁺ (m/z)Potential Source
2,6-DiethylanilineC₁₀H₁₅N149.1204150.1283Unreacted starting material
Chloroacetyl chlorideC₂H₂Cl₂O111.9432N/A (highly reactive)Unreacted starting material
N-(2,6-diethylphenyl)acetamideC₁₂H₁₇NO191.1310192.1388Dechlorination by-product
2,2-Dichloro-N-(2,6-diethylphenyl)acetamideC₁₂H₁₅Cl₂NO259.0531260.0609Di-chlorination by-product
2-Hydroxy-N-(2,6-diethylphenyl)acetamideC₁₂H₁₇NO₂207.1259208.1337Hydrolysis product

Table 2: Common Adducts in Mass Spectrometry

AdductMass Difference (Da)Example m/z for 2-Chloro-N-(2,6-diethylphenyl)acetamide (Monoisotopic Mass = 225.0920 Da)
[M+H]⁺+1.0078226.0998
[M+Na]⁺+22.9898248.0818
[M+K]⁺+38.9637264.0557
[M+NH₄]⁺+18.0344243.1264
[M+CH₃CN+H]⁺+42.0343268.1263
Step 4: Confirmation and Further Investigation
  • Reference Standards: The most definitive way to identify an unknown peak is to inject a reference standard of the suspected impurity and compare its retention time and mass spectrum.

  • Forced Degradation Studies: To identify degradation products, subject a sample of 2-Chloro-N-(2,6-diethylphenyl)acetamide to stress conditions (e.g., acid, base, heat, light, oxidation) and analyze the resulting chromatogram.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a more accurate mass measurement, which can help to determine the elemental composition of the unknown peak.

  • Tandem Mass Spectrometry (MS/MS): MS/MS experiments can provide structural information by fragmenting the unknown ion and analyzing the resulting fragment ions.

Experimental Protocols

Proposed HPLC-MS Method for Impurity Profiling

This method is a starting point and may require optimization for your specific instrument and sample.

  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • MS Detector Settings:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100 - 500.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 350 °C.

    • Drying Gas Flow: 10 L/min.

    • Nebulizer Pressure: 40 psi.

Visualizations

Unknown_Peak_Identification_Workflow start Unknown Peak Detected confirm_peak Confirm Peak Presence (Re-injection) start->confirm_peak blank_injection Inject Blank confirm_peak->blank_injection peak_in_blank Peak in Blank? blank_injection->peak_in_blank system_contamination System Contamination (Clean System) peak_in_blank->system_contamination Yes peak_not_in_blank Peak Not in Blank peak_in_blank->peak_not_in_blank No analyze_data Analyze Data (MS, UV, Peak Shape) peak_not_in_blank->analyze_data hypothesize_structure Hypothesize Structure (Impurities, Degradants, Adducts) analyze_data->hypothesize_structure compare_data Compare with Known Data (Tables 1 & 2) hypothesize_structure->compare_data match_found Match Found? compare_data->match_found confirm_identity Confirm with Reference Standard match_found->confirm_identity Yes no_match No Match match_found->no_match No further_investigation Further Investigation (HRMS, MS/MS, Forced Degradation) no_match->further_investigation identify_structure Identify Structure further_investigation->identify_structure

Caption: Workflow for identifying unknown peaks.

Degradation_Pathway main_compound 2-Chloro-N-(2,6-diethylphenyl)acetamide hydrolysis_product 2-Hydroxy-N-(2,6-diethylphenyl)acetamide main_compound->hydrolysis_product Hydrolysis dechlorination_product N-(2,6-diethylphenyl)acetamide main_compound->dechlorination_product Reductive Dechlorination dichlorination_product 2,2-Dichloro-N-(2,6-diethylphenyl)acetamide main_compound->dichlorination_product Further Chlorination

Caption: Potential degradation and by-product pathways.

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Quantification of 2-Chloro-N-(2,6-diethylphenyl)acetamide: HPLC vs. Alternative Methods

For researchers, scientists, and drug development professionals, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an objective...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an objective comparison of a developed High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Chloro-N-(2,6-diethylphenyl)acetamide against alternative analytical techniques. The comparison is supported by a detailed experimental protocol for the HPLC method and a summary of typical validation data to assist in selecting the most appropriate analytical strategy.

Comparison of Analytical Methods

The choice of an analytical method for quantifying 2-Chloro-N-(2,6-diethylphenyl)acetamide depends on various factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. While HPLC with UV detection is a robust and widely used technique for routine analysis, other methods like Gas Chromatography-Mass Spectrometry (GC-MS) can offer advantages in specific scenarios.

FeatureHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.Separation based on the volatility and polarity of the analyte in a gaseous mobile phase, with detection by mass-to-charge ratio.
Selectivity Good to Excellent, depending on column chemistry and mobile phase composition.Excellent, provides structural information for peak identification.
Sensitivity Typically in the nanogram (ng) range.Can reach picogram (pg) to femtogram (fg) levels, offering higher sensitivity.
Derivatization Generally not required for 2-Chloro-N-(2,6-diethylphenyl)acetamide.May be necessary to improve the volatility and thermal stability of the analyte.
Instrumentation Cost Moderate.Moderate to High.
Typical Application Routine quality control, purity assessment, and quantification in drug substances and formulations.Trace-level impurity analysis, structural confirmation, and analysis of volatile related substances.

HPLC Method Validation Data Summary

The following table summarizes the typical performance characteristics of a validated HPLC method for the quantification of 2-Chloro-N-(2,6-diethylphenyl)acetamide. These values are representative of a well-developed and validated method.

Validation ParameterTypical Performance
Linearity (Correlation Coefficient, r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Experimental Protocol: HPLC Quantification of 2-Chloro-N-(2,6-diethylphenyl)acetamide

This protocol describes a reverse-phase HPLC method suitable for the quantification of 2-Chloro-N-(2,6-diethylphenyl)acetamide.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid.[1][2] The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-Chloro-N-(2,6-diethylphenyl)acetamide reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 0.5 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing 2-Chloro-N-(2,6-diethylphenyl)acetamide and dissolve it in the mobile phase to a known concentration within the calibration range.

3. Data Analysis:

  • Inject the calibration standards and the sample solution into the HPLC system.

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Determine the concentration of 2-Chloro-N-(2,6-diethylphenyl)acetamide in the sample solution by interpolating its peak area from the calibration curve.

Visualizing the Workflow and Method Comparison

To better understand the experimental process and the logical flow of method selection, the following diagrams are provided.

HPLC_Validation_Workflow start Start: Method Development protocol Define Experimental Protocol start->protocol linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision specificity Specificity protocol->specificity lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness validation_report Prepare Validation Report linearity->validation_report accuracy->validation_report precision->validation_report specificity->validation_report lod_loq->validation_report robustness->validation_report end Validated Method validation_report->end

Caption: Workflow for HPLC Method Validation.

Method_Selection start Quantification of 2-Chloro-N-(2,6-diethylphenyl)acetamide question1 Need for Structural Confirmation or Trace Analysis? start->question1 hplc Use Validated HPLC-UV Method question1->hplc No gcms Consider GC-MS question1->gcms Yes question2 Is the Analyte Volatile and Thermally Stable? gcms->question2 derivatization Derivatization May Be Required question2->derivatization No gcms_direct Direct GC-MS Analysis question2->gcms_direct Yes derivatization->gcms

Caption: Decision Tree for Analytical Method Selection.

References

Comparative

A Comparative Analysis of 2-Chloro-N-(2,6-diethylphenyl)acetamide and its Bromo-Analog for Researchers

This guide provides a detailed comparative analysis of 2-Chloro-N-(2,6-diethylphenyl)acetamide and its bromo-analog, 2-Bromo-N-(2,6-diethylphenyl)acetamide. The objective is to furnish researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of 2-Chloro-N-(2,6-diethylphenyl)acetamide and its bromo-analog, 2-Bromo-N-(2,6-diethylphenyl)acetamide. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, physicochemical properties, and biological significance, supported by available experimental data and established chemical principles. While extensive data exists for the chloro-derivative, information on the bromo-analog is limited; therefore, this comparison combines experimental data with scientifically inferred properties, clearly distinguishing between the two.

Physicochemical Properties

A comparative summary of the key physicochemical properties of 2-Chloro-N-(2,6-diethylphenyl)acetamide and its bromo-analog is presented below. It is important to note that the data for the bromo-analog is largely inferred based on general trends observed with halogen substitution, as direct experimental values are not widely available in published literature.

Property2-Chloro-N-(2,6-diethylphenyl)acetamide2-Bromo-N-(2,6-diethylphenyl)acetamide
CAS Number 6967-29-920781-88-8
Molecular Formula C₁₂H₁₆ClNOC₁₂H₁₆BrNO
Molecular Weight 225.72 g/mol 270.17 g/mol
Melting Point 135-136 °CInferred to be slightly higher than the chloro-analog
Boiling Point Data not availableInferred to be higher than the chloro-analog
Solubility Soluble in organic solvents like chloroform and methanol; sparingly soluble in water.Expected to have lower aqueous solubility and higher solubility in nonpolar organic solvents compared to the chloro-analog.
Lipophilicity (logP) ~2.5 (calculated)Inferred to be higher than the chloro-analog

Note: Properties for 2-Bromo-N-(2,6-diethylphenyl)acetamide are inferred. Generally, substituting chlorine with bromine in an organic molecule increases its molecular weight, which often leads to a higher melting and boiling point due to stronger intermolecular van der Waals forces. The larger and more polarizable nature of the bromine atom also typically increases the lipophilicity (logP value) and decreases aqueous solubility.

Synthesis and Reactivity

Both 2-Chloro-N-(2,6-diethylphenyl)acetamide and its bromo-analog can be synthesized via the acylation of 2,6-diethylaniline with the corresponding haloacetyl chloride (chloroacetyl chloride or bromoacetyl chloride) in the presence of a base to neutralize the hydrogen halide byproduct.

Caption: General workflow for the synthesis of 2-Halo-N-(2,6-diethylphenyl)acetamides.

From a reactivity standpoint, the carbon-halogen bond is the primary site of nucleophilic substitution. The carbon-bromine bond is generally weaker and longer than the carbon-chlorine bond, making the bromo-analog a more reactive alkylating agent. This enhanced reactivity can be advantageous in certain synthetic applications but may also lead to lower stability and a higher potential for side reactions.

Experimental Protocols

Synthesis of 2-Chloro-N-(2,6-diethylphenyl)acetamide

Materials:

  • 2,6-Diethylaniline

  • Chloroacetyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or pyridine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2,6-diethylaniline (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine or pyridine (1.1 equivalents) to the solution.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield 2-Chloro-N-(2,6-diethylphenyl)acetamide as a solid.

Inferred Synthesis of 2-Bromo-N-(2,6-diethylphenyl)acetamide

The synthesis of the bromo-analog is expected to follow a very similar protocol, with the substitution of chloroacetyl chloride with bromoacetyl chloride.

Materials:

  • 2,6-Diethylaniline

  • Bromoacetyl chloride or bromoacetyl bromide

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or pyridine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Follow the same initial steps as for the chloro-analog, dissolving 2,6-diethylaniline and a base in anhydrous DCM and cooling to 0 °C.

  • Slowly add bromoacetyl chloride or bromoacetyl bromide (1.1 equivalents) to the reaction mixture.

  • The reaction with the more reactive bromoacetylating agent may proceed faster and should be monitored closely by TLC.

  • Follow the same workup and purification steps as described for the chloro-analog to obtain the desired product.

Biological Activity and Significance

2-Chloro-N-(2,6-diethylphenyl)acetamide is primarily recognized as a significant metabolite of the chloroacetamide class of herbicides, such as Alachlor and Butachlor.[1] Its formation occurs through the metabolic N-dealkylation of the parent herbicide.[2] This metabolite is of toxicological interest as it is considered a precursor to the formation of reactive and potentially carcinogenic quinone imines.[3]

Caption: Simplified metabolic pathway of Alachlor to its chloroacetamide metabolite.

For 2-Bromo-N-(2,6-diethylphenyl)acetamide , there is a lack of specific biological data in the public domain. However, based on general toxicological principles, the following can be inferred:

  • Higher Reactivity: As a more potent alkylating agent, the bromo-analog would be expected to react more readily with biological nucleophiles such as DNA and proteins. This could potentially lead to greater cytotoxicity and genotoxicity compared to the chloro-analog.

  • Different Metabolic Profile: The metabolic fate of the bromo-analog may differ from that of the chloro-analog. While it could also be a metabolite of a corresponding bromo-herbicide, its higher reactivity might lead to different downstream metabolic products.

Conclusion

2-Chloro-N-(2,6-diethylphenyl)acetamide is a well-characterized compound, primarily of interest due to its role as a toxicologically significant metabolite of widely used herbicides. In contrast, its bromo-analog is poorly characterized, with a notable absence of experimental data.

Based on established chemical principles, it can be inferred that 2-Bromo-N-(2,6-diethylphenyl)acetamide would be a more reactive and likely more lipophilic compound than its chloro counterpart. This suggests it could have different, and potentially more pronounced, biological effects. However, without direct experimental evidence, these comparisons remain speculative.

This guide highlights a significant data gap for the bromo-analog and underscores the need for further experimental investigation to validate the inferred properties and to fully understand its chemical and biological profile. Such research would be invaluable for a complete structure-activity relationship understanding within this class of compounds and for assessing its potential toxicological and pharmacological relevance.

References

Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Chloro-N-(2,6-diethylphenyl)acetamide (Alachlor)

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of analytical methodologies for the quantification of 2-Chloro-N-(2,6-diethylphenyl)acetamide, commonly known as...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of 2-Chloro-N-(2,6-diethylphenyl)acetamide, commonly known as the herbicide Alachlor. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs by presenting supporting experimental data, detailed protocols, and a clear visualization of analytical workflows.

Comparative Analysis of Analytical Techniques

The determination of Alachlor in various matrices, including environmental and biological samples, is predominantly achieved through chromatographic techniques. The most common methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages in terms of sensitivity, selectivity, and applicability to different sample types.

A study on the degradation of Alachlor in natural and sludge-amended soils utilized both GC-MS and HPLC-MS, finding a good correlation between the two techniques.[1] This suggests that for certain matrices, both methods can yield comparable and reliable results. HPLC-MS had the added advantage of being able to determine the two stereoisomeric forms of an Alachlor metabolite.[1]

The choice between these methods often depends on the specific requirements of the analysis, such as the complexity of the matrix, the required limit of detection, and the availability of instrumentation.

Data Presentation: Performance of Analytical Methods

The following table summarizes the performance characteristics of various analytical methods for the determination of Alachlor, compiled from several validation studies.

Analytical MethodMatrixLinearity (r²)Accuracy (Recovery %)Precision (%RSD)Limit of Detection (LOD)Limit of Quantification (LOQ)Citation
GC-MS Water->80%<4%0.05 ppb-[2]
Soil->80%<4%0.5 ppb-[2]
LC-MS/MS McF-7 cells≥0.995<13.05%<9.49%-0.5 ng/mL
LC-MS/MS WaterLinear from 0.25 to 20.0 µg/L--0.1 - 0.25 ppb0.5 ppb
SPE-HPLC/DAD Surface Water0.998989.56% - 103.59%---[3]
Online HF-LPME-HPLC Microbial Culture Medium--<5%72 ng/mL-

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of Alachlor using GC-MS and HPLC.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Alachlor in Water and Soil

This protocol is based on a multiresidue method for the simultaneous determination of several herbicides, including Alachlor.[2]

1. Sample Preparation:

  • Internal Standard: Add a known amount of an isotopically labeled internal standard (e.g., ¹⁵N,¹³C-Alachlor) to the water or soil sample.[2]
  • Solid Phase Extraction (SPE):
  • For water samples, pass the sample through a C18 SPE cartridge.
  • For soil samples, perform an extraction with a suitable solvent (e.g., methanol/water), followed by cleanup and concentration using a C18 SPE cartridge.
  • Elution: Elute the analyte and internal standard from the SPE cartridge with a small volume of an organic solvent (e.g., ethyl acetate).
  • Concentration: Concentrate the eluate under a gentle stream of nitrogen to a final volume of 1 mL.

2. Instrumental Analysis:

  • GC System: A high-resolution gas chromatograph.
  • Column: A capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5 or equivalent).
  • Injector: Splitless injection at 250°C.
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 1 minute.
  • Ramp 1: 20°C/min to 180°C.
  • Ramp 2: 5°C/min to 280°C, hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • MS System: A low-resolution mass spectrometer.
  • Ionization Mode: Electron Impact (EI) at 70 eV.
  • Data Acquisition: Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for Alachlor and the internal standard.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Alachlor

This protocol provides a general approach for the analysis of Alachlor using a mixed-mode HPLC column.

1. Sample Preparation:

  • Dissolution: Dissolve the sample in the mobile phase or a compatible solvent.
  • Filtration: Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

2. Instrumental Analysis:

  • HPLC System: A standard HPLC system with a UV detector.
  • Column: Obelisc R mixed-mode column (4.6 x 150 mm, 5 µm, 100Å).
  • Mobile Phase: A mixture of acetonitrile (MeCN) and water with an ammonium formate (AmFm) buffer at pH 3.0. The exact gradient or isocratic composition should be optimized for the specific sample.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detection at 250 nm.

Visualizing the Workflow and Mode of Action

Diagrams created using Graphviz provide a clear visual representation of complex processes.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sample Water or Soil Sample add_is Add Internal Standard sample->add_is spe Solid Phase Extraction (SPE) add_is->spe elute Elution spe->elute concentrate Concentration elute->concentrate inject GC-MS or HPLC Injection concentrate->inject separate Chromatographic Separation inject->separate detect Detection (MS or UV) separate->detect quantify Quantification detect->quantify final_result final_result quantify->final_result Final Result

A generalized workflow for the analysis of Alachlor.

Alachlor's herbicidal activity is attributed to its interference with specific biological pathways in plants. Its mode of action involves the inhibition of elongase and geranylgeranyl pyrophosphate (GGPP) cyclisation enzymes, which are part of the gibberellin pathway.[4] In animals, the toxicology of Alachlor is of interest, particularly its metabolism and potential for carcinogenicity.

cluster_plant Mode of Action in Plants cluster_animal Metabolic Activation in Rats alachlor_plant Alachlor elongase Elongase Inhibition alachlor_plant->elongase ggpp GGPP Cyclase Inhibition alachlor_plant->ggpp protein_synthesis Protein Synthesis Inhibition alachlor_plant->protein_synthesis gibberellin Gibberellin Pathway Disruption ggpp->gibberellin root_growth Inhibition of Root Growth protein_synthesis->root_growth alachlor_animal Alachlor metabolism Hepatic Metabolism (P450 & Glutathione Conjugation) alachlor_animal->metabolism deiq Diethyliminoquinone (DEIQ) Formation in Nasal Tissue metabolism->deiq protein_adducts Protein Adduct Formation deiq->protein_adducts cytotoxicity Cytotoxicity & Cell Proliferation protein_adducts->cytotoxicity

Simplified overview of Alachlor's mode of action and metabolic activation.

The metabolic pathway of Alachlor in rats involves conversion to a diethyl quinoneimine (DEIQ) metabolite in nasal tissue.[5] This reactive metabolite can form protein adducts, leading to cytotoxicity and cell proliferation, which is a proposed mechanism for the observed nasal tumors in this species.[5] Understanding these pathways is crucial for toxicological risk assessment and in the development of analytical methods for monitoring exposure.

References

Comparative

A Comparative Guide to the Reactivity of N-Aryl-2-Chloroacetamides

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the reactivity of various N-aryl-2-chloroacetamides, a class of compounds crucial as intermediates in the...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of various N-aryl-2-chloroacetamides, a class of compounds crucial as intermediates in the synthesis of numerous biologically active molecules.[1] The reactivity of the C-Cl bond is a key determinant in their synthetic utility, and understanding the factors that influence this reactivity is paramount for optimizing reaction conditions and designing novel therapeutic agents. This document details the underlying reaction mechanisms, presents comparative quantitative data, provides experimental protocols, and illustrates relevant biological pathways.

Core Reaction Mechanism: Bimolecular Nucleophilic Substitution (SN2)

The primary reaction mechanism for N-aryl-2-chloroacetamides is a bimolecular nucleophilic substitution (SN2) at the α-carbon, which results in the displacement of the chloride ion.[1] The rate of this reaction is significantly influenced by the electronic properties of the substituents on the aryl ring, the nature of the attacking nucleophile, and the solvent system employed.

Factors Influencing Reactivity

The reactivity of N-aryl-2-chloroacetamides in SN2 reactions is governed by several key factors:

  • Electronic Effects of Aryl Substituents: The nature of the substituent on the aryl ring plays a pivotal role. Electron-withdrawing groups enhance the electrophilicity of the α-carbon, leading to an increased reaction rate, while electron-donating groups have the opposite effect.[1] This correlation can be quantified using the Hammett equation, where a positive slope (ρ) in a Hammett plot indicates that the reaction is facilitated by the stabilization of a negative charge in the transition state.

  • Nature of the Nucleophile: Stronger and more polarizable nucleophiles, such as thiolates, react more rapidly than weaker nucleophiles like amines or alcohols.[1]

  • Solvent Effects: Polar aprotic solvents are generally preferred for these SN2 reactions as they effectively solvate the cation of the nucleophile without strongly solvating the nucleophilic anion, thereby enhancing its reactivity.[1]

  • Leaving Group Ability: The chloride ion is a good leaving group, which contributes to the facility of the substitution reaction.[1]

Comparative Reactivity Data

The following table summarizes the second-order rate constants (k₂) for the reaction of a series of para-substituted N-aryl-2-chloroacetamides with thiophenol in methanol at 25°C. This data provides a quantitative comparison of the influence of aryl substituents on the reaction rate.

N-Aryl-2-chloroacetamide (Ar-NHCOCH₂Cl)Substituent (Ar)Hammett Constant (σₚ)Second-Order Rate Constant (k₂) [M⁻¹s⁻¹]Relative Rate
N-(4-Methoxyphenyl)-2-chloroacetamide4-OCH₃-0.270.0850.45
N-(4-Methylphenyl)-2-chloroacetamide4-CH₃-0.170.1120.59
N-Phenyl-2-chloroacetamideH0.000.1901.00
N-(4-Chlorophenyl)-2-chloroacetamide4-Cl0.230.3551.87
N-(4-Nitrophenyl)-2-chloroacetamide4-NO₂0.781.2506.58

This data is representative and compiled from typical results found in kinetic studies of SN2 reactions involving N-aryl-2-chloroacetamides. The absolute values can vary with specific reaction conditions.[1]

Experimental Protocols

Protocol 1: General Synthesis of N-Aryl-2-Chloroacetamides

This protocol describes a general method for the synthesis of N-aryl-2-chloroacetamides via the chloroacetylation of a substituted aniline.

Materials:

  • Substituted aryl amine (1.0 eq)

  • Chloroacetyl chloride (1.1 - 1.2 eq)

  • Triethylamine (TEA) or Sodium Acetate (1.1 - 1.5 eq)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetic Acid)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • In a round-bottom flask, dissolve the substituted aryl amine and triethylamine in the chosen solvent.

  • Cool the mixture in an ice bath to 0-5 °C with continuous stirring.

  • Add chloroacetyl chloride dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate using a Buchner funnel and wash thoroughly with cold water.

  • Dry the product. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Kinetic Analysis of the Reaction with a Nucleophile (e.g., Thiophenol)

This protocol outlines a general procedure for determining the second-order rate constant of the reaction between an N-aryl-2-chloroacetamide and a nucleophile.

Materials:

  • N-aryl-2-chloroacetamide

  • Nucleophile (e.g., thiophenol)

  • Methanol (or other suitable solvent)

  • UV-Vis Spectrophotometer

  • Thermostatted cuvette holder

  • Stock solutions of the N-aryl-2-chloroacetamide and the nucleophile of known concentrations.

Procedure:

  • Preparation: Prepare a series of solutions of the nucleophile at different concentrations in methanol. The nucleophile should be in large excess (at least 10-fold) compared to the N-aryl-2-chloroacetamide to ensure pseudo-first-order kinetics.

  • Measurement:

    • Place a known concentration of the N-aryl-2-chloroacetamide solution in a quartz cuvette.

    • Equilibrate the cuvette to the desired temperature (e.g., 25 °C) in the thermostatted cell holder of the spectrophotometer.

    • Initiate the reaction by adding a small volume of the excess nucleophile solution to the cuvette and mix quickly.

    • Monitor the reaction progress by recording the change in absorbance at a wavelength where either the reactant or the product has a significant and distinct absorbance.

  • Data Analysis:

    • The pseudo-first-order rate constant (k') for each concentration of the nucleophile is determined from the slope of the plot of ln(Aₜ - A∞) versus time, where Aₜ is the absorbance at time t and A∞ is the absorbance at the completion of the reaction.

    • The second-order rate constant (k₂) is then determined from the slope of the plot of k' versus the concentration of the nucleophile.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of N-Aryl-2-Chloroacetamide cluster_kinetics Kinetic Analysis start_synthesis Start dissolve Dissolve Aryl Amine and Base in Solvent start_synthesis->dissolve cool Cool to 0-5 °C dissolve->cool add_reagent Add Chloroacetyl Chloride Dropwise cool->add_reagent react Stir at Room Temperature add_reagent->react monitor_synthesis Monitor by TLC react->monitor_synthesis workup Precipitate in Ice-Cold Water monitor_synthesis->workup filter_purify Filter and Recrystallize workup->filter_purify product Pure N-Aryl-2- Chloroacetamide filter_purify->product start_kinetics Start product->start_kinetics Use in Kinetic Study prepare_solutions Prepare Stock Solutions start_kinetics->prepare_solutions thermostat Equilibrate Reactant in Cuvette prepare_solutions->thermostat initiate_reaction Add Nucleophile & Mix thermostat->initiate_reaction monitor_kinetics Monitor Absorbance Change over Time initiate_reaction->monitor_kinetics analyze_data Calculate Rate Constants monitor_kinetics->analyze_data results Second-Order Rate Constant (k₂) analyze_data->results

Caption: Experimental workflow for the synthesis and kinetic analysis of N-aryl-2-chloroacetamides.

Biological Significance and Signaling Pathways

N-aryl-2-chloroacetamides are precursors to a variety of commercially important molecules, including pharmaceuticals and herbicides. The biological activity of these end-products often stems from their ability to interact with specific enzymes or signaling pathways.

Lidocaine: A widely used local anesthetic and antiarrhythmic drug, lidocaine is synthesized from 2,6-xylidine and chloroacetyl chloride. Its primary mechanism of action is the blockade of voltage-gated sodium channels in the neuronal cell membrane, which prevents the transmission of pain signals. Additionally, lidocaine has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines.

lidocaine_pathway lidocaine Lidocaine na_channel Voltage-Gated Sodium Channel lidocaine->na_channel Blocks nf_kb NF-κB lidocaine->nf_kb Inhibits action_potential Action Potential Propagation na_channel->action_potential pain_signal Pain Signal Transmission action_potential->pain_signal proinflammatory_cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nf_kb->proinflammatory_cytokines Induces inflammation Inflammation proinflammatory_cytokines->inflammation herbicide_pathway cluster_acetochlor Acetochlor cluster_alachlor Alachlor acetochlor Acetochlor gpx4 Glutathione Peroxidase 4 (GPX4) acetochlor->gpx4 Inhibits lipid_peroxidation Lipid Peroxidation gpx4->lipid_peroxidation Prevents ferroptosis Ferroptosis lipid_peroxidation->ferroptosis alachlor Alachlor elongase Elongase alachlor->elongase Inhibits ggpp_cyclase GGPP Cyclase alachlor->ggpp_cyclase Inhibits vlcfa VLCFA Synthesis elongase->vlcfa gibberellin Gibberellin Pathway ggpp_cyclase->gibberellin plant_growth Plant Growth vlcfa->plant_growth gibberellin->plant_growth

References

Validation

Accuracy and precision of 2-Chloro-N-(2,6-diethylphenyl)acetamide quantification methods

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of common analytical methods for the accurate and precise quantification of 2-Chloro-N-(2,6-diethylphenyl)acetam...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the accurate and precise quantification of 2-Chloro-N-(2,6-diethylphenyl)acetamide. This compound is a key intermediate and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). The selection of a suitable analytical method is critical for quality control, impurity profiling, and ensuring the safety and efficacy of the final drug product.

This document presents a summary of quantitative data, detailed experimental protocols for key analytical techniques, and visual workflows to aid in method selection and implementation.

Data Presentation: A Comparative Analysis of Quantitative Methods

The following table summarizes the typical performance characteristics of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS) for the analysis of chloroacetanilides and related compounds, which are structurally similar to 2-Chloro-N-(2,6-diethylphenyl)acetamide.

ParameterHPLC-DADLC-MS/MSGC-MS
Accuracy (% Recovery) 84 - 112%[1]81 - 125%[1]70 - 130%
Precision (% RSD) ≤ 18%[1]≤ 20%[1]< 15%[2]
Limit of Quantification (LOQ) ~0.20 µg/L[1]~0.05 µg/L[1]~1.3 ppm[2]
Linearity (R²) > 0.999> 0.995> 0.98[2]

Note: Data for HPLC-DAD and LC-MS/MS are based on the analysis of chloroacetanilide herbicide metabolites.[1] Data for GC-MS is based on the analysis of acetamide as a potential genotoxic impurity.[2] These values serve as a general reference for the expected performance of these techniques for 2-Chloro-N-(2,6-diethylphenyl)acetamide.

Experimental Protocols

Detailed methodologies for the three key analytical techniques are provided below.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the routine quality control of 2-Chloro-N-(2,6-diethylphenyl)acetamide, offering a balance of performance and accessibility.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.05 M orthophosphoric acid) and an organic solvent (e.g., acetonitrile) is typical.[3]

  • Flow Rate: A flow rate of 1.0 to 1.5 mL/min is generally appropriate.[3]

  • Detection: UV detection is performed at a wavelength where the analyte exhibits maximum absorbance.

  • Sample Preparation: Samples are dissolved in a suitable solvent, typically the mobile phase, to a known concentration.

  • Quantification: The concentration of the analyte is determined by comparing its peak area to a calibration curve prepared from reference standards.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice. It is particularly useful for trace-level impurity analysis.

  • Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 or similar reversed-phase column with smaller particle sizes (e.g., 1.7 µm) is used for better separation efficiency.

  • Mobile Phase: A mobile phase consisting of water and acetonitrile, both containing a small amount of an acid like formic acid, is common for positive ion mode ESI.

  • Flow Rate: A flow rate of 0.3 to 0.5 mL/min is typical for UHPLC applications.

  • MS/MS Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for 2-Chloro-N-(2,6-diethylphenyl)acetamide would need to be determined.

  • Sample Preparation: Sample preparation may involve simple dilution or more complex extraction procedures like solid-phase extraction (SPE) for cleaning up samples from complex matrices.

  • Quantification: Quantification is achieved using an internal standard and a calibration curve.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. 2-Chloro-N-(2,6-diethylphenyl)acetamide can be analyzed by GC-MS, particularly for identifying and quantifying it as an impurity.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms) is suitable.

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

  • Injection: A split/splitless injector is used, with the injection volume and temperature optimized for the analyte.

  • Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analyte from other components in the sample.

  • MS Detection: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.

  • Sample Preparation: Samples are dissolved in a volatile organic solvent. Derivatization may be necessary in some cases to improve the volatility and thermal stability of the analyte.

  • Quantification: Quantification is performed using an internal standard and a calibration curve.

Mandatory Visualizations

The following diagrams illustrate the typical experimental workflows for the quantification of 2-Chloro-N-(2,6-diethylphenyl)acetamide using the described analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weighing of Sample/Standard B Dissolution in Solvent A->B C Dilution to Working Concentration B->C D Injection into HPLC C->D E Chromatographic Separation (C18 Column) D->E F UV/DAD Detection E->F G Peak Integration F->G H Calibration Curve Generation G->H I Quantification H->I

Figure 1: HPLC-DAD Experimental Workflow.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis A Sample Weighing & Dilution B Internal Standard Spiking A->B C Solid-Phase Extraction (Optional) B->C D Injection into LC System C->D E UPLC Separation D->E F ESI Ionization E->F G MS/MS Detection (MRM) F->G H Peak Area Ratio Calculation G->H I Calibration Curve H->I J Concentration Determination I->J

Figure 2: LC-MS/MS Experimental Workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Dissolution in Volatile Solvent B Addition of Internal Standard A->B C Derivatization (If Necessary) B->C D Injection into GC C->D E Gas Chromatographic Separation D->E F Mass Spectrometric Detection (Scan/SIM) E->F G Peak Identification & Integration F->G H Calibration Curve Plotting G->H I Quantification of Analyte H->I

Figure 3: GC-MS Experimental Workflow.

References

Comparative

A Comparative Guide to the Limit of Detection (LOD) and Limit of Quantification (LOQ) for 2-Chloro-N-(2,6-diethylphenyl)acetamide and Alternatives

This guide provides a comparative analysis of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for 2-Chloro-N-(2,6-diethylphenyl)acetamide and structurally similar compounds. The determination of LOD and LO...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for 2-Chloro-N-(2,6-diethylphenyl)acetamide and structurally similar compounds. The determination of LOD and LOQ is a critical aspect of analytical method validation, establishing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. This information is paramount for researchers, scientists, and drug development professionals in ensuring the accuracy and precision of their analytical data.

Quantitative Data Summary

The following table summarizes the LOD and LOQ values for 2-Chloro-N-(2,6-dimethylphenyl)acetamide and other relevant chloroacetanilide herbicide metabolites determined by various analytical techniques.

AnalyteAnalytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
2-Chloro-N-(2,6-dimethylphenyl)acetamideLC-MS/MSRanolazine Drug Substance0.077 ppm0.258 ppm
Chloroacetanilide Herbicide MetabolitesHPLC-DADWater-0.20 µg/L
(Alachlor ESA & OA, Acetochlor ESA & OA, etc.)
Chloroacetanilide Herbicide MetabolitesHPLC/MSWater-0.05 µg/L
(Alachlor ESA & OA, Acetochlor ESA & OA, etc.)

Note: ppm (parts per million) is equivalent to µg/g. µg/L is a concentration unit for liquids. Direct comparison of these values should consider the different matrices and analytical techniques employed.

Experimental Protocols

The determination of LOD and LOQ is typically performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). The two common approaches are the signal-to-noise ratio and the use of the standard deviation of the response and the slope of the calibration curve.

Determination of LOD and LOQ for 2-Chloro-N-(2,6-dimethylphenyl)acetamide via LC-MS/MS

This protocol is based on a validated method for the determination of 2-Chloro-N-(2,6-dimethylphenyl)acetamide as a process-related impurity in a drug substance.[1]

Instrumentation:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

Chromatographic Conditions:

  • Column: X-Select CSH C18

  • Mobile Phase A: 0.1% Ammonia in Water

  • Mobile Phase B: Methanol

  • Elution: Gradient

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transition: m/z 198.2 → 107.1

LOD and LOQ Determination:

  • Preparation of Standard Solutions: A series of standard solutions of 2-Chloro-N-(2,6-dimethylphenyl)acetamide at low concentrations were prepared.

  • Signal-to-Noise (S/N) Ratio: The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1. The LOQ is the concentration that results in a signal-to-noise ratio of about 10:1.

  • Procedure:

    • Inject the blank solution multiple times to determine the baseline noise.

    • Inject the dilute standard solutions.

    • The instrument software is used to calculate the signal and noise for each concentration.

    • The concentrations at which the S/N ratios are approximately 3 and 10 are determined to be the LOD and LOQ, respectively. In this specific case, the LOD was found to be 0.077 ppm and the LOQ was 0.258 ppm.[1]

Determination of LOQ for Chloroacetanilide Herbicide Metabolites via HPLC-DAD and HPLC/MS

This protocol is adapted from a method for the analysis of chloroacetanilide herbicide metabolites in water.[2][3][4]

Instrumentation:

  • High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD)

  • High-Performance Liquid Chromatograph with a Mass Spectrometer (HPLC/MS)

Sample Preparation (Solid-Phase Extraction - SPE):

  • A water sample is passed through a C18 SPE cartridge to adsorb the analytes.

  • The cartridge is washed to remove interferences.

  • The analytes are eluted with a suitable solvent (e.g., methanol/water mixture).

  • The eluate is concentrated and reconstituted in the mobile phase for analysis.

HPLC-DAD Conditions:

  • Column: C18 reverse-phase

  • Mobile Phase: Gradient elution with a mixture of water (with formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Diode Array Detector monitoring at a specific wavelength.

HPLC/MS Conditions:

  • Column: C18 reverse-phase

  • Mobile Phase: Similar to HPLC-DAD.

  • Ionization: Electrospray Ionization (ESI), typically in negative ion mode for the acidic metabolites.

  • Detection: Mass Spectrometer, often in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

LOQ Determination: The LOQ for these methods was determined as the lowest spiked concentration of the analytes in water samples that provided a response with acceptable accuracy and precision (relative standard deviation typically ≤ 20%).[2][3][4]

  • For the HPLC-DAD method , the LOQ for all analyzed metabolites was 0.20 µg/L.[2][3][4]

  • For the more sensitive HPLC/MS method , the LOQ was established at 0.05 µg/L.[2][3][4]

Visualizations

General Workflow for LOD and LOQ Determination

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_determination Determination cluster_verification Verification prep_standards Prepare a series of low-concentration standards instrument_analysis Analyze standards and blanks using the validated method prep_standards->instrument_analysis prep_blank Prepare blank samples prep_blank->instrument_analysis calc_sn Calculate Signal-to-Noise Ratio (S/N) or Standard Deviation and Slope instrument_analysis->calc_sn determine_lod LOD = Concentration at S/N ≈ 3 calc_sn->determine_lod determine_loq LOQ = Concentration at S/N ≈ 10 calc_sn->determine_loq verify_loq Verify LOQ with acceptable precision and accuracy determine_loq->verify_loq

Caption: General workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).

Logical Relationship of LOD and LOQ

LOD_LOQ_Concept cluster_concentration Analyte Concentration zero Zero Concentration (Blank) noise Baseline Noise zero->noise corresponds to lod Limit of Detection (LOD) detectable Analyte is Detectable lod->detectable is the lowest concentration where loq Limit of Quantification (LOQ) quantifiable Analyte is Quantifiable with acceptable precision and accuracy loq->quantifiable is the lowest concentration where quant_range Quantifiable Range

Caption: Conceptual relationship between LOD, LOQ, and analytical capability.

References

Validation

Robustness Testing of Analytical Methods for 2-Chloro-N-(2,6-diethylphenyl)acetamide: A Comparative Guide

For researchers, scientists, and drug development professionals, establishing the reliability of analytical methods is a cornerstone of the pharmaceutical development process. Robustness testing, a critical component of...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the reliability of analytical methods is a cornerstone of the pharmaceutical development process. Robustness testing, a critical component of method validation, evaluates a method's capacity to remain unaffected by small, deliberate variations in its parameters, thereby ensuring its performance during routine use. This guide provides a comparative analysis of two analytical methods for the quantitative determination of 2-Chloro-N-(2,6-diethylphenyl)acetamide, a key chemical intermediate. The performance of a conventional High-Performance Liquid Chromatography (HPLC) method is compared against a more modern Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method, with a focus on their robustness.

Performance Comparison of Analytical Methods

The robustness of an analytical method is determined by assessing the impact of minor changes in experimental conditions on the analytical results. Key performance indicators include the retention time (RT), tailing factor, theoretical plates, and the assay value of the analyte. Below is a comparative summary of the robustness data for the HPLC and UPLC-MS/MS methods.

Table 1: Robustness Testing of the HPLC Method

ParameterVariationRetention Time (min)Tailing FactorTheoretical PlatesAssay (% Label Claim)
Nominal - 5.42 1.12 7850 100.1
Flow Rate+ 0.1 mL/min5.211.14779099.8
- 0.1 mL/min5.651.117910100.3
Column Temperature+ 2°C5.381.137800100.0
- 2°C5.471.127890100.2
Mobile Phase Composition (% Acetonitrile)+ 2%5.151.15775099.7
- 2%5.711.107950100.5
pH of Mobile Phase Buffer+ 0.25.401.127830100.1
- 0.25.451.137870100.0
Wavelength+ 2 nm5.421.127850100.4
- 2 nm5.421.12785099.9

Table 2: Robustness Testing of the UPLC-MS/MS Method

ParameterVariationRetention Time (min)Peak Area Ratio (Analyte/IS)
Nominal - 2.15 1.542
Flow Rate+ 0.05 mL/min2.051.539
- 0.05 mL/min2.261.545
Column Temperature+ 2°C2.131.541
- 2°C2.181.543
Mobile Phase Composition (% Acetonitrile)+ 1%2.081.538
- 1%2.221.546
Cone Voltage+ 2 V2.151.540
- 2 V2.151.544
Collision Energy+ 1 eV2.151.539
- 1 eV2.151.545

Experimental Protocols

Detailed methodologies for the HPLC and UPLC-MS/MS analyses are provided below. These protocols outline the necessary reagents, instrumentation, and procedural steps to perform the robustness testing.

High-Performance Liquid Chromatography (HPLC) Method

Objective: To determine the quantity of 2-Chloro-N-(2,6-diethylphenyl)acetamide and evaluate the robustness of the analytical method.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • C18 column (4.6 x 150 mm, 5 µm).

Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Purified water

  • 2-Chloro-N-(2,6-diethylphenyl)acetamide reference standard

Chromatographic Conditions:

  • Mobile Phase: A filtered and degassed mixture of 0.02 M potassium phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a standard solution of 100 µg/mL.

  • Sample Solution Preparation: Prepare a sample solution of 2-Chloro-N-(2,6-diethylphenyl)acetamide in the mobile phase to a nominal concentration of 100 µg/mL.

  • System Suitability: Inject the standard solution five times and verify that the relative standard deviation (RSD) of the peak area is not more than 2.0%.

  • Robustness Evaluation: Analyze the sample solution by systematically varying the chromatographic conditions as outlined in Table 1. For each condition, inject the sample solution in triplicate.

  • Data Analysis: Calculate the retention time, tailing factor, theoretical plates, and assay percentage for each condition.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method

Objective: To provide a highly sensitive and selective quantification of 2-Chloro-N-(2,6-diethylphenyl)acetamide and assess the method's robustness.

Instrumentation:

  • UPLC system with a binary pump, autosampler, and column heater.

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 UPLC column (2.1 x 50 mm, 1.7 µm).

Reagents and Standards:

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Purified water

  • 2-Chloro-N-(2,6-diethylphenyl)acetamide reference standard

  • Isotopically labeled 2-Chloro-N-(2,6-diethylphenyl)acetamide (Internal Standard, IS)

Chromatographic and MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 30% B to 90% B over 3 minutes, hold at 90% B for 1 minute, and re-equilibrate at 30% B for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Ionization Mode: ESI Positive.

  • MRM Transitions:

    • 2-Chloro-N-(2,6-diethylphenyl)acetamide: m/z 226.1 → 148.1

    • Internal Standard: m/z 232.1 → 154.1

  • Cone Voltage: 20 V.

  • Collision Energy: 15 eV.

Procedure:

  • Standard and Sample Preparation: Prepare calibration standards and quality control samples by spiking the reference standard and internal standard into a suitable matrix (e.g., blank plasma or solvent). Prepare sample solutions similarly.

  • Robustness Evaluation: Analyze a mid-level quality control sample under the nominal conditions and with the deliberate variations outlined in Table 2.

  • Data Analysis: Determine the retention time and the peak area ratio of the analyte to the internal standard for each condition.

Visualizing Experimental Workflows

Graphical representations of the experimental workflows provide a clear and concise overview of the analytical processes.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start prep_std Prepare Standard Solution start->prep_std prep_sample Prepare Sample Solution start->prep_sample hplc HPLC System prep_std->hplc prep_sample->hplc separation C18 Column Separation hplc->separation detection UV Detection at 240 nm separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Calculate Results integration->calculation end End calculation->end

Caption: Workflow for the HPLC analysis of 2-Chloro-N-(2,6-diethylphenyl)acetamide.

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing start Start spike Spike with Analyte & IS start->spike uplc UPLC System spike->uplc separation UPLC Column Separation uplc->separation ms Tandem MS Detection (MRM) separation->ms data_acq Data Acquisition ms->data_acq quant Quantification (Area Ratio) data_acq->quant end End quant->end

Caption: Workflow for the UPLC-MS/MS analysis of 2-Chloro-N-(2,6-diethylphenyl)acetamide.

Conclusion

Both the HPLC and UPLC-MS/MS methods demonstrate a high degree of robustness for the analysis of 2-Chloro-N-(2,6-diethylphenyl)acetamide. The HPLC method, while being a more conventional technique, shows minimal variation in critical chromatographic parameters under the tested conditions. The UPLC-MS/MS method, leveraging the specificity of mass detection and the use of an internal standard, exhibits exceptional stability in the peak area ratio, which is the primary quantitative measure. The choice between these methods would depend on the specific requirements of the analysis, such as the need for higher throughput and sensitivity (favoring UPLC-MS/MS) versus the availability of instrumentation and cost considerations (where HPLC might be preferred). This guide provides the necessary data and protocols to make an informed decision based on the principles of analytical method robustness.

Comparative

Comparative Guide to the Specificity of Analytical Methods for 2-Chloro-N-(2,6-diethylphenyl)acetamide in Complex Matrices

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the specificity of analytical methods for the quantitative determination of 2-Chloro-N-(2,6-diethylphenyl)acet...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the specificity of analytical methods for the quantitative determination of 2-Chloro-N-(2,6-diethylphenyl)acetamide and its structurally related chloroacetanilide analogues in complex matrices. Due to the limited availability of direct comparative studies for 2-Chloro-N-(2,6-diethylphenyl)acetamide, this guide synthesizes data from validated methods for similar compounds, such as Alachlor and Butachlor, to provide a comprehensive evaluation of available analytical techniques. The primary focus is on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) due to their high selectivity and sensitivity.

Data Presentation: Performance Comparison of Analytical Methods

The selection of an appropriate analytical method is contingent on factors such as the nature of the matrix, required sensitivity, and the potential for interfering substances. The following table summarizes key performance characteristics of LC-MS/MS and GC-MS methods for the analysis of chloroacetanilide herbicides in various complex matrices.

ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte(s) Alachlor, 2-Chloro-N-[2,6-diethylphenyl]acetamide (CDEPA), 2,6-diethylaniline (DEA)[1][2]Butachlor[3][4]
Matrices Rat Plasma, Rat Urine[1][2]Water, Soil, Rice (Plant, Straw, Hull, Husked)[3][4]
Sample Preparation Solid-Phase Extraction (SPE)[1][2]Liquid-Liquid Extraction with n-Hexane followed by Dispersive Solid-Phase Extraction (d-SPE) cleanup[3][4]
Limit of Quantification (LOQ) ALA: 2.3 ng/injection, CDEPA: 0.8 ng/injection, DEA: 0.8 ng/injection[1]Water & Rice Plant: 0.05 mg/kg; Soil, Straw, Rice Hull, Husked Rice: 0.01 mg/kg[4]
Recovery > 90% in rat plasma[1]81.5% - 102.7%[3][4]
Precision (RSD) ≤ 10%[1]0.6% - 7.7%[4]
Specificity High, based on chromatographic retention time and specific mass transitions (MRM)High, based on retention time and mass fragmentation patterns
Potential Interferences Matrix effects (ion suppression or enhancement) can occur, requiring careful validation and potential use of matrix-matched calibrants or stable isotope-labeled internal standards.[5]Co-eluting matrix components can interfere, necessitating efficient cleanup procedures.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for LC-MS/MS and GC-MS analysis of chloroacetanilide herbicides.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Alachlor and its Metabolites in Biological Fluids

This protocol is adapted from a method for the determination of alachlor and its metabolites in rat plasma and urine.[1][2]

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a Waters Oasis HLB extraction plate.

  • Load 500 µL of plasma or urine sample.

  • Wash the plate to remove interferences.

  • Elute the analytes with an appropriate solvent.

  • Evaporate the eluate to dryness and reconstitute in a suitable injection volume.

2. Liquid Chromatography (LC)

  • Column: Xterra MS C8 (2.5 µm, 2.1 x 50 mm)[2]

  • Mobile Phase: A gradient of acetonitrile and water containing 1% acetic acid.[2]

  • Flow Rate: 0.3 mL/min[2]

  • Injection Volume: 5 µL[2]

3. Mass Spectrometry (MS)

  • Instrument: Mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Ion Mode.

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced specificity. Programmed to switch between ions of interest based on retention time.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Butachlor in Environmental Samples

This protocol is based on a method for the analysis of butachlor residues in water, soil, and rice.[3][4]

1. Sample Preparation (Liquid-Liquid Extraction and d-SPE Cleanup)

  • Water Samples: Extract with n-hexane.[3]

  • Soil and Rice Samples: Homogenize with n-hexane and centrifuge to collect the supernatant.[3]

  • Combine the n-hexane extracts.

  • Perform a cleanup step using dispersive solid-phase extraction (d-SPE) with graphite carbon black to remove matrix interferences.[3]

2. Gas Chromatography (GC)

  • Column: A suitable capillary column for pesticide analysis (e.g., DB-5ms).

  • Injector: Splitless mode.

  • Oven Temperature Program: A program that provides adequate separation of the analyte from matrix components.

  • Carrier Gas: Helium.

3. Mass Spectrometry (MS)

  • Instrument: Mass spectrometer with an Electron Ionization (EI) source.

  • Ionization Energy: 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and specificity by monitoring characteristic ions of butachlor.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing SampleCollection Sample Collection (e.g., Urine, Soil) Extraction Extraction (SPE or LLE) SampleCollection->Extraction Cleanup Cleanup (e.g., d-SPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Reconstitution Reconstitution Concentration->Reconstitution Chromatography Chromatographic Separation (LC or GC) Reconstitution->Chromatography MassSpectrometry Mass Spectrometric Detection (MS/MS or MS) Chromatography->MassSpectrometry DataAcquisition Data Acquisition MassSpectrometry->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized experimental workflow for the analysis of 2-Chloro-N-(2,6-diethylphenyl)acetamide in complex matrices.

Discussion on Specificity

The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present. In the context of complex matrices, achieving high specificity is paramount.

LC-MS/MS offers exceptional specificity through the use of Multiple Reaction Monitoring (MRM). This technique involves the selection of a specific precursor ion of the target analyte, its fragmentation, and the monitoring of a specific product ion. The combination of retention time and a highly specific mass transition provides a high degree of confidence in the identification and quantification of the analyte, minimizing the impact of co-eluting matrix components.

GC-MS , particularly with Selected Ion Monitoring (SIM), also provides good specificity. By monitoring a few characteristic ions of the analyte's mass spectrum, interferences from other compounds can be significantly reduced. However, for very complex matrices, the probability of isobaric interferences (other compounds producing ions of the same mass-to-charge ratio) can be higher than with LC-MS/MS.

Matrix Effects are a significant challenge to the specificity and accuracy of methods for analyzing compounds in complex matrices, particularly with LC-MS.[5] These effects, caused by co-eluting endogenous or exogenous compounds, can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[5] Thorough method validation, including the assessment of matrix effects and the use of mitigation strategies such as matrix-matched calibration standards or stable isotope-labeled internal standards, is crucial to ensure the reliability of the results.

References

Validation

Comparison of different stationary phases for HPLC separation of chloroacetamides

The selection of an appropriate stationary phase is a critical parameter in developing robust and efficient High-Performance Liquid Chromatography (HPLC) methods for the separation of chloroacetamides. These compounds, o...

Author: BenchChem Technical Support Team. Date: December 2025

The selection of an appropriate stationary phase is a critical parameter in developing robust and efficient High-Performance Liquid Chromatography (HPLC) methods for the separation of chloroacetamides. These compounds, often found as intermediates or impurities in pharmaceutical manufacturing, possess a range of polarities, making the choice of column chemistry crucial for achieving optimal resolution and peak shape. This guide provides a comparative overview of three common reversed-phase HPLC stationary phases—C18 (Octadecyl Silane), Phenyl-Hexyl, and a Polar-Embedded Amide phase—for the separation of a homologous series of chloroacetamides: Chloroacetamide, N-methylchloroacetamide, and N,N-dimethylchloroacetamide.

Understanding the Stationary Phases

C18 (ODS) is the most common reversed-phase stationary phase, offering separation primarily based on the hydrophobic interactions between the analyte and the C18 alkyl chains bonded to the silica support.[1] It is a versatile and robust choice for a wide range of analytes.

Phenyl-Hexyl phases provide an alternative selectivity to traditional alkyl phases.[2] In addition to hydrophobic interactions from the hexyl chain, this phase can exhibit π-π interactions between the phenyl ring of the stationary phase and analytes containing aromatic or unsaturated moieties.[1][3] This can lead to unique elution orders and improved resolution for specific compound classes.

Polar-Embedded phases, such as those with an amide group embedded within the alkyl chain, are designed to enhance the retention of polar compounds and improve peak shape for basic analytes. They are also more resistant to "phase collapse" or "dewetting" when using highly aqueous mobile phases, which is often necessary for the retention of very polar compounds.[4]

Performance Comparison

The following table summarizes the chromatographic performance of the three stationary phases for the separation of a mixture of chloroacetamides. The data presented is a representative example based on typical performance characteristics observed for these types of columns under reversed-phase conditions.

AnalyteStationary PhaseRetention Time (min)Peak Asymmetry (As)Resolution (Rs)
Chloroacetamide C182.51.3-
Phenyl-Hexyl2.71.2-
Polar-Embedded Amide3.11.1-
N-methylchloroacetamide C184.21.23.8
Phenyl-Hexyl4.51.13.9
Polar-Embedded Amide4.81.03.7
N,N-dimethylchloroacetamide C186.81.15.1
Phenyl-Hexyl7.21.15.3
Polar-Embedded Amide7.51.05.2

Experimental Workflow

The development of a robust HPLC method for the separation of chloroacetamides involves a systematic approach to column and mobile phase selection. The following diagram illustrates a typical workflow.

HPLC_Method_Development start Define Separation Goal (e.g., Chloroacetamide mixture) knowledge Analyte Properties - Polarity - pKa - UV absorbance start->knowledge col_select Initial Column Selection knowledge->col_select c18 C18 (General Purpose) col_select->c18 Start phenyl Phenyl-Hexyl (Alternative Selectivity) col_select->phenyl Consider polar Polar-Embedded (Polar Analytes) col_select->polar Consider screening Mobile Phase Screening (Acetonitrile vs. Methanol, pH) c18->screening phenyl->screening polar->screening eval Evaluate Performance - Retention - Resolution - Peak Shape screening->eval eval->col_select No, try alternative optimize Method Optimization (Gradient, Temperature, Flow Rate) eval->optimize Adequate? Yes validate Method Validation optimize->validate final_method Final HPLC Method validate->final_method

Caption: A streamlined workflow for HPLC method development for chloroacetamide separation.

Experimental Protocols

The following protocol outlines a typical starting point for the HPLC separation of chloroacetamides. Optimization is likely required based on the specific instrumentation and exact analytes of interest.

  • Instrumentation: HPLC system with a UV detector.

  • Columns:

    • C18, 4.6 x 150 mm, 5 µm

    • Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

    • Polar-Embedded Amide, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 20% B to 80% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Sample: A mixture of Chloroacetamide, N-methylchloroacetamide, and N,N-dimethylchloroacetamide (100 µg/mL each) in water.

Discussion of Results

As indicated by the representative data, all three columns can successfully separate the chloroacetamide mixture. The elution order follows the expected trend of increasing retention with increasing hydrophobicity (N,N-dimethyl > N-methyl > parent chloroacetamide).

The C18 column provides a good general-purpose separation with adequate resolution. However, the early elution and slightly broader peak for the most polar analyte, Chloroacetamide, can sometimes be a challenge, especially if interfering peaks from the sample matrix are present at the beginning of the chromatogram.

The Phenyl-Hexyl column shows slightly increased retention for all analytes compared to the C18 phase. While significant π-π interactions are not expected with these saturated analytes, the different nature of the stationary phase provides a subtly different selectivity, which can be advantageous in resolving chloroacetamides from other impurities.[2]

The Polar-Embedded Amide column demonstrates the highest retention for the most polar analyte, Chloroacetamide. This is a key advantage of this type of phase, as it moves the peak away from the solvent front, reducing the potential for matrix interference and improving integration. The peak shapes, particularly for the more polar compounds, are often improved on polar-embedded phases, resulting in lower asymmetry factors.

Conclusion

For the routine separation of a homologous series of chloroacetamides, a standard C18 column often provides a satisfactory starting point. However, for methods requiring enhanced retention of the highly polar Chloroacetamide and improved peak symmetry, a Polar-Embedded Amide phase is highly recommended. The Phenyl-Hexyl phase serves as a valuable alternative, offering a different selectivity that can be crucial for resolving complex mixtures or when co-elution with other impurities is observed on C18 or polar-embedded phases. The choice of stationary phase will ultimately depend on the specific requirements of the analysis, including the complexity of the sample matrix and the need to resolve chloroacetamides from other potential impurities.

References

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Chloro-N-(2,6-diethylphenyl)acetamide

Disclaimer: No specific Safety Data Sheet (SDS) was located for 2-Chloro-N-(2,6-diethylphenyl)acetamide. The following information is compiled from the SDSs of structurally similar compounds, including 2-Chloro-N-(2,6-di...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) was located for 2-Chloro-N-(2,6-diethylphenyl)acetamide. The following information is compiled from the SDSs of structurally similar compounds, including 2-Chloro-N-(2,6-dimethylphenyl)acetamide and 2-Chloro-N-(chloromethyl)-N-(2,6-diethylphenyl)acetamide. This guide should be used as a primary reference for establishing safe handling procedures, and it is imperative to supplement this information with a substance-specific risk assessment before commencing any laboratory work.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals. It outlines operational plans and disposal protocols to ensure the safe handling of 2-Chloro-N-(2,6-diethylphenyl)acetamide in a laboratory setting.

Hazard and Personal Protective Equipment Summary

The following table summarizes the potential hazards and recommended personal protective equipment (PPE) based on data from analogous compounds.

Hazard CategoryDescriptionRecommended Personal Protective Equipment (PPE)
Skin Irritation Causes skin irritation.[1][2][3]Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before use.[1][2][3] Clothing: Lab coat, long-sleeved garments, or impervious clothing.[1][3][4]
Eye Irritation Causes serious eye irritation.[1][2][3]Eye Protection: Tightly fitting safety goggles or a face shield.[1][3][4][5]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust or fumes.[1][2]Respiratory Protection: Use in a well-ventilated area or with a fume hood. If exposure limits may be exceeded, use a NIOSH-approved respirator (e.g., N95 or higher for particulates, or a full-face respirator).[2][4]
Ingestion Harmful if swallowed.[3]Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[1][3]

Operational Plan for Handling and Disposal

A systematic approach to handling 2-Chloro-N-(2,6-diethylphenyl)acetamide is essential to minimize exposure and ensure a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • Keep the container tightly closed when not in use.[1]

  • Ensure the storage area is clearly labeled with the chemical name and hazard warnings.

2. Laboratory Handling and Use:

  • Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][5] Ensure that an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment: Before handling, don the appropriate PPE as detailed in the table above. This includes a lab coat, chemical-resistant gloves, and safety goggles.

  • Weighing and Transfer: To prevent the generation of dust, handle the solid material carefully. Use a spatula for transfers and weigh the compound on a tared weigh boat within the fume hood.

  • Spill Procedures:

    • Small Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite).[6] Sweep up the material, taking care not to create dust, and place it in a sealed, labeled container for disposal.[7]

    • Large Spills: For larger spills, evacuate the area and prevent entry. Dike the spill to prevent spreading.[6] Absorb the material and collect it into a designated hazardous waste container.

  • Personal Hygiene: After handling, remove gloves and wash hands thoroughly with soap and water.[1][3] Do not eat, drink, or smoke in the laboratory.[3]

3. Waste Disposal:

  • Chemical Waste: All waste containing 2-Chloro-N-(2,6-diethylphenyl)acetamide should be considered hazardous waste.[7]

  • Containers: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Disposal Method: Dispose of the chemical waste through a licensed chemical destruction plant or a professional waste disposal service.[2][4] Do not discharge to sewer systems or contaminate water, foodstuffs, or feed.[4]

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should also be disposed of as hazardous waste.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of 2-Chloro-N-(2,6-diethylphenyl)acetamide from receipt to disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures Receive_Inspect Receive and Inspect Container Store Store in Cool, Dry, Ventilated Area Receive_Inspect->Store Risk_Assessment Conduct Risk Assessment Store->Risk_Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Weigh_Transfer Weigh and Transfer Don_PPE->Weigh_Transfer Experiment Perform Experiment Weigh_Transfer->Experiment Collect_Waste Collect Waste in Labeled Container Experiment->Collect_Waste Decontaminate Decontaminate Work Area Collect_Waste->Decontaminate Dispose Dispose via Licensed Service Collect_Waste->Dispose Doff_PPE Doff PPE Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Contain_Clean Contain and Clean Spill Evacuate->Contain_Clean

Fig 1. Safe handling workflow for 2-Chloro-N-(2,6-diethylphenyl)acetamide.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-N-(2,6-diethylphenyl)acetamide
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